molecular formula C8H14N2O2S2 B8238774 Poc-Cystamine

Poc-Cystamine

Cat. No.: B8238774
M. Wt: 234.3 g/mol
InChI Key: DNPNINFNYWMTBY-UHFFFAOYSA-N
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Description

Poc-Cystamine is a useful research compound. Its molecular formula is C8H14N2O2S2 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2/c1-2-5-12-8(11)10-4-7-14-13-6-3-9/h1H,3-7,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPNINFNYWMTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCSSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Poc-Cystamine: A Technical Guide to its Core Mechanism of Action and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Poc-Cystamine is a heterobifunctional chemical tool integral to the development of advanced therapeutic conjugates. Its mechanism of action is twofold: it serves as a cleavable linker system designed for targeted payload release, and its cleavage product, cystamine (which is readily reduced to cysteamine), possesses its own distinct biological activities. This guide provides an in-depth exploration of the chemical cleavage mechanism of the disulfide bond within this compound-based conjugates and delineates the subsequent biological effects of the released cystamine/cysteamine moiety. We will cover its role in modulating cellular redox states, its therapeutic action in cystinosis, and its impact on various signaling pathways. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core mechanisms to support researchers in the field of drug development.

Introduction to this compound

This compound (Propargyloxycarbonyl-Cystamine) is a research-grade chemical reagent that functions as a cleavable linker.[] It incorporates three key features:

  • A propargyl group (Poc-), which enables covalent conjugation to other molecules via copper-catalyzed or strain-promoted "click chemistry".

  • A cystamine core , which contains a disulfide bond (-S-S-). This bond is relatively stable in the extracellular environment but is susceptible to cleavage in the reducing intracellular environment.[]

  • An amine group , available for conjugation to a payload molecule, often through an amide bond.

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems.[] The core principle is to link a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug) in a stable manner for systemic circulation. Upon internalization into the target cell, the linker is cleaved, releasing the active payload.[][3]

Mechanism of Action I: The Cleavable Linker

The functionality of this compound as a linker relies on the differential redox potential between the extracellular and intracellular environments. The disulfide bond is the key mechanophore for this action.

Intracellular Cleavage by Glutathione (GSH)

The cytoplasm of a cell has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream. Intracellular GSH concentrations are typically in the millimolar (1-10 mM) range, whereas extracellular levels are in the micromolar range (~5 µM). This steep gradient is the driving force for the selective cleavage of disulfide linkers within the target cell.

The cleavage mechanism involves a thiol-disulfide exchange reaction. Intracellular GSH, a tripeptide with a free thiol group, attacks the disulfide bond of the cystamine linker, leading to its reduction and the liberation of the drug payload, which is then free to exert its therapeutic effect. The stability of the disulfide bond can be modulated by introducing steric hindrance around it to fine-tune the release kinetics.

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC Antibody-Drug Conjugate (this compound Linker) Cleavage Disulfide Cleavage ADC->Cleavage Internalization Payload Released Payload (Active Drug) Cleavage->Payload Release GSSG Oxidized Glutathione (GSSG) Cleavage->GSSG GSH Glutathione (GSH) GSH->Cleavage

Fig. 1: Intracellular cleavage of a disulfide linker. Max-Width: 760px.

Mechanism of Action II: Biological Effects of Cysteamine

Upon cleavage of the disulfide bond in cystamine, two molecules of cysteamine are produced through reduction. Cysteamine (2-mercaptoethylamine) is a biologically active aminothiol, and its effects constitute the second layer of this compound's mechanism of action.

Treatment of Cystinosis

Cysteamine is the standard-of-care treatment for cystinosis, a rare lysosomal storage disease caused by mutations in the CTNS gene. This genetic defect impairs the transport of the amino acid cystine out of the lysosome, leading to its accumulation and crystallization, which causes widespread tissue damage.

Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a cysteine-cysteamine mixed disulfide. Both of these products can then be exported from the lysosome via specific transporters, bypassing the defective cystinosin protein and thus reducing the toxic accumulation of cystine.

G cluster_lysosome Lysosome Cystine Cystine Crystal (Accumulated) Reaction Thiol-Disulfide Exchange Cystine->Reaction Cystine_transporter Defective Cystinosin Transporter Cystine->Cystine_transporter Blocked Exit Cysteamine Cysteamine Cysteamine->Reaction Cysteine Cysteine Reaction->Cysteine MixedDisulfide Cysteine-Cysteamine Mixed Disulfide Reaction->MixedDisulfide Cysteine_transporter Cysteine Transporter Cysteine->Cysteine_transporter Lysine_transporter Lysine/Arginine Transporter (PQLC2) MixedDisulfide->Lysine_transporter

Fig. 2: Cysteamine's mechanism in lysosomal cystine depletion. Max-Width: 760px.
Antioxidant and Redox Modulating Effects

Cysteamine's thiol group allows it to act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. This property is being investigated for neuroprotective effects in diseases like Parkinson's and Huntington's disease. However, at high concentrations and in the presence of transition metals, the oxidation of cysteamine can produce hydrogen peroxide (H₂O₂), which may contribute to cytotoxicity. This dual role highlights the context-dependent nature of its redox activity. The oxidative state of a cell regulates numerous signaling pathways and can influence gene expression.

Anti-fibrotic Activity

In models of chronic kidney disease (CKD), cysteamine has been shown to possess anti-fibrotic properties. It reduces the proliferation of α-smooth muscle actin (αSMA)-positive interstitial myofibroblasts and decreases the expression of extracellular matrix proteins. Notably, this effect appears to be independent of the canonical TGF-β/Smad3 signaling pathway, a primary driver of fibrosis, suggesting that cysteamine acts through an alternative, redox-regulated mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application and analysis of cysteamine and its derivatives.

Table 1: Cellular Concentrations for Disulfide Linker Cleavage

Parameter Extracellular (Blood) Intracellular (Cytoplasm) Reference

| Glutathione (GSH) Conc. | ~5 µM | 1 - 10 mM | |

Table 2: Cysteamine Concentrations in Biological Assays

Assay Cell Type / Model Concentration(s) Observed Effect Reference
Anti-fibrotic Activity Normal Rat Kidney Fibroblasts 0.5 nM and 2.0 nM ~50% reduction in myofibroblast proliferation
Cytotoxicity Vero-TMPRSS2 cells < 20 mM No significant toxicity
Antiviral Activity (SARS-CoV-2) Vero-TMPRSS2 cells 5 mM and 10 mM Inhibition of S1 protein binding
Immunomodulation Human PBMCs 200 µM and 400 µM Significant reduction in Th1 responses

| IgG4 Production | Recombinant Sp2.0 cells | 2, 4, 5, 7 mM | Dose-dependent decrease in cell viability | |

Table 3: Analytical Parameters for Cysteamine/Cystamine Quantification

Method Analyte(s) LOD LOQ Reference
LC-MS/MS Cysteamine 0.25 µM 1.25 µM
RP-HPLC Cysteamine 0.032 µg/mL 0.97 µg/mL

| RP-HPLC | Cystamine | 1.63 µg/mL | 4.95 µg/mL | |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the effects of cysteamine.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic or anti-proliferative effects of cysteamine.

  • Methodology:

    • Cell Culture: Plate cells (e.g., NRK-49F fibroblasts or Sp2.0 cells) at a determined density (e.g., 4 x 10⁵ cells/mL).

    • Treatment: Expose cells to a range of cysteamine concentrations (e.g., 0.5 nM to 7 mM) for a specified duration (e.g., 24, 48 hours).

    • Quantification:

      • Trypan Blue Exclusion: Mix a cell suspension with trypan blue dye. Count viable (unstained) and non-viable (blue) cells using a hemocytometer to determine cell viability.

      • Direct Cell Counting: For proliferation, count the total number of cells at different time points to determine the rate of growth.

    • Analysis: Compare the viability or cell number in treated groups to an untreated control group. Statistical significance is often determined using a t-test.

Quantification of Cysteamine and Cystamine by RP-HPLC
  • Objective: To simultaneously measure the concentrations of cysteamine and its oxidized form, cystamine, in a sample.

  • Methodology:

    • Sample Preparation: For cosmetic creams, samples can be extracted using a mixture of water and chloroform. The aqueous supernatant is collected for analysis.

    • Chromatography System:

      • Column: Gemini C18 column (250 mm × 4.6 mm, 5 μm particle size).

      • Mobile Phase: An isocratic mobile phase, for example, 85:15 (v/v) of 4 mM Sodium 1-heptanesulfonate (as an ion-pairing agent) in 0.1% phosphoric acid and acetonitrile.

      • Detection: UV absorbance monitored at 215 nm.

    • Analysis: The retention times for cysteamine and cystamine are determined using standards. Calibration curves are generated to quantify the analytes in the samples. The method is validated for linearity, precision, accuracy, and recovery.

G start Sample (e.g., cosmetic, plasma) prep Sample Preparation (e.g., Extraction, Derivatization) start->prep inject Inject into HPLC System prep->inject column Separation on C18 Column (with Ion-Pairing Agent) inject->column detect UV Detection (215 nm) column->detect data Data Acquisition (Chromatogram) detect->data quant Quantification (vs. Calibration Curve) data->quant end Final Concentrations of Cysteamine & Cystamine quant->end

Fig. 3: General workflow for HPLC analysis of cysteamine. Max-Width: 760px.
Western Blotting for Protein Expression

  • Objective: To measure changes in the expression of specific proteins (e.g., αSMA) in response to cysteamine treatment.

  • Methodology:

    • Cell Lysis: Treat cells as described in 5.1, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the target protein (e.g., anti-αSMA).

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

    • Analysis: Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to compare expression levels between treated and control groups.

Conclusion

This compound is a sophisticated chemical tool whose mechanism of action must be understood on two levels. As a linker, it provides a robust strategy for targeted drug delivery by exploiting the significant redox differential between the extracellular and intracellular environments, ensuring payload release is concentrated within target cells. Following this cleavage, the resulting cysteamine molecule is itself a biologically active agent with well-defined therapeutic effects in cystinosis and promising activities as a redox modulator and anti-fibrotic agent. For researchers in drug development, a comprehensive understanding of both the chemical cleavage mechanism and the pharmacological profile of the released moiety is essential for the rational design of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to the Core Chemical Properties of Poc-Cystamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine, scientifically known as N-(prop-2-yn-1-yloxycarbonyl)cystamine, is a bifunctional chemical entity of significant interest in the field of bioconjugation and drug delivery. As a derivative of the naturally occurring disulfide-containing compound cystamine, it incorporates a propargyloxycarbonyl (Poc) group, which introduces a terminal alkyne functionality. This unique structure imparts dual reactivity, making this compound a valuable tool for advanced applications such as the construction of antibody-drug conjugates (ADCs) and the development of redox-responsive drug delivery systems. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, stability, and reactivity, supported by experimental data and methodologies to aid researchers in its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is characterized by the presence of a disulfide bond, susceptible to cleavage in reducing environments, and a terminal alkyne group, which can participate in click chemistry reactions. These features are central to its function as a cleavable linker.

PropertyValueReference
IUPAC Name N-(prop-2-yn-1-yloxycarbonyl)cystamineN/A
Synonyms This compound, PPA-cyst[1]
CAS Number 1266354-28-2[2]
Molecular Formula C8H14N2O2S2[2]
Molecular Weight 234.3 g/mol [2]
SMILES C#COCC(=O)NCCSSCCN[2]
Purity >96%

Note: Specific solubility and stability data for this compound are not widely published. The information provided below is based on the general properties of its constituent functional groups and related molecules.

Solubility: The solubility of this compound is influenced by its molecular structure, which contains both polar (amide, amine) and non-polar (alkyne, disulfide) moieties. While specific quantitative data is not readily available in the literature, its parent compound, cystamine, is soluble in water and ethanol. The addition of the propargyloxycarbonyl group may slightly decrease its aqueous solubility. For practical applications, it is recommended to test solubility in a range of solvents, including water, dimethyl sulfoxide (DMSO), and various alcohols.

Stability: The stability of this compound is primarily dictated by its disulfide bond. Disulfide bonds are generally stable under physiological pH but are susceptible to cleavage in the presence of reducing agents. The stability of the related compound, cysteamine, is known to be pH and temperature-dependent, with oxidation to the disulfide (cystamine) occurring more rapidly at neutral to alkaline pH and at higher temperatures. It is therefore recommended to store this compound, particularly in solution, at low temperatures and under an inert atmosphere to minimize oxidation and degradation.

Synthesis and Characterization

The synthesis of this compound involves the reaction of cystamine with a propargyloxycarbonylating agent. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of N-(prop-2-yn-1-yloxycarbonyl)cystamine

Materials:

  • Cystamine dihydrochloride

  • Propargyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve cystamine dihydrochloride in a suitable solvent such as a mixture of water and an organic solvent.

  • Add a base, such as triethylamine, to neutralize the hydrochloride and free the amine groups of cystamine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of propargyl chloroformate in an aprotic solvent like dichloromethane.

  • Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-(prop-2-yn-1-yloxycarbonyl)cystamine.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. The 1H NMR spectrum is expected to show signals corresponding to the protons of the cystamine backbone, the methylene protons of the propargyl group, and the acetylenic proton. The 13C NMR spectrum will show characteristic peaks for the carbonyl carbon, the alkyne carbons, and the carbons of the cystamine moiety.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]+ for this compound would be at m/z 235.04.

Reactivity and Mechanism of Action

The utility of this compound stems from its dual reactivity: the cleavable disulfide bond and the terminal alkyne for click chemistry.

Disulfide Bond Cleavage

The disulfide bond in this compound is stable in the bloodstream but can be cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione (GSH). This redox-responsive cleavage is a key feature for its use in drug delivery systems designed to release a payload within target cells.

The cleavage mechanism involves a thiol-disulfide exchange reaction with intracellular thiols, leading to the release of the propargyloxycarbonyl-protected aminothiol and the conjugated cargo.

G Poc_Cystamine This compound Linker (Drug-S-S-R') Cleavage Thiol-Disulfide Exchange Poc_Cystamine->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Drug Released Drug (Drug-SH) Cleavage->Released_Drug Intracellular Release Mixed_Disulfide Mixed Disulfide Cleavage->Mixed_Disulfide

Fig. 1: Disulfide bond cleavage of a this compound linker by glutathione.
Click Chemistry

The terminal alkyne of the propargyloxycarbonyl group allows for conjugation to molecules containing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This enables the straightforward attachment of this compound to a wide range of biomolecules, nanoparticles, or surfaces.

G Poc_Cystamine This compound (Alkyne) CuAAC CuAAC Click Chemistry Poc_Cystamine->CuAAC Azide_Molecule Azide-containing Molecule Azide_Molecule->CuAAC Triazole_Product Triazole-linked Conjugate CuAAC->Triazole_Product Stable Conjugation

Fig. 2: Click chemistry conjugation of this compound with an azide-containing molecule.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in drug development, particularly in the design of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a cleavable linker in ADCs. The antibody component provides targeting to specific cells (e.g., cancer cells), and upon internalization, the disulfide bond of the this compound linker is cleaved in the reducing environment of the cell, releasing the potent cytotoxic drug. The alkyne functionality can be used to attach the linker to the antibody or the drug, depending on the synthetic strategy.

G cluster_0 ADC Construction cluster_1 Mechanism of Action Antibody Antibody Poc_Cystamine This compound Linker Antibody->Poc_Cystamine Conjugation Drug Cytotoxic Drug Poc_Cystamine->Drug Conjugation ADC Antibody-Drug Conjugate Target_Cell Target Cell ADC->Target_Cell Targeting Internalization Internalization Target_Cell->Internalization Cleavage Disulfide Cleavage (intracellular) Internalization->Cleavage Released_Drug Released Drug Cleavage->Released_Drug Cell_Death Cell Death Released_Drug->Cell_Death

Fig. 3: Workflow of an ADC utilizing a this compound linker.
Redox-Responsive Nanoparticles

This compound can be incorporated into the structure of nanoparticles to create redox-responsive drug delivery systems. For instance, it can be used as a cross-linker in the formation of polymer-based nanoparticles. These nanoparticles are stable in circulation but will disassemble and release their encapsulated drug cargo in the reducing environment of tumor cells.

Conclusion

This compound is a highly versatile chemical tool with significant potential in the fields of bioconjugation and drug delivery. Its dual functionality, combining a cleavable disulfide bond with a terminal alkyne for click chemistry, allows for the creation of sophisticated and targeted therapeutic agents. A thorough understanding of its chemical properties, including its synthesis, stability, and reactivity, is essential for its successful application in the development of next-generation drug delivery systems. Further research into the specific quantitative physicochemical properties of this compound will undoubtedly facilitate its broader adoption and the development of novel and more effective therapies.

References

An In-depth Technical Guide to the Synthesis and Application of Poc-Cystamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Poc-Cystamine, a valuable bifunctional molecule utilized in bioconjugation and drug delivery research. This compound incorporates a terminal alkyne handle for click chemistry and a reducible disulfide bond, rendering it a versatile tool for the construction of advanced biomaterials and therapeutic systems. This document details a plausible and scientifically supported synthesis pathway for this compound, including a step-by-step experimental protocol. Furthermore, it presents key quantitative data, explores the underlying signaling pathways and mechanisms of action, and provides visualizations of the synthesis and application workflows using the DOT language for Graphviz.

Introduction

This compound, systematically named N-(prop-2-yn-1-yl)carbamoyl-cystamine, is a derivative of the naturally occurring disulfide-containing compound, cystamine. The introduction of a propargyloxycarbonyl (Poc) group imparts a crucial functionality: a terminal alkyne. This alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal ligation reaction.[1][2] The inherent disulfide bond in the cystamine backbone provides a redox-sensitive cleavable linker, which is of significant interest in the design of drug delivery systems that can release their payload in the reducing environment of the intracellular space or specific tissues.[3][4]

Synthesis Pathway of this compound

The synthesis of this compound is predicated on the reaction of cystamine with propargyl chloroformate. A critical aspect of this synthesis is achieving mono-functionalization of the cystamine molecule, which possesses two primary amino groups. This can be controlled by careful manipulation of the reaction stoichiometry.

The proposed synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the primary amino groups of cystamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propargyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate linkage. A non-nucleophilic base is typically employed to neutralize the hydrochloric acid byproduct.

Below is a diagram illustrating the proposed synthesis pathway for this compound.

Poc_Cystamine_Synthesis cluster_reactants Reactants cluster_products Products Cystamine Cystamine PocCystamine This compound Cystamine->PocCystamine 1. Nucleophilic Attack PropargylChloroformate Propargyl Chloroformate PropargylChloroformate->PocCystamine 2. Elimination of Cl- Base Base (e.g., Triethylamine) BaseHCl Triethylammonium Chloride Base->BaseHCl Neutralization HCl HCl

Caption: Proposed synthesis pathway of this compound from cystamine and propargyl chloroformate.

Experimental Protocols

Synthesis of Propargyl Chloroformate

Propargyl chloroformate is the key reagent for introducing the Poc group. It can be synthesized by reacting propargyl alcohol with phosgene or a phosgene equivalent like triphosgene.[5]

Materials:

  • Propargyl alcohol

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • A solution of triphosgene (1.0 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen) and cooled to 0 °C in an ice bath.

  • A solution of propargyl alcohol (3.0 equivalents) and anhydrous pyridine (3.0 equivalents) in anhydrous DCM is added dropwise to the triphosgene solution with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride.

  • The filtrate is carefully washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude propargyl chloroformate.

  • The product can be purified by vacuum distillation.

Synthesis of this compound

This protocol is designed to favor the mono-acylation of cystamine.

Materials:

  • Cystamine dihydrochloride

  • Propargyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Cystamine dihydrochloride (1.0 equivalent) is suspended in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Triethylamine (2.2 equivalents) is added to the suspension, and the mixture is stirred until a clear solution is obtained, indicating the formation of the free base of cystamine.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of propargyl chloroformate (0.9 equivalents to favor mono-substitution) in anhydrous DCM is added dropwise to the cystamine solution over a period of 1-2 hours with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is filtered to remove triethylammonium hydrochloride.

  • The filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

Quantitative Data

ParameterValueReference/Comment
This compound
CAS Number1266354-28-2
Molecular FormulaC₈H₁₄N₂O₂S₂
Molecular Weight234.34 g/mol Calculated
Purity>95% (Typically achieved)Based on commercial availability of similar reagents.
Related Compounds
Boc-Cystamine-Poc
CAS Number2171512-56-2
Molecular FormulaC₁₃H₂₂N₂O₄S₂
Molecular Weight334.45 g/mol
Propargyl Chloroformate
CAS Number35718-08-2
Molecular Weight118.52 g/mol
Boiling Point118-122 °C
Density1.215 g/mL at 25 °C
N-Acylation Yields
N-Poc Amino AcidsTypically >80%General yields for similar acylation reactions.
Mono-Boc-CystamineReported synthesis existsIndicates feasibility of mono-functionalization.

Mechanism of Action and Applications

The utility of this compound stems from its dual functionality: the terminal alkyne and the disulfide bond.

Click Chemistry

The propargyl group enables this compound to participate in CuAAC click chemistry reactions with azide-functionalized molecules. This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it ideal for conjugating this compound to a wide range of biomolecules, including peptides, proteins, nucleic acids, and polymers.

The workflow for a typical click chemistry conjugation involving this compound is depicted below.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_product Product PocCystamine This compound (Alkyne) TriazoleProduct Triazole-Linked Conjugate PocCystamine->TriazoleProduct AzideMolecule Azide-Functionalized Molecule (R-N3) AzideMolecule->TriazoleProduct CuCatalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) CuCatalyst->TriazoleProduct Catalyzes Cycloaddition

References

The Role of Poc-Cystamine in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Poc-cystamine," a term we interpret as a cystamine-modified Poly(octamethylene citrate) (POC) polymer, and its significant role in the field of click chemistry. This document details the synthesis, characterization, and application of this functionalized biodegradable polymer, with a focus on its utility in bioconjugation, drug delivery, and tissue engineering.

Introduction to this compound and Click Chemistry

Poly(octamethylene citrate) (POC) is a biodegradable elastomer known for its biocompatibility and tunable mechanical properties, making it a promising material for various biomedical applications. The functionalization of POC with cystamine introduces thiol groups, which are highly reactive handles for "click" chemistry. Cystamine, a disulfide-containing molecule, can be reduced to expose two free thiol groups, making the modified polymer, which we will refer to as this compound, an excellent substrate for thiol-ene and thiol-yne click reactions.

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent examples used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-ene reactions. These reactions offer a straightforward and robust method for attaching biomolecules, drugs, and imaging agents to polymer scaffolds like this compound. The presence of the disulfide bond in the cystamine linker also imparts redox sensitivity to the resulting conjugates, allowing for triggered release of cargo in specific cellular environments.

Synthesis and Characterization of this compound

The synthesis of this compound involves a two-step process: first, the synthesis of the POC prepolymer, followed by its functionalization with cystamine.

Synthesis of Poly(octamethylene citrate) (POC) Prepolymer

Experimental Protocol:

  • Reactant Preparation: In a three-neck round-bottom flask, combine citric acid and 1,8-octanediol in a 1:1.2 molar ratio.

  • Polycondensation: Heat the mixture to 140°C under a nitrogen atmosphere with constant stirring.

  • Reaction Monitoring: Continue the reaction for approximately 90 minutes, or until the mixture becomes viscous.

  • Purification: Dissolve the resulting POC prepolymer in acetone and precipitate it in deionized water.

  • Drying: Collect the precipitate and dry it under vacuum to obtain the pure POC prepolymer.

Functionalization of POC with Cystamine

Experimental Protocol:

  • Activation of POC: Dissolve the POC prepolymer in anhydrous N,N-dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in a 1.2:1.2 molar ratio relative to the carboxylic acid groups on the POC. Stir the reaction at room temperature for 24 hours to activate the carboxyl groups.

  • Cystamine Conjugation: In a separate flask, dissolve cystamine dihydrochloride in DMF and neutralize it with triethylamine. Add this solution to the activated POC solution.

  • Reaction and Purification: Allow the reaction to proceed for 48 hours at room temperature. Precipitate the resulting this compound polymer in a mixture of diethyl ether and methanol.

  • Characterization: The successful synthesis of this compound can be confirmed by Fourier-transform infrared (FTIR) spectroscopy (observing the appearance of amide bond peaks) and 1H NMR spectroscopy (detecting the characteristic peaks of cystamine protons). The thiol content can be quantified using Ellman's reagent after reduction of the disulfide bonds.

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_conjugation Bioconjugation via Thiol-Ene Click Chemistry Citric Acid Citric Acid 1,8-Octanediol 1,8-Octanediol POC Prepolymer POC Prepolymer Cystamine Cystamine This compound This compound Reduction Reduction Thiol-functionalized POC Thiol-functionalized POC Ene-functionalized Biomolecule Ene-functionalized Biomolecule Bioconjugate Bioconjugate

Role of this compound in Click Chemistry

The thiol groups on the reduced this compound are excellent nucleophiles for thiol-ene click reactions. This reaction proceeds via a radical-mediated addition of a thiol to an alkene ('ene'), forming a stable thioether linkage.

Thiol-Ene Click Reaction

Experimental Protocol:

  • Reduction of this compound: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add a reducing agent such as dithiothreitol (DTT) in a 10-fold molar excess to the disulfide bonds and incubate for 1 hour at room temperature to expose the free thiol groups.

  • Reaction Mixture: To the solution of reduced this compound, add the 'ene'-functionalized molecule of interest (e.g., a peptide, drug, or imaging agent with a terminal alkene group) and a photoinitiator (e.g., Irgacure 2959).

  • Click Reaction: Expose the reaction mixture to UV light (365 nm) for a specified period (typically 5-30 minutes) to initiate the thiol-ene reaction.

  • Purification: The resulting bioconjugate can be purified by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Quantitative Data
Reaction TypeSubstratesSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]YieldReference System
Thiol-eneThiol-functionalized PEG and norbornene-functionalized hyaluronic acid10² - 10³>90%Hydrogel formation
Thiol-eneCysteine-containing peptide and maleimide-functionalized polymer~10²>95%Bioconjugation
CuAACAzide-functionalized polymer and alkyne-modified protein10⁴ - 10⁵>90%Bioconjugation

Note: The data presented are for analogous systems and may not be directly representative of this compound.

Applications in Drug Delivery and Cellular Interactions

The redox-responsive nature of the cystamine linker in this compound makes it an attractive material for controlled drug delivery systems. The higher concentration of glutathione (GSH) within the intracellular environment compared to the extracellular space can trigger the cleavage of the disulfide bond, leading to the release of a conjugated drug.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (High GSH) Poc_Drug_Conjugate This compound-Drug (Stable) Cleavage Disulfide Bond Cleavage Poc_Drug_Conjugate->Cleavage Endocytosis Drug_Release Drug Release Cleavage->Drug_Release GSH-mediated reduction Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing off-target side effects. The polymer backbone itself is biodegradable, breaking down into non-toxic products, further enhancing its biocompatibility.

Conclusion

This compound, a cystamine-functionalized poly(octamethylene citrate) polymer, represents a versatile and promising platform for bioconjugation and drug delivery. Its synthesis is straightforward, and the introduced thiol groups provide a highly efficient handle for click chemistry, particularly thiol-ene reactions. The inherent redox sensitivity of the cystamine linker allows for the development of intelligent drug delivery systems that can respond to the cellular environment. While more research is needed to fully elucidate the specific kinetics and in vivo behavior of this compound conjugates, the foundational chemistry and the properties of its components suggest a bright future for this functional biomaterial in advancing the fields of medicine and biotechnology.

Understanding Poc-Cystamine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine is a specialized chemical reagent utilized in bioconjugation and drug delivery applications. It incorporates the core structure of cystamine, a disulfide-containing molecule, functionalized with a propargyloxycarbonyl (Poc) group. This modification enables its participation in click chemistry reactions, specifically copper-catalyzed alkyne-azide cycloaddition (CuAAC), allowing for the precise attachment of this redox-active moiety to target molecules. The fundamental reactivity of this compound in a biological context is dictated by its cystamine core. Cystamine and its reduced form, cysteamine, are endogenous aminothiols involved in various physiological processes, including oxidative stress and cellular metabolism.[1][2] This guide provides an in-depth exploration of the reactivity of the cystamine core of this compound, offering insights for its application in research and drug development.

Core Reactivity: The Disulfide Bond

The central feature governing the reactivity of this compound is the disulfide bond within its cystamine structure. This bond is susceptible to reduction and thiol-disulfide exchange reactions, which are critical to its biological effects.

Redox Cycling: In biological environments, this compound can undergo reduction to its corresponding thiol, Poc-cysteamine. This reaction is often facilitated by reducing agents such as glutathione (GSH). Conversely, the thiol form can be oxidized back to the disulfide, participating in redox cycling that can influence the cellular redox state.[1] Cysteamine itself is highly reactive and readily oxidizes to cystamine in the presence of oxygen or transition metals, a process that can generate reactive oxygen species (ROS) like hydrogen peroxide.[1]

Thiol-Disulfide Exchange: The disulfide bond of this compound can react with free thiol groups in proteins and other molecules through thiol-disulfide exchange. This can lead to the formation of mixed disulfides, potentially altering the structure and function of the target proteins. This reactivity is the basis for its use as a reversible covalent inhibitor or modulator of protein function.

Quantitative Data on Cysteamine/Cystamine Reactivity and Effects

The following tables summarize key quantitative data related to the activity of cysteamine, the reduced form of the active core of this compound. This data is essential for understanding its potential efficacy and for designing experiments.

ParameterValueOrganism/SystemReference
Pharmacokinetics of Cysteamine (Immediate-Release)
Cmax37.72 ± 12.10 μmol/LHuman[3]
AUC 0-12h192.00 ± 75.62 μmolh/LHuman
Half-life~3.7 hoursHuman
Volume of Distribution198 LHuman
Plasma Protein Binding52% (primarily albumin)Human
Pharmacokinetics of Cysteamine (Delayed-Release)
Cmax27.70 ± 14.99 μmol/LHuman
AUC 0-12h99.26 ± 44.2 μmolh/LHuman
Volume of Distribution382 LHuman

Table 1: Pharmacokinetic Parameters of Cysteamine in Humans.

Experimental ModelTreatmentEffectReference
Mouse Models of Chronic Kidney DiseaseCysteamine bitartrateAttenuated fibrosis, reduced oxidative stress, and decreased myofibroblast activity.
Pseudomonas aeruginosa infection modelsCysteamine/CystamineIncreased sensitivity to reactive oxygen and nitrogen species; potentiated antibiotic efficacy.
In vitro fibroblast differentiation2 nM Cysteamine70% reduction in αSMA mRNA levels and 52% reduction in αSMA protein expression.

Table 2: Preclinical Efficacy of Cysteamine.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's reactivity and biological effects. Below are representative protocols for key experiments.

1. Assessment of Thiol Reactivity using Ellman's Reagent (DTNB)

  • Objective: To quantify the reduction of the disulfide bond in this compound to free thiols.

  • Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to initiate the reduction of the disulfide bond.

    • At various time points, take aliquots of the reaction mixture.

    • Add Ellman's reagent to the aliquots.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Calculate the concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

2. In Vitro Cell Viability Assay

  • Objective: To determine the cytotoxic effects of this compound on a specific cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

The biological activity of the cystamine core of this compound is multifaceted, impacting several cellular pathways.

1. Modulation of Oxidative Stress

Cysteamine can act as both an antioxidant and a pro-oxidant depending on the cellular context. In a reducing environment, it can scavenge free radicals. However, its oxidation to cystamine can generate ROS, contributing to oxidative stress. This dual role allows it to modulate redox-sensitive signaling pathways.

cluster_reduction Cellular Reduction Poc_Cystamine This compound (Disulfide) Poc_Cysteamine Poc-Cysteamine (Thiol) Poc_Cystamine->Poc_Cysteamine Reduction GSSG Glutathione Disulfide (GSSG) Poc_Cysteamine->Poc_Cystamine Oxidation GSH Glutathione (GSH) ROS Reactive Oxygen Species (ROS) Poc_Cysteamine->ROS GSH->GSSG Cellular_Damage Cellular Damage ROS->Cellular_Damage Antioxidant_Response Antioxidant Response ROS->Antioxidant_Response

Caption: Redox cycling of this compound and its impact on cellular redox state.

2. Treatment of Cystinosis

In the context of the genetic disorder cystinosis, cysteamine's mechanism of action is well-defined. Cystinosis is characterized by the accumulation of cystine crystals within lysosomes due to a defective transporter. Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction produces cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome, thereby reducing the harmful accumulation of cystine crystals.

cluster_lysosome Lysosome Lysosome Cystine Cystine Accumulation Cysteine Cysteine Cystine->Cysteine Mixed_Disulfide Cysteine-Cysteamine Mixed Disulfide Cystine->Mixed_Disulfide Cysteamine Cysteamine Cysteamine->Cystine Thiol-Disulfide Exchange Cysteine_Transporter Cysteine Transporter Cysteine->Cysteine_Transporter Exit PQLC2_Transporter PQLC2 Transporter Mixed_Disulfide->PQLC2_Transporter Exit

Caption: Mechanism of cysteamine in reducing lysosomal cystine accumulation in cystinosis.

3. Antimicrobial Activity

Cystamine disrupts the metabolism of certain bacteria, such as Pseudomonas aeruginosa, by dysregulating cellular thiols. This disruption impairs the bacteria's defenses against reactive oxygen and nitrogen species, making them more susceptible to oxidative stress and potentiating the effects of antibiotics.

cluster_bacterial_cell Poc_Cystamine This compound Thiol_Dysregulation Thiol Dysregulation Poc_Cystamine->Thiol_Dysregulation Induces Bacterial_Cell Bacterial Cell Metabolic_Disruption Metabolic Disruption Thiol_Dysregulation->Metabolic_Disruption ROS_Defense_Impairment Impaired ROS Defense Metabolic_Disruption->ROS_Defense_Impairment Antibiotic_Potentiation Antibiotic Potentiation ROS_Defense_Impairment->Antibiotic_Potentiation

Caption: Proposed mechanism of this compound's antimicrobial activity.

Conclusion

This compound is a valuable tool for researchers, offering the ability to introduce a redox-active cystamine moiety onto target molecules with high specificity through click chemistry. Its reactivity is centered on the dynamic nature of its disulfide bond, which can participate in redox cycling and thiol-disulfide exchange reactions. This reactivity underpins its diverse biological effects, from modulating cellular oxidative stress and disrupting microbial defenses to its therapeutic application in genetic disorders like cystinosis. A thorough understanding of these fundamental mechanisms is essential for the effective design and interpretation of experiments and for the development of novel therapeutic strategies leveraging the unique properties of this compound.

References

An In-depth Technical Guide to Poc-Cystamine and Cysteamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the fundamental differences, chemical properties, and applications of Poc-Cystamine and cysteamine in biomedical research and drug development.

This technical guide provides a comprehensive analysis of this compound and cysteamine, elucidating their core distinctions for researchers, scientists, and professionals in the field of drug development. While both molecules share a common cystamine backbone, their functionalities and applications diverge significantly. Cysteamine is a well-established therapeutic agent, primarily used in the treatment of nephropathic cystinosis. In contrast, this compound is a specialized chemical tool, a click chemistry reagent, designed for the synthesis of advanced drug and gene delivery systems. This guide will delve into their respective chemical properties, mechanisms of action, and the experimental methodologies used to characterize and utilize these compounds.

Core Differences: A Comparative Overview

Cysteamine is the reduced monomer form of cystamine, characterized by a free thiol group that is central to its therapeutic activity. This compound, on the other hand, is a derivative of cystamine where one of the amine groups is modified with a propargyloxycarbonyl group. This modification introduces an alkyne handle, making it a valuable building block in click chemistry reactions for the creation of complex bioconjugates and drug delivery vehicles.

The fundamental distinction lies in their intended use: cysteamine is an active pharmaceutical ingredient (API), while this compound is a linker or building block for constructing larger, functional molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of cysteamine and this compound is crucial for their application in research and development. The following table summarizes their key quantitative data.

PropertyCysteamineThis compoundData Source(s)
Chemical Formula C₂H₇NSC₈H₁₄N₂O₂S₂,
Molecular Weight 77.15 g/mol 234.3 g/mol ,
IUPAC Name 2-aminoethanethiolprop-2-yn-1-yl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate[1],
SMILES NCCSSCCNC(OCC#C)=OC(CS)N,
CAS Number 60-23-11266354-28-2,
Melting Point 67-71 °CNot available
Boiling Point 133.6 ± 23.0 °CNot available
Solubility Freely soluble in waterNot available
pKa 10.4Not available

Cysteamine: The Therapeutic Agent

Cysteamine is a cystine-depleting agent used in the management of cystinosis, a rare genetic disorder characterized by the accumulation of cystine crystals within lysosomes.

Mechanism of Action in Cystinosis

The therapeutic effect of cysteamine stems from its ability to enter lysosomes and react with the accumulated cystine. The free thiol group of cysteamine cleaves the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine. These smaller molecules can then be transported out of the lysosome, reducing the cystine load and preventing crystal formation and subsequent cellular damage.

Cystine Cystine (in lysosome) Reaction Thiol-Disulfide Exchange Cystine->Reaction Cysteamine Cysteamine Cysteamine->Reaction Products Cysteine + Cysteine-Cysteamine Mixed Disulfide Reaction->Products Transport Lysosomal Transport Out Products->Transport

Mechanism of cystine depletion by cysteamine in the lysosome.

Experimental Protocols for Cysteamine Quantification

Accurate quantification of cysteamine in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.

Protocol: Quantification of Cysteamine in Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of cysteamine in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of the transitions for cysteamine and the internal standard.

Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Workflow for cysteamine quantification in plasma by LC-MS/MS.

This compound: The Click Chemistry Reagent

This compound, or propargyloxycarbonyl-cystamine, is a heterobifunctional linker containing a disulfide bond and a terminal alkyne. This unique structure allows for its use in "click" chemistry, a class of reactions that are rapid, specific, and high-yielding.

Role in Drug Delivery Systems

The primary application of this compound is in the synthesis of biodegradable polymers for drug and gene delivery. The disulfide bond within the this compound moiety is stable in the extracellular environment but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher. This redox-sensitive cleavage allows for the targeted release of therapeutic payloads inside cells. The terminal alkyne group enables the conjugation of the linker to molecules containing an azide group via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.

cluster_0 Drug Delivery System Assembly cluster_1 Intracellular Drug Release Poc_Cystamine This compound (Alkyne) Click_Reaction Click Chemistry (e.g., CuAAC) Poc_Cystamine->Click_Reaction Azide_Molecule Azide-functionalized Polymer/Drug Azide_Molecule->Click_Reaction Conjugate Redox-Sensitive Polymer-Drug Conjugate Click_Reaction->Conjugate Intracellular Intracellular Environment (High Glutathione) Conjugate->Intracellular Cleavage Disulfide Bond Cleavage Intracellular->Cleavage Release Drug Release Cleavage->Release

Application of this compound in redox-responsive drug delivery.

Experimental Protocols for Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not widely available in the public domain, as it is primarily a commercially available reagent. However, the synthesis of polymers incorporating this compound has been described in the literature.

Protocol: Synthesis of a Redox-Sensitive Polymer using this compound (Conceptual)

This conceptual protocol is based on the principles of click chemistry and polymer synthesis.

  • Functionalization of a Polymer with Azide Groups:

    • Select a biocompatible polymer with functional groups that can be converted to azide groups (e.g., hydroxyl or carboxyl groups).

    • React the polymer with an azide-containing reagent (e.g., azidotrimethylsilane in the presence of a suitable catalyst) to introduce azide functionalities.

  • Click Reaction with this compound:

    • Dissolve the azide-functionalized polymer and this compound in a suitable solvent.

    • Add a copper(I) catalyst (e.g., copper(I) bromide) and a ligand (e.g., PMDETA) to initiate the CuAAC reaction.

    • Allow the reaction to proceed at room temperature for a specified time.

    • Purify the resulting polymer-Poc-Cystamine conjugate by dialysis or precipitation to remove unreacted reagents and catalyst.

  • Characterization of the Conjugate:

    • ¹H NMR Spectroscopy: To confirm the covalent attachment of this compound to the polymer by identifying the characteristic peaks of the propargyl and cystamine protons.

    • FTIR Spectroscopy: To detect the presence of the triazole ring formed during the click reaction.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the final polymer conjugate.

Conclusion

For researchers and drug development professionals, the choice between these molecules is dictated by the intended application. Cysteamine is the molecule of choice for therapeutic interventions targeting cystine accumulation. This compound is a valuable component in the synthetic chemist's toolbox for creating novel biomaterials and drug carriers with controlled release properties. A thorough understanding of their distinct chemical properties and mechanisms of action is paramount for their effective and appropriate use in advancing biomedical research and developing new therapeutic strategies.

References

Preliminary Technical Report on Poc-Cystamine: A Review of Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poc-Cystamine is an emerging bifunctional molecule showing potential in targeted protein degradation. Preliminary investigations, primarily in the context of melanoma models, suggest its utility as a linker in Proteolysis-Targeting Chimeras (PROTACs). This document provides a concise overview of the available data on this compound, including its proposed mechanism of action and foundational experimental insights. Due to the preliminary nature of the available research, this guide will be updated as more comprehensive data becomes available.

Core Concepts: this compound in Targeted Protein Degradation

This compound, chemically identified as Prop-2-yn-1-yl (2-((2-aminoethyl)disulfaneyl)ethyl) carbamate hydrochloride, is primarily utilized as a linker molecule in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]

The proposed mechanism of action for a PROTAC incorporating a this compound linker follows a well-established pathway for targeted protein degradation. This process can be broken down into four key stages:

  • PROTAC Formation: A cross-linker, such as this compound, connects a ligand for a protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1]

  • Ternary Complex Assembly: The resulting PROTAC molecule facilitates the formation of a ternary complex, bringing the POI and the E2-associated E3 ligase into close proximity.

  • Polyubiquitination: Within this complex, the E3 ligase catalyzes the transfer of multiple ubiquitin molecules to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.

Experimental Insights from Preliminary Studies

The primary source of preliminary data on a molecule utilizing a structure related to this compound is a study evaluating its effects in a melanoma model system. While specific quantitative data and detailed protocols are not available in the public domain, the study's existence suggests early-stage in vitro and in vivo evaluations have been conducted.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by a this compound-containing PROTAC is a component of the larger ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: The PROTAC-mediated protein degradation pathway.

Future Directions

The preliminary nature of the currently available information on this compound highlights the need for more comprehensive studies. Future research should focus on:

  • Publication of detailed quantitative data from in vitro and in vivo studies.

  • Elucidation of specific experimental protocols for the synthesis and application of this compound-containing PROTACs.

  • Investigation into the pharmacokinetics and pharmacodynamics of these molecules.

  • Exploration of the versatility of the this compound linker with different POI and E3 ligase ligands.

This document will be updated as further research on this compound becomes publicly available.

References

In-depth Technical Guide: Theoretical Models of Poc-Cystamine Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Cystamine and Its Interactions

Cystamine is the oxidized dimer of the aminothiol cysteamine. It is an endogenous compound that can influence various biological processes, including oxidative stress and metabolism.[1] Due to its disulfide bond, cystamine can participate in thiol-disulfide exchange reactions, a key mechanism for its interaction with proteins, particularly with cysteine residues. Understanding the interaction of molecules with cystamine at a theoretical level is crucial for designing new therapeutic agents and understanding their mechanisms of action.

Theoretical and Computational Approaches

The study of "Poc-Cystamine" interactions would heavily rely on computational methods to predict and analyze their binding. These methods provide insights into the thermodynamics and kinetics of the interaction at an atomic level.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3][4]

Methodology:

  • Preparation of "Poc" and Cystamine Structures: Three-dimensional structures of both "Poc" and cystamine would be obtained from crystallographic data or generated using molecular modeling software.

  • Docking Simulation: Software such as AutoDock or Glide would be used to perform the docking calculations.[2] The program explores various possible binding poses of "Poc" with cystamine and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode, key interacting residues (if "Poc" is a protein), and the types of interactions involved (e.g., hydrogen bonds, van der Waals forces).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the "this compound" complex, allowing for the study of its conformational changes and stability over time.

Methodology:

  • System Setup: The docked "this compound" complex is placed in a simulation box filled with a solvent (typically water) and ions to mimic physiological conditions.

  • Simulation: A molecular dynamics engine like GROMACS or AMBER is used to simulate the movement of atoms in the system over a period of time (nanoseconds to microseconds).

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, calculate binding free energies, and identify persistent interactions.

Quantitative Data from Theoretical Models

Theoretical studies would yield quantitative data that can be used to characterize the "this compound" interaction.

ParameterDescriptionTypical Range of ValuesComputational Method
Binding Affinity (ΔG) The free energy change upon binding. A more negative value indicates a stronger interaction.-5 to -15 kcal/mol for drug-like moleculesMolecular Docking, MD simulations (MM/PBSA, LIE)
Dissociation Constant (Kd) The concentration of ligand at which half of the binding sites of the target are occupied.Micromolar (µM) to nanomolar (nM)Calculated from ΔG
Interaction Energy The sum of electrostatic and van der Waals energies between the two molecules.Varies depending on the systemMD simulations
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules, indicating conformational stability.< 3 Å for stable complexesMD simulations

Experimental Validation Protocols

The predictions from theoretical models must be validated through experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event.

Methodology:

  • A solution of "Poc" is placed in the sample cell of the calorimeter.

  • A solution of cystamine is incrementally injected into the sample cell.

  • The heat released or absorbed upon each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

  • "Poc" is immobilized on a sensor chip.

  • A solution of cystamine is flowed over the sensor surface.

  • The change in the refractive index at the sensor surface upon binding is measured, providing kinetic data (association and dissociation rates) and the binding affinity (Kd).

Potential Signaling Pathways and Logical Relationships

The interaction of "Poc" with cystamine could modulate various signaling pathways, depending on the nature of "Poc". If "Poc" is a protein, cystamine could potentially interact with its cysteine residues, leading to conformational changes and altered function.

Hypothetical Signaling Pathway

If "Poc" were a protein kinase, its interaction with cystamine could modulate a downstream signaling cascade.

G Poc Poc (Protein Kinase) Substrate Substrate Protein Poc->Substrate Phosphorylation Cystamine Cystamine Cystamine->Poc Interaction Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Effector Downstream Effector Phosphorylated_Substrate->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving "Poc" and cystamine.

Experimental Workflow for Model Validation

A logical workflow would be followed to integrate theoretical and experimental approaches.

G Start Define 'Poc' Structure Docking Molecular Docking of This compound Start->Docking MD Molecular Dynamics Simulations Docking->MD Data Quantitative Data (ΔG, Kd) MD->Data Validation Experimental Validation Data->Validation ITC Isothermal Titration Calorimetry ITC->Validation SPR Surface Plasmon Resonance SPR->Validation Model Refined Interaction Model Validation->Model

Caption: Workflow for theoretical and experimental analysis.

Conclusion

While specific theoretical models for "this compound" interactions are not available due to the undefined nature of "Poc," this guide outlines the robust computational and experimental framework that would be employed for such a study. The integration of molecular docking, molecular dynamics simulations, and experimental validation techniques like ITC and SPR would provide a comprehensive understanding of the interaction, paving the way for potential therapeutic applications. Should "Poc" be identified as a specific molecular entity, the methodologies described herein would serve as a direct roadmap for its investigation.

References

Poc-Cystamine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Poc-Cystamine (Propargyloxycarbonyl-Cystamine) is a bifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. As a key component in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, its proper handling and application are of paramount importance. This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with this compound, drawing upon data from its constituent parts—the propargyloxycarbonyl (Poc) group and the cystamine core—to establish a comprehensive safety profile in the absence of a dedicated Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a click chemistry reagent that incorporates a terminal alkyne group via the propargyloxycarbonyl linkage to a cystamine molecule. This design allows for the facile conjugation of this compound to azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

PropertyValueSource
CAS Number 1266354-28-2[1][2]
Molecular Formula C8H14N2O2S2[2]
Molecular Weight 234.3 g/mol [2]
Purity >96%
Appearance Typically a solidInferred
Solubility Soluble in organic solvents such as DMSO. Aqueous solubility may be limited; aqueous solutions should be prepared fresh.

Safety and Hazard Information

Inferred Hazards from the Propargyloxycarbonyl (Poc) Group

The Poc group contains a terminal alkyne, and related propargyl compounds exhibit notable hazards. Propargyl chloride, for instance, is highly flammable, toxic if swallowed, corrosive, and can be fatal if inhaled. Propargyloxycarbonyl chloride is also toxic and a lachrymator. Therefore, it is prudent to assume that this compound may possess similar irritant and toxic properties.

Hazards Associated with the Cystamine Core

Cystamine and its reduced form, cysteamine, are known to be hazardous. Safety data for cystamine dihydrochloride and cysteamine hydrochloride indicate the following:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Allergic Skin Reaction: May cause an allergic skin reaction.

The following tables summarize the key hazard information for cystamine and cysteamine hydrochlorides.

Table 1: Hazard Identification for Cystamine Dihydrochloride

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)

Source:

Table 2: Hazard Identification for Cysteamine Hydrochloride

Hazard StatementClassification
Harmful if swallowedAcute Toxicity - Oral (Category 4)
Causes serious eye irritationEye Irritation (Category 2A)
May cause an allergic skin reactionSensitization - skin (Category 1)
May cause respiratory irritationSpecific target organ toxicity (single exposure) (Category 3)

Source:

Handling and Storage

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Use in a well-ventilated area.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • For long-term stability, storage at -20°C is recommended, particularly for solutions.

  • This compound hydrochloride should be stored at room temperature in the continental US, though this may vary elsewhere.

  • Cysteamine, a related compound, is known to be unstable in aqueous solutions and is susceptible to oxidation to cystamine. This suggests that this compound solutions should be prepared fresh and used promptly.

Experimental Protocols

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for bioconjugation. The following is a general protocol for such a reaction.

Materials
  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for this compound (e.g., DMSO)

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the stabilizing ligand in a suitable buffer.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-functionalized molecule in the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. The molar ratio of this compound to the azide will need to be optimized for each specific application.

    • Add the stabilizing ligand to the reaction mixture, followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Upon completion, the bioconjugated product can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or precipitation to remove unreacted reagents, catalyst, and ligand.

Mechanism of Action and Signaling Pathways

The cystamine component of this compound is the oxidized disulfide form of cysteamine. Cysteamine is an endogenous aminothiol with known biological activity. Its primary mechanism of action in a therapeutic context, particularly for the genetic disorder cystinosis, involves the reduction of cystine within lysosomes. Cysteamine enters the lysosome and reacts with cystine, breaking the disulfide bond to form cysteine and a mixed disulfide of cysteine and cysteamine. These smaller molecules can then be transported out of the lysosome, reducing the harmful accumulation of cystine crystals.

While the primary role of this compound is as a linker, the potential for the release of the cysteamine/cystamine moiety within a biological system should be considered, as it may have off-target effects related to the known biological activities of these molecules.

Visualizations

Experimental Workflow for CuAAC Bioconjugation

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification Poc-Cystamine_Stock This compound Stock (in DMSO) Reaction_Mix Combine Reagents in Buffer Poc-Cystamine_Stock->Reaction_Mix Azide_Molecule Azide-Molecule (in Buffer) Azide_Molecule->Reaction_Mix CuSO4_Stock CuSO4 Stock CuSO4_Stock->Reaction_Mix Ligand_Stock Ligand Stock Ligand_Stock->Reaction_Mix Ascorbate_Stock Sodium Ascorbate (Prepare Fresh) Ascorbate_Stock->Reaction_Mix Incubate Incubate at RT (1-4 hours) Reaction_Mix->Incubate Purification_Step Purify Product (e.g., SEC, Dialysis) Incubate->Purification_Step Final_Product Characterize Final Product Purification_Step->Final_Product

Caption: Workflow for this compound bioconjugation via CuAAC.

Cysteamine's Mechanism of Action in Lysosomal Cystine Reduction

G cluster_0 Lysosome Cystine Cystine Accumulation Reaction Disulfide Exchange Reaction Cystine->Reaction Cysteamine_In Cysteamine Enters Cysteamine_In->Reaction Cysteine_Out Cysteine Transport Out Reaction->Cysteine_Out Mixed_Disulfide_Out Cysteine-Cysteamine Mixed Disulfide Transport Out Reaction->Mixed_Disulfide_Out

References

Solubility Profile of Poc-Cystamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine, a conjugate of poly(octamethylene-co-citrate) (POC) and cystamine, is a promising biodegradable polymer with potential applications in drug delivery and tissue engineering. Its solubility is a critical parameter influencing its formulation, processing, and in vivo performance. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, drawing upon available data for its constituent components, and outlines relevant experimental protocols for its synthesis and characterization.

Inferred Solubility of this compound

The solubility of the this compound conjugate is expected to be influenced by the properties of both the POC polymer backbone and the appended cystamine molecules.

  • POC Polymer: POC is a biodegradable elastomer synthesized from citric acid and 1,8-octanediol. Its solubility is dependent on its molecular weight and degree of crosslinking. Generally, uncured POC prepolymers are soluble in a range of organic solvents.

  • Cystamine: Cystamine is the disulfide form of cysteamine. Cystamine dihydrochloride is soluble in water.

Based on these components, the solubility of this compound is likely to be as follows:

Table 1: Inferred Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventsExpected SolubilityRationale
Polar Protic Solvents Water, Ethanol, MethanolLow to ModerateThe hydrophobic POC backbone limits solubility, while the cystamine component may provide some degree of aqueous dispersibility, especially at acidic pH where the amine groups are protonated.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents are generally effective at dissolving polymers with polar functional groups, such as the ester and carboxyl groups in POC, and the amine groups in cystamine.
Nonpolar/Slightly Polar Organic Solvents Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), AcetoneModerate to HighUncrosslinked or lightly crosslinked POC polymers are typically soluble in these solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS)LowSimilar to water, with solubility potentially influenced by pH and ionic strength.

Experimental Protocols

Synthesis of POC Prepolymer

This protocol describes the synthesis of the poly(octamethylene-co-citrate) prepolymer, the backbone of this compound.

Methodology:

  • Reactant Preparation: Citric acid and 1,8-octanediol are combined in a specific molar ratio (e.g., 1:1.2) in a reaction vessel.

  • Polycondensation Reaction: The mixture is heated to 140-160 °C under a nitrogen atmosphere with constant stirring. The reaction proceeds for a set duration to form a viscous prepolymer.

  • Purification: The resulting prepolymer is dissolved in a suitable solvent, such as acetone or ethanol, and purified by precipitation in deionized water to remove unreacted monomers.

  • Drying: The purified prepolymer is dried under vacuum to remove residual solvent and water.

Characterization of this compound

The following are key analytical techniques that would be employed to characterize the structure and purity of a synthesized this compound conjugate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the covalent attachment of cystamine to the POC backbone and to determine the degree of substitution.

  • Methodology:

    • Dissolve a small sample of the this compound conjugate in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra for characteristic peaks of both the POC backbone (e.g., methylene protons of 1,8-octanediol and citric acid) and the cystamine moiety (e.g., methylene protons adjacent to the amine and disulfide groups).

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the this compound conjugate and to quantify any free, unreacted cystamine.

  • Methodology (adapted for cystamine):

    • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., sodium 1-heptanesulfonate) and an acid (e.g., phosphoric acid) is typically used.

    • Stationary Phase: A C18 reverse-phase column is commonly employed.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting cystamine.

    • Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent.

    • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the presence of the conjugate and any impurities.

Visualizations

Logical Workflow for Assessing this compound Solubility

The following diagram illustrates a logical workflow for experimentally determining the solubility of this compound.

cluster_prep Sample Preparation cluster_sol Solubility Testing cluster_data Data Analysis prep Synthesize and Purify This compound char Characterize for Purity (NMR, HPLC) prep->char solvent Select Range of Solvents (Polar, Aprotic, Nonpolar) char->solvent equilib Equilibrate Excess Solute in Solvent solvent->equilib separate Separate Saturated Solution from Undissolved Solid equilib->separate quantify Quantify Solute Concentration (e.g., UV-Vis, HPLC) separate->quantify table Tabulate Quantitative Solubility Data (mg/mL) quantify->table start Start reactants Combine Citric Acid and 1,8-Octanediol start->reactants reaction Heat under Nitrogen (140-160 °C) reactants->reaction prepolymer Formation of POC Prepolymer reaction->prepolymer dissolve Dissolve in Organic Solvent prepolymer->dissolve Purification precipitate Precipitate in Deionized Water dissolve->precipitate dry Dry under Vacuum precipitate->dry end Purified POC Prepolymer dry->end

The Stability of Poc-Cystamine Under Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of the cystamine-cysteamine system under physiological conditions. The inherent instability of the disulfide bond in cystamine and the thiol group in its reduced form, cysteamine, presents significant challenges in the development of therapeutic agents. Understanding the factors that govern their interconversion and degradation is paramount for formulation development, efficacy, and ensuring reliable delivery. This document summarizes key stability data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in stability assessment.

Core Concepts: The Cystamine-Cysteamine Redox Couple

Cystamine is a disulfide-containing molecule that can be readily reduced to two molecules of cysteamine, an aminothiol. Conversely, cysteamine is susceptible to oxidation, reforming the disulfide bond to yield cystamine. This redox cycling is central to its biological activity and also its primary route of degradation in aqueous solutions. Under physiological conditions, the stability of this system is influenced by a multitude of factors including pH, temperature, the presence of metal ions, and interaction with endogenous thiols like glutathione.

Quantitative Stability Data

The stability of cysteamine, the reduced and often more biologically active form, is a critical parameter. Its degradation is almost exclusively through oxidation to cystamine[1]. The following tables summarize the quantitative data on cysteamine stability under various conditions.

Table 1: Effect of Temperature on Cysteamine Stability

Temperature (°C)Storage PeriodCysteamine Remaining (%)Reference
+2524 weeksRapid degradation[2]
+41 week61.6 (±2.0)[3]
+452 weeks22.9 (±1.9)[3]
-201 week85.1 (±0.9)[3]
-2024 weeksStable
-2052 weeks85.7 (±2.5)

Table 2: Effect of pH on Cysteamine Oxidation

pHConditionsObservationReference
4.2Aqueous solutionOxidation is decreased
7.4Aqueous solutionExtremely rapid oxidation due to ionized thiol groups

Table 3: Influence of Excipients on Cysteamine Stability

ExcipientEffect on StabilityReference
Disodium Edetate (EDTA)Essential for stability; acts as a chelating agent preventing metal-catalyzed oxidation
Benzalkonium Chloride (BAC)No direct effect on stability noted, but enhances corneal permeation
alpha-Cyclodextrin (α-CD)Does not affect stability
Sodium PhosphateContributes to good stability in combination with acidic pH and EDTA
Nitrogen SaturationReduces degradation by displacing oxygen

Degradation Pathway and Influencing Factors

The primary degradation pathway for cysteamine under physiological conditions is its oxidation to cystamine. This reaction is spontaneous in the presence of oxygen and is catalyzed by metal ions.

G cluster_cysteamine Cysteamine (2 molecules) cluster_cystamine Cystamine cluster_factors Influencing Factors Cysteamine 2 R-SH Cystamine R-S-S-R Cysteamine->Cystamine Oxidation Cystamine->Cysteamine Reduction (e.g., by Glutathione) O2 Oxygen Cysteamine -> Cystamine Cysteamine -> Cystamine O2->Cysteamine -> Cystamine MetalIons Metal Ions (e.g., Cu²⁺, Fe³⁺) MetalIons->Cysteamine -> Cystamine pH Alkaline pH pH->Cysteamine -> Cystamine Temperature Increased Temperature Temperature->Cysteamine -> Cystamine

Fig. 1: Cysteamine-Cystamine Redox Cycling.

Interaction with Endogenous Molecules

In a biological milieu, cystamine can undergo thiol-disulfide exchange reactions with endogenous thiols, most notably glutathione (GSH). This results in the reduction of cystamine to cysteamine and the formation of glutathione disulfide (GSSG) or mixed disulfides. Cysteamine itself has been shown to increase the cellular content of glutathione.

G Cystamine Cystamine (R-S-S-R) Cysteamine Cysteamine (2 R-SH) Cystamine->Cysteamine Reduction MixedDisulfide Mixed Disulfide (R-S-S-G) Cystamine->MixedDisulfide Thiol-Disulfide Exchange GSH Glutathione (GSH) (2 molecules) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSH->MixedDisulfide MixedDisulfide->Cysteamine Further Reduction

Fig. 2: Interaction of Cystamine with Glutathione.

Experimental Protocols for Stability Assessment

Accurate quantification of cysteamine and its primary degradant, cystamine, is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol 1: Reversed-Phase HPLC for Simultaneous Quantification of Cysteamine and Cystamine

This protocol is adapted from methodologies described for the analysis of cysteamine and cystamine in pharmaceutical preparations and cosmetics.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in deionized water to a known concentration.

  • For cream-based formulations, perform a liquid-liquid extraction with water and an organic solvent like chloroform to separate the aqueous phase containing cysteamine and cystamine.

  • Centrifuge the aqueous phase to remove any particulates.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: An Agilent 1200 Infinity Quaternary HPLC system or equivalent with a UV detector and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of an aqueous solution of an ion-pairing agent like sodium 1-heptanesulfonate in dilute phosphoric acid and acetonitrile. The ion-pairing agent is essential for retaining the hydrophilic cysteamine and cystamine on the C18 column.

  • Flow Rate: Typically 1.0 to 1.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 50°C.

  • Detection: UV absorbance at 210 nm or 215 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct calibration curves for both cysteamine and cystamine using standard solutions of known concentrations.

  • Quantify the amount of cysteamine and cystamine in the samples by comparing their peak areas to the respective calibration curves.

  • The stability is assessed by monitoring the decrease in cysteamine concentration and the corresponding increase in cystamine concentration over time.

Workflow for a Typical Stability Study

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (t=0, t=1, t=2...tn) cluster_evaluation Evaluation Formulation Prepare Poc-Cystamine Formulations Aliquoting Aliquot Samples into Appropriate Containers Formulation->Aliquoting StorageConditions Store at Defined Conditions (e.g., -20°C, 4°C, 25°C) Aliquoting->StorageConditions Sampling Withdraw Samples StorageConditions->Sampling SamplePrep Sample Preparation (Dilution, Extraction) Sampling->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Quantification Quantify Cysteamine and Cystamine HPLC->Quantification DataAnalysis Analyze Degradation Kinetics Quantification->DataAnalysis ShelfLife Determine Shelf-Life DataAnalysis->ShelfLife

Fig. 3: Workflow for a this compound Stability Study.

Conclusion

The stability of this compound is fundamentally dictated by the redox chemistry of its disulfide bond and the corresponding thiol groups in its reduced form, cysteamine. Physiological conditions, particularly pH and the presence of oxygen and metal ions, promote the oxidative degradation of cysteamine to cystamine. To ensure the efficacy and safety of formulations containing this active moiety, a thorough understanding and control of these stability-influencing factors are imperative. The use of acidic pH, low temperatures, and chelating agents like EDTA are effective strategies to enhance stability. Rigorous analytical methods, such as the HPLC protocol detailed herein, are essential for accurate stability assessment and the determination of a viable shelf-life for therapeutic products.

References

Methodological & Application

Application Notes and Protocols for Poc-Cystamine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine is a versatile, redox-responsive building block utilized in the development of sophisticated drug delivery systems (DDS). Its core feature is a disulfide bond (-S-S-) that remains stable under normal physiological conditions but is readily cleaved in environments with high concentrations of reducing agents, such as glutathione (GSH). This characteristic makes this compound an ideal component for creating "smart" nanocarriers that can selectively release their therapeutic payload within the tumor microenvironment, which is known to have significantly higher GSH levels (approximately 2–10 mM) compared to the extracellular space (around 2–20 µM).[1] This targeted release mechanism enhances the therapeutic efficacy of anticancer drugs while minimizing off-target side effects.

These application notes provide an overview of the formulation, characterization, and application of this compound-based nanoparticles. Detailed protocols for key experimental procedures are also included to facilitate the adoption of this technology in a research and development setting.

Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles

The following tables summarize typical quantitative data obtained during the characterization of drug-loaded nanoparticles incorporating this compound or similar cystamine derivatives. These values are representative and will vary depending on the specific polymer backbone, drug, and formulation parameters.

Table 1: Physicochemical Characterization of this compound Nanoparticles

Formulation CodePolymer BackboneDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PC-NP-01Chitosan-Poc-CystamineDoxorubicin150 ± 150.15 ± 0.05+25 ± 5
PC-NP-02PLGA-Poc-CystaminePaclitaxel180 ± 200.20 ± 0.07-15 ± 5
PC-NP-03Hyaluronic Acid-Poc-CystamineCisplatin130 ± 100.12 ± 0.04-20 ± 5

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading Content (%)Encapsulation Efficiency (%)
PC-NP-0110.5 ± 1.285.3 ± 5.4
PC-NP-028.2 ± 0.978.9 ± 6.1
PC-NP-0312.1 ± 1.590.2 ± 4.8

Table 3: Redox-Responsive In Vitro Drug Release

Formulation CodeCumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 7.4 + 10 mM GSH)
PC-NP-0115.2 ± 2.1%80.5 ± 4.3%
PC-NP-0212.8 ± 1.9%75.2 ± 3.8%
PC-NP-0318.5 ± 2.5%88.9 ± 5.1%

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Nanoparticles (Example: Chitosan-based)

This protocol describes a general method for synthesizing this compound-modified chitosan nanoparticles via ionic gelation.

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with stirring until a clear solution is formed.

  • Activation of this compound: In a separate vial, dissolve 50 mg of this compound, 57 mg of EDC, and 34 mg of NHS in 5 mL of deionized water. Stir for 30 minutes at room temperature to activate the carboxylic acid group of this compound.

  • Conjugation: Add the activated this compound solution dropwise to the chitosan solution under continuous stirring. Let the reaction proceed for 24 hours at room temperature.

  • Purification: Dialyze the resulting solution against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents. Lyophilize the purified solution to obtain this compound-conjugated chitosan.

  • Nanoparticle Formulation: Dissolve 20 mg of the this compound-chitosan conjugate in 10 mL of 1% acetic acid.

  • Drug Loading (for drug-loaded nanoparticles): If loading a drug, dissolve the desired amount of the therapeutic agent in a suitable solvent and add it to the polymer solution.

  • Ionic Gelation: While stirring the polymer solution vigorously, add 2 mL of TPP solution (1 mg/mL in deionized water) dropwise. A turbid suspension of nanoparticles will form instantaneously.

  • Stabilization: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes. Wash the pellet twice with deionized water to remove any unentrapped drug and TPP.

  • Storage: Resuspend the nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize for long-term storage.

Protocol 2: In Vitro Redox-Responsive Drug Release Study

This protocol outlines the procedure to evaluate the release of a therapeutic agent from this compound nanoparticles in response to a reducing agent.

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Dialysis tubing (MWCO corresponding to the nanoparticle size, e.g., 10 kDa)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system for drug quantification

Procedure:

  • Sample Preparation: Suspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 5 mL of PBS (pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag.

  • Release Media: Prepare two sets of release media:

    • Control (Physiological Condition): 50 mL of PBS (pH 7.4).

    • Reductive Condition: 50 mL of PBS (pH 7.4) containing 10 mM GSH or DTT.

  • Incubation: Place the dialysis bags into the beakers containing the respective release media. Incubate at 37°C with gentle shaking (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker. Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug release at each time point using the following formula:

    Cumulative Release (%) = [(Volume of sample withdrawn × Concentration at time t) + (Total volume of release medium × Sum of concentrations at previous time points)] / (Initial amount of drug in nanoparticles) × 100

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol details the quantification of nanoparticle internalization by cells using flow cytometry. This requires labeling the nanoparticles with a fluorescent dye.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., labeled with FITC)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Nanoparticle Treatment: Prepare different concentrations of fluorescently labeled nanoparticles in serum-free medium. Remove the old medium from the cells and add the nanoparticle suspensions. Incubate for a specific period (e.g., 4 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove non-adherent nanoparticles.

  • Detachment: Add 0.5 mL of Trypsin-EDTA to each well to detach the cells. Once detached, add 1 mL of complete medium to neutralize the trypsin.

  • Cell Collection: Transfer the cell suspension to a flow cytometry tube. Centrifuge the cells (e.g., at 1,500 rpm for 5 minutes) and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use untreated cells as a negative control to set the gate for background fluorescence. For each treated sample, acquire data for at least 10,000 events. The increase in fluorescence intensity corresponds to the cellular uptake of the nanoparticles.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis This compound Polymer Synthesis formulation Nanoparticle Formulation & Drug Loading synthesis->formulation characterization Physicochemical Characterization (Size, Zeta, DLE, EE) formulation->characterization release Redox-Responsive Drug Release characterization->release uptake Cellular Uptake (Flow Cytometry/Confocal) release->uptake cytotoxicity Cytotoxicity Assay (MTT) uptake->cytotoxicity animal Animal Model (Tumor Xenograft) cytotoxicity->animal biodistribution Biodistribution & Tumor Accumulation animal->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy

Caption: Experimental workflow for developing this compound drug delivery systems.

redox_release_mechanism cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Tumor Cell Cytoplasm (High GSH) NP_stable Drug-Loaded Nanoparticle (Stable Disulfide Bond) NP_cleaved Disulfide Bond Cleavage NP_stable->NP_cleaved Cellular Uptake GSH GSH (Glutathione) GSH->NP_cleaved Reduction GSSG GSSG GSH->GSSG Drug_release Drug Release NP_cleaved->Drug_release

Caption: Redox-responsive drug release mechanism of this compound nanoparticles.

doxorubicin_apoptosis_pathway cluster_release Intracellular Drug Release cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Dox_Release Doxorubicin Release from Nanoparticle DNA DNA Intercalation & Topoisomerase II Inhibition Dox_Release->DNA DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

References

Application Notes: Poc-Cystamine in Redox-Responsive Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poc-Cystamine is a click chemistry reagent featuring a cystamine core functionalized with a propynyl group.[1][2] This structure is instrumental in the development of advanced hydrogel systems. The core component, cystamine, contains a disulfide bond (-S-S-), which is susceptible to cleavage in reducing environments, such as those found intracellularly or in specific pathological tissues with high concentrations of glutathione (GSH).[3][4] This redox-responsive behavior makes cystamine-containing polymers ideal candidates for creating "smart" hydrogels for targeted drug delivery and tissue engineering.[5] The propynyl group on this compound allows for its efficient and specific incorporation into polymer backbones via click chemistry, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them highly suitable for biomedical applications. By incorporating this compound, researchers can design hydrogels that are stable under normal physiological conditions but degrade and release their encapsulated payload (e.g., drugs, cells) "on-demand" in response to a reductive stimulus. This targeted release mechanism can enhance therapeutic efficacy and minimize off-target side effects. Applications for these redox-responsive hydrogels are found in drug delivery, regenerative medicine, and as scaffolds in tissue engineering.

Key Applications

  • Controlled Drug Delivery: Hydrogels formulated with this compound can encapsulate therapeutic agents. The disulfide bonds act as cross-links, which are cleaved in the presence of reducing agents like glutathione, leading to the degradation of the hydrogel matrix and the controlled release of the encapsulated drug.

  • Tissue Engineering: These hydrogels can serve as biodegradable scaffolds that support cell adhesion, proliferation, and differentiation. The degradation of the scaffold can be tuned to match the rate of new tissue formation. The cytocompatibility of the hydrogel and its degradation products is a key advantage.

  • Self-Healing Materials: The dynamic nature of disulfide bonds can also be exploited to create self-healing hydrogels, where broken cross-links can reform under specific conditions.

Quantitative Data Summary

The properties of this compound-based hydrogels can be tailored by adjusting polymer concentration, cross-linking density, and the specific polymer backbone used. Below is a summary of typical quantitative data for similar redox-responsive hydrogels.

Table 1: Hydrogel Formation and Degradation Properties

Property Value Conditions / Notes Source
Gelation Time 30 seconds - 24 hours Can be accelerated by oxidizing agents or photo-crosslinking.
Degradation Onset ~15 minutes In the presence of zinc-acetic acid reducing agent.
Complete Degradation Tunable Occurs in the presence of reducing agents like DTT (10 mM) or GSH.

| Water Uptake | ~200% | For a cystamine-functionalised sodium alginate-g-pluronic F127 system. | |

Table 2: Mechanical and Drug Release Properties

Property Value Conditions / Notes Source
Compressive Modulus 1.3 - 3.2 MPa For PCL scaffolds, can be enhanced with cross-linkers.
Drug Encapsulation Efficiency Up to 94.77% For 5-Fluorouracil in chitosan-based nanoparticles.
Drug Loading Capacity Up to 15.6% For doxorubicin in nanogels.

| In Vitro Drug Release | >60% in 400 mins | Sustained release following first-order kinetics. | |

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a this compound-Functionalized Polymer via Click Chemistry

This protocol describes a general method for attaching this compound to a polymer backbone (e.g., polyethylene glycol - PEG) that has been functionalized with azide groups.

Workflow for this compound Polymer Synthesis

G cluster_0 Step 1: Polymer Functionalization cluster_1 Step 2: Click Reaction cluster_2 Step 3: Purification A Start with Polymer (e.g., PEG-diol) B Activate terminal groups (e.g., with MsCl, TsCl) A->B C Introduce Azide Group (e.g., with NaN3) B->C D Result: Azide-Functionalized Polymer (Polymer-N3) C->D E Dissolve Polymer-N3 and This compound in solvent D->E F Add Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) E->F G React for 24-48h at room temperature F->G H Result: this compound Functionalized Polymer G->H I Remove catalyst by chelation or column chromatography H->I J Purify polymer by dialysis against water I->J K Lyophilize to obtain pure, dry product J->K L Final Product K->L

Caption: Workflow for synthesizing a this compound functionalized polymer.

Materials:

  • Azide-functionalized polymer (e.g., PEG-Azide)

  • This compound hydrochloride

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

Procedure:

  • Dissolve the azide-functionalized polymer and this compound in a suitable solvent like DMF or DMSO. A slight molar excess of this compound may be used.

  • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in deionized water.

  • Add the sodium ascorbate solution to the polymer mixture, followed by the copper(II) sulfate solution to initiate the click reaction.

  • Allow the reaction to stir at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, remove the copper catalyst. This can be done by passing the solution through a column of chelating resin or by precipitation and washing.

  • Purify the resulting polymer conjugate by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and solvent.

  • Freeze-dry (lyophilize) the purified solution to obtain the final this compound functionalized polymer as a solid.

  • Characterize the final product using ¹H NMR and FTIR to confirm the successful conjugation.

Protocol 2: Formation of a Redox-Responsive Hydrogel

This protocol outlines the formation of a hydrogel via thiol-disulfide exchange, a common method for creating redox-responsive gels. This requires a thiol-terminated cross-linker.

Materials:

  • This compound functionalized polymer (from Protocol 1)

  • Thiol-terminated cross-linker (e.g., 4-arm PEG-SH)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the this compound functionalized polymer in PBS (e.g., 10% w/v).

  • Prepare a stock solution of the thiol-terminated cross-linker (e.g., 4-arm PEG-SH) in PBS at an equimolar concentration to the disulfide units in the this compound polymer.

  • To form the hydrogel, mix the two solutions at a 1:1 volume ratio at 37 °C.

  • Gelation should occur as the thiol groups on the cross-linker react with the disulfide bonds on the this compound polymer via thiol-disulfide exchange.

  • Monitor gel formation by the vial inversion method. The time at which the solution no longer flows is the gelation time.

  • The resulting hydrogel will possess a network cross-linked by newly formed disulfide bonds, rendering it redox-responsive.

Protocol 3: Characterization of Redox-Responsive Degradation

This protocol details how to verify the hydrogel's responsiveness to a reducing environment.

Redox-Responsive Degradation Mechanism

G cluster_0 Hydrogel State cluster_1 Degradation Trigger cluster_2 Cleavage and Dissolution cluster_3 Outcome A Stable Hydrogel Network (Cross-linked by -S-S- bonds) B Addition of Reducing Agent (e.g., Glutathione, DTT) A->B Exposure C Disulfide Bond Cleavage -S-S-  ->  -SH + HS- B->C Initiates D Hydrogel Network Disassembles C->D E Polymer Chains Dissolve D->E F Release of Encapsulated Payload (Drugs/Cells) E->F Leads to

Caption: Mechanism of redox-responsive hydrogel degradation and payload release.

Materials:

  • Pre-formed this compound hydrogels

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reducing agent solution: Dithiothreitol (DTT, e.g., 10 mM in PBS) or L-glutathione (GSH)

Procedure:

  • Place pre-weighed, swollen hydrogel samples into separate vials.

  • Add PBS to the control vials and the reducing agent solution (DTT or GSH) to the experimental vials.

  • Incubate the vials at 37 °C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), visually inspect the hydrogels for dissolution.

  • To quantify degradation, remove the remaining hydrogel fragments, gently blot excess surface water, and weigh them. The degradation percentage can be calculated based on the weight loss over time.

  • Alternatively, the release of a pre-encapsulated fluorescent dye into the supernatant can be measured using a fluorescence spectrophotometer to quantify the degradation and release kinetics.

Protocol 4: In Vitro Drug Release Study

This protocol is for quantifying the release of an encapsulated drug from the hydrogel in response to a reductive stimulus.

Materials:

  • Drug-loaded this compound hydrogels

  • Release medium: PBS (pH 7.4) for control and PBS containing a physiological concentration of GSH (e.g., 10 µM - 10 mM) for the experimental group.

  • A suitable analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Prepare drug-loaded hydrogels by adding the drug to the polymer solution before gelation.

  • Place the drug-loaded hydrogels into vials containing a known volume of the release medium (control and experimental).

  • Incubate the vials at 37 °C with gentle shaking.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using the appropriate analytical method.

  • Calculate the cumulative percentage of drug released over time. Compare the release profiles between the control (PBS only) and the experimental (PBS + GSH) groups to demonstrate redox-responsive release.

References

Application Notes and Protocols for POC-Cystamine and Cysteamine-Based Polymers in Redox-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cysteamine and its disulfide form, cystamine, are integral components in the design of redox-responsive drug delivery systems. The disulfide bond within cystamine-containing polymers and nanoparticles can be cleaved in the reducing environment of the intracellular space, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular environment. This targeted cleavage allows for the controlled release of encapsulated therapeutics specifically at the site of action, minimizing off-target effects. This document provides detailed protocols for the synthesis, characterization, and application of various cystamine-based polymeric systems, including the specific click chemistry reagent N-propargyloxycarbonyl-cystamine (POC-Cystamine).

Section 1: Synthesis of Cystamine-Based Polymers

Two primary methods for the synthesis of cystamine-based polymers are the Schotten-Baumann reaction and oxidative polymerization. These methods allow for the creation of linear and cross-linked polymers with tunable properties for various drug delivery applications.

Protocol for Synthesis of Linear Cystamine-Based Polymer (LP2) via Schotten-Baumann Reaction

This protocol describes the synthesis of a linear polymer from cystamine dihydrochloride and adipoyl chloride.[1]

Materials:

  • Cystamine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Adipoyl chloride

  • Dichloromethane (DCM)

  • Distilled water

Equipment:

  • 100 mL beaker

  • Stirring plate and stir bar

  • Reflux apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum drying oven or desiccator with silica gel

Procedure:

  • Dissolve 1.126 g (0.005 mol) of cystamine dihydrochloride in 50 mL of 0.2 M NaOH solution with constant stirring.

  • In a separate 100 mL beaker, dissolve 1.144 mL (0.005 mol) of adipoyl chloride in 25 mL of DCM.

  • Add the adipoyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring.

  • Set up the reflux apparatus and heat the mixture to 38°C for 16 hours with continuous stirring.

  • After 16 hours, a white precipitate will have formed. Cool the mixture to room temperature.

  • Filter the white precipitate using a Buchner funnel and wash it thoroughly with distilled water and DCM.

  • Dry the resulting polymer in a vacuum oven or a desiccator over silica gel until a constant weight is achieved.

Protocol for Synthesis of Cross-linked Cystamine-Based Polymer (BP) via Schotten-Baumann Reaction

This protocol outlines the synthesis of a cross-linked polymer using cystamine dihydrochloride and trimesoyl chloride.[1]

Materials:

  • Cystamine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Trimesoyl chloride

  • Dichloromethane (DCM)

  • Distilled water

Equipment:

  • Beaker

  • Stirring plate and stir bar

  • Filtration apparatus

  • Vacuum drying oven or desiccator with silica gel

Procedure:

  • Dissolve 0.677 g (0.003 mol) of cystamine dihydrochloride in 50 mL of 0.2 M NaOH solution in a beaker.

  • Prepare a solution of 0.265 g (0.001 mol) of trimesoyl chloride in 25 mL of DCM.

  • Add the trimesoyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring.

  • Continue stirring the reaction mixture for 5 hours at room temperature.

  • Collect the resulting precipitate by filtration and wash it with distilled water and DCM.

  • Dry the polymer in a vacuum oven or desiccator over silica gel.

Protocol for Synthesis of Linear Cystamine-Based Polymer (LP1) via Oxidative Polymerization

This method involves the oxidation of a dithiol monomer to form a polymer with disulfide linkages.[1]

Materials:

  • N¹,N⁶-bis(2-mercaptoethyl)adipamide (dithiol monomer, compound 3 in the source)

  • Ammonium bicarbonate buffer (0.1 M, pH 8.3)

  • Dimethyl sulfoxide (DMSO)

  • Sodium nitroprusside reagent

Equipment:

  • Beaker

  • Stirring plate and stir bar

  • Apparatus for nitroprusside test (e.g., test tubes)

Procedure:

  • Stir the dithiol monomer in 0.1 M ammonium bicarbonate buffer (pH 8.3).

  • Add DMSO dropwise until approximately half of the solid has dissolved.

  • Stir the reaction mixture in an open-air beaker for 24-48 hours to allow for oxidative polymerization.

  • Monitor the reaction for the disappearance of free thiol groups using the sodium nitroprusside test.

    • Nitroprusside Test: Take an aliquot of the reaction mixture and add it to 1 mL of ammonium bicarbonate buffer. Add a few drops of 5% w/v sodium nitroprusside aqueous solution. The absence of a color change indicates the completion of the reaction.

  • Once the reaction is complete, the polymer can be isolated and purified as needed.

Section 2: Synthesis and Application of this compound

This compound (N-propargyloxycarbonyl-cystamine) is a specialized cystamine derivative containing a propargyl group, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2][3] This allows for the facile conjugation of this compound to other molecules or polymers containing azide groups.

Synthesis of this compound
Application of this compound in Click Chemistry

This compound can be used to introduce a redox-cleavable disulfide bond into a larger molecular structure via a click reaction.

General Protocol for CuAAC Reaction:

  • Dissolve the azide-containing molecule and a stoichiometric equivalent of this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).

  • Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst.

  • Stir the reaction at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.

  • Purify the product using appropriate chromatographic methods.

Section 3: Preparation and Characterization of Drug-Loaded Nanoparticles

Preparation of Doxorubicin-Loaded Nanoparticles

This protocol describes a general method for loading the anticancer drug doxorubicin (DOX) into cystamine-based nanoparticles.

Materials:

  • Synthesized cystamine-based polymer

  • Doxorubicin hydrochloride (DOX)

  • Suitable organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Sonicator or homogenizer

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of the cystamine-based polymer in an organic solvent.

  • Dissolve DOX in PBS or another suitable aqueous buffer.

  • Add the DOX solution to the polymer solution and mix thoroughly.

  • Use a sonicator or homogenizer to form a nanoemulsion or nanoparticle suspension.

  • Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24-48 hours to remove the organic solvent and unloaded drug.

  • Collect the purified DOX-loaded nanoparticles.

Characterization of Nanoparticles

Table 1: Characterization Techniques for Cystamine-Based Polymers and Nanoparticles

Technique Purpose Typical Results
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure and successful polymerization by identifying characteristic functional groups.Appearance of amide bond stretches (N-H and C=O) in polymers synthesized via the Schotten-Baumann reaction. Disappearance of free thiol (S-H) peaks in polymers from oxidative polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymers.Provides information on the proton and carbon environments, confirming the expected polymer structure.
Dynamic Light Scattering (DLS) To determine the particle size, size distribution (polydispersity index, PDI), and zeta potential of the nanoparticles in suspension.Nanoparticle sizes typically range from tens to hundreds of nanometers with a low PDI indicating a narrow size distribution.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.Provides images of the nanoparticles, often showing a spherical shape.

Section 4: In Vitro Drug Release Studies

The redox-responsive nature of cystamine-based nanoparticles is evaluated by studying the drug release profile in the presence and absence of a reducing agent like glutathione (GSH).

Protocol for In Vitro Doxorubicin Release

Materials:

  • DOX-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing

Equipment:

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

Procedure:

  • Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing a specific concentration of GSH (e.g., 10 mM to mimic the intracellular environment).

  • Place a known amount of DOX-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag into a known volume of the release medium and place it in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of released DOX in the collected aliquots using a UV-Vis or fluorescence spectrophotometer.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Table 2: Representative Drug Loading and Release Data for Doxorubicin

Carrier System Drug Loading Content (%) Drug Loading Efficiency (%) Release Condition Cumulative Release (%) after 12h
PCL-SS-CTS-GA Micelles19.8Not specified10 mM GSH80.6
Cystine-based Nanoparticles12.5Not specifiedNot specifiedNot specified
Chitosan-based NanoparticlesNot specified~75pH 5.5~60% after 48h

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Section 5: Biocompatibility and Cytotoxicity Assays

It is crucial to assess the safety of the developed nanoparticles for biological applications.

Protocol for MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO) or SDS-HCl solution

  • Blank and drug-loaded nanoparticles

Equipment:

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the blank nanoparticles and drug-loaded nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a positive control (cells with medium only) and a negative control (medium only).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours at 37°C.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours at 37°C.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the positive control.

Section 6: Visualizations

Signaling Pathway for Redox-Responsive Drug Release

G cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) NP Drug-Loaded Nanoparticle (Stable Disulfide Bonds) NP_uptake Cellular Uptake NP->NP_uptake Endocytosis NP_inside Nanoparticle Inside Cell NP_uptake->NP_inside Cleavage Disulfide Bond Cleavage NP_inside->Cleavage GSH Glutathione (GSH) GSH->Cleavage GSSG Glutathione Disulfide (GSSG) Cleavage->GSSG Degraded_NP Degraded Nanoparticle Cleavage->Degraded_NP Drug_Release Drug Release Degraded_NP->Drug_Release

Caption: Redox-responsive drug release mechanism.

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization Monomers Cystamine Dihydrochloride + Diacid Chloride Polymerization Schotten-Baumann Reaction Monomers->Polymerization Polymer Cystamine-Based Polymer Polymerization->Polymer NP_Formation Nanoprecipitation/ Self-Assembly Polymer->NP_Formation FTIR FTIR Polymer->FTIR Drug Doxorubicin Drug->NP_Formation Loaded_NP Drug-Loaded Nanoparticles NP_Formation->Loaded_NP DLS DLS Loaded_NP->DLS TEM TEM/SEM Loaded_NP->TEM G Cell_Culture Cell Seeding (96-well plate) Treatment Incubation with Nanoparticles Cell_Culture->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Formation Incubation (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability

References

Purification of Poc-Cystamine Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Poc-Cystamine conjugates. These guidelines are designed to assist researchers in developing robust and efficient purification strategies to obtain highly pure conjugates for downstream applications. The protocols described are based on common techniques used for the purification of polymer and bioconjugates and can be adapted for specific this compound constructs.

Introduction to this compound Conjugate Purification

The purification of this compound conjugates is a critical step to remove unreacted starting materials, such as the parent "Poc" molecule (e.g., polymer, protein, or antibody) and excess cystamine, as well as reaction byproducts. The choice of purification method depends on the physicochemical properties of the conjugate, including its size, charge, and hydrophobicity, as well as the nature of the impurities to be removed. Commonly employed techniques include dialysis, size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and high-performance liquid chromatography (HPLC).

Dialysis

Dialysis is a widely used technique for the removal of small molecules, such as unreacted cystamine and other low molecular weight impurities, from macromolecular conjugate solutions.[1][2] It relies on the principle of selective diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).

Application Note:

Dialysis is an effective initial purification step for this compound conjugates, particularly for desalting and removing small molecule reagents. The choice of MWCO for the dialysis membrane is crucial and should be significantly smaller than the molecular weight of the this compound conjugate to ensure its retention while allowing for the efficient removal of impurities. For polymeric conjugates, automated parallel dialysis systems can be employed to increase throughput.[1][3] It is important to consider the stability of the conjugate in the dialysis buffer and to perform the dialysis at a controlled temperature to prevent degradation.[4]

Experimental Protocol: Dialysis
  • Membrane Selection and Preparation:

    • Select a dialysis membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of the this compound conjugate.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water and the dialysis buffer.

  • Sample Loading:

    • Load the crude this compound conjugate solution into the prepared dialysis tubing or cassette, ensuring no air bubbles are trapped.

    • Securely clamp both ends of the dialysis tubing.

  • Dialysis:

    • Immerse the sealed dialysis bag in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.

    • Stir the dialysis buffer gently at the desired temperature (e.g., 4°C) to maintain a concentration gradient.

    • Change the dialysis buffer 3-4 times at regular intervals (e.g., every 4-6 hours) to ensure complete removal of impurities.

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Transfer the purified this compound conjugate solution from the dialysis bag to a clean container.

    • The purified conjugate can then be lyophilized or further purified using other chromatographic techniques.

Workflow for Dialysis

Dialysis_Workflow start Crude this compound Conjugate Solution prep_membrane Prepare Dialysis Membrane (Select appropriate MWCO) start->prep_membrane load_sample Load Sample into Dialysis Bag/Cassette prep_membrane->load_sample dialysis Perform Dialysis against Buffer (multiple changes) load_sample->dialysis recover_sample Recover Purified Conjugate Solution dialysis->recover_sample end Purified this compound Conjugate recover_sample->end

Caption: Workflow for the purification of this compound conjugates using dialysis.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume. Larger molecules, such as the this compound conjugate, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like unreacted cystamine, enter the pores and have a longer retention time.

Application Note:

SEC is a gentle and effective method for separating this compound conjugates from smaller impurities. It is particularly useful for removing unreacted cystamine and other small molecules that may not have been fully removed by dialysis. The choice of the SEC resin is critical and depends on the molecular weight range of the conjugate and impurities. For high-resolution separation, a resin with a suitable fractionation range and a small particle size should be selected.

Experimental Protocol: Size Exclusion Chromatography (SEC)
  • Column and Resin Selection:

    • Choose an SEC column and resin with a fractionation range appropriate for the size of the this compound conjugate. The conjugate should ideally elute in the void volume or early in the separation range, while smaller impurities are retained.

  • System Equilibration:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the partially purified or crude this compound conjugate in the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

    • Inject the prepared sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector (e.g., at 280 nm for protein-based "Poc" or another relevant wavelength).

    • Collect fractions corresponding to the peak of the this compound conjugate.

  • Analysis of Fractions:

    • Analyze the collected fractions using appropriate techniques (e.g., SDS-PAGE, UV-Vis spectroscopy, or HPLC) to confirm the presence and purity of the conjugate.

    • Pool the fractions containing the pure conjugate.

Workflow for Size Exclusion Chromatography

SEC_Workflow start This compound Conjugate Sample equilibrate Equilibrate SEC Column with Mobile Phase start->equilibrate inject Inject Sample onto Column equilibrate->inject elute Elute with Mobile Phase (Isocratic) inject->elute collect Collect Fractions based on UV Signal elute->collect analyze Analyze Fractions for Purity and Pool collect->analyze end Purified this compound Conjugate analyze->end

Caption: Workflow for the purification of this compound conjugates using SEC.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. The separation is based on the reversible interaction between a charged conjugate and an oppositely charged chromatography resin. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Application Note:

IEX is a high-resolution technique that can be used to separate the this compound conjugate from unreacted "Poc" and other charged impurities. The type of IEX resin (anion or cation exchange) depends on the isoelectric point (pI) of the conjugate and the pH of the buffer. Below its pI, a protein-based conjugate will have a net positive charge and bind to a cation exchanger, while above its pI, it will have a net negative charge and bind to an anion exchanger.

Experimental Protocol: Ion-Exchange Chromatography (IEX)
  • Resin and Buffer Selection:

    • Determine the pI of the this compound conjugate.

    • If the working pH is below the pI, use a cation exchange resin. If the working pH is above the pI, use an anion exchange resin.

    • Prepare a low-salt binding buffer and a high-salt elution buffer at the desired pH.

  • Column Equilibration:

    • Equilibrate the IEX column with the binding buffer until the pH and conductivity are stable.

  • Sample Loading:

    • Ensure the sample is in the binding buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Load the sample onto the equilibrated column.

  • Wash and Elution:

    • Wash the column with the binding buffer to remove any unbound impurities.

    • Elute the bound this compound conjugate using a linear gradient of increasing salt concentration (from binding buffer to elution buffer) or a step gradient.

  • Fraction Collection and Analysis:

    • Collect fractions across the elution gradient.

    • Analyze the fractions to identify those containing the pure conjugate.

    • Pool the pure fractions and desalt if necessary.

Workflow for Ion-Exchange Chromatography

IEX_Workflow start This compound Conjugate Sample equilibrate Equilibrate IEX Column with Binding Buffer start->equilibrate load Load Sample onto Column equilibrate->load wash Wash with Binding Buffer to Remove Impurities load->wash elute Elute with Salt Gradient or pH change wash->elute collect Collect Fractions elute->collect analyze Analyze and Pool Pure Fractions collect->analyze end Purified this compound Conjugate analyze->end

Caption: Workflow for the purification of this compound conjugates using IEX.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers high resolution and is often used as a final polishing step in the purification of conjugates. Reversed-phase HPLC (RP-HPLC) and ion-pair RP-HPLC are particularly useful for separating conjugates based on hydrophobicity and charge.

Application Note:

RP-HPLC can separate the this compound conjugate from unreacted "Poc" and other closely related impurities. For highly charged conjugates, ion-pair RP-HPLC can be employed to improve retention and resolution. The selection of the stationary phase (e.g., C4, C8, or C18) and the mobile phase composition are critical for achieving optimal separation.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Column and Mobile Phase Selection:

    • Select an RP-HPLC column (e.g., C4, C8, or C18) with a pore size suitable for the conjugate.

    • Prepare the mobile phases: Mobile Phase A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.

  • Sample Preparation and Injection:

    • Dissolve the sample in a solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm filter.

    • Inject a small volume of the sample onto the column.

  • Gradient Elution and Fraction Collection:

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B. The gradient profile should be optimized to achieve the best separation.

    • Monitor the elution at an appropriate wavelength.

    • Collect fractions corresponding to the desired peak.

  • Analysis and Post-Purification Processing:

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization.

Workflow for Reversed-Phase HPLC

RPHPLC_Workflow start This compound Conjugate Sample equilibrate Equilibrate RP-HPLC Column with Initial Mobile Phase start->equilibrate inject Inject Sample equilibrate->inject elute Elute with a Gradient of Organic Solvent inject->elute collect Collect Fractions based on Peak elute->collect analyze Analyze Purity and Pool Fractions collect->analyze lyophilize Lyophilize to Remove Solvent and TFA analyze->lyophilize end Highly Pure this compound Conjugate lyophilize->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poc-Cystamine Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Poc-Cystamine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a click reaction? A1: this compound is a chemical reagent used in click chemistry. It is a cystamine molecule that has been modified to include a propargyl group, which provides the terminal alkyne functional group necessary for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1]. This allows researchers to "click" the this compound onto a molecule containing an azide group, introducing a disulfide bond that can be cleaved under reducing conditions.

Q2: What are the most critical factors for a successful this compound click reaction? A2: The most critical factors are:

  • Catalyst Activity: The reaction requires an active Copper(I) (Cu(I)) catalyst. Since Cu(I) is easily oxidized to inactive Cu(II), a reducing agent like sodium ascorbate is essential to maintain the active catalytic state[2][3].

  • Reagent Quality: The purity and stability of this compound, the azide-containing molecule, and all other reagents are paramount. This compound contains a cystamine moiety, which can be sensitive to degradation[4][5].

  • Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst, halting the reaction. Degassing the reaction mixture or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Ligand Use: A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial. It protects the Cu(I) catalyst from oxidation and disproportionation, increasing reaction efficiency and protecting sensitive biomolecules.

Q3: How should I store this compound? A3: this compound hydrochloride should be stored under the conditions specified by the manufacturer, typically desiccated at a low temperature. The cysteamine/cystamine component of the molecule is known to be unstable in aqueous solutions, where it can be prone to oxidation. It is best to prepare aqueous stock solutions fresh for each experiment.

Troubleshooting Guides

This section addresses specific failures in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has resulted in very low or no yield of the desired product. What went wrong? A: This is the most common issue and can be caused by several factors. The troubleshooting workflow below can help diagnose the problem.

G start Low / No Product Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Intact? catalyst->reagents Yes sol_catalyst1 Use fresh Sodium Ascorbate. Degas solvent thoroughly. Use a Cu(I)-stabilizing ligand (e.g., THPTA). catalyst->sol_catalyst1 No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents1 Check purity/age of this compound & Azide. Prepare fresh stock solutions. Verify concentrations. reagents->sol_reagents1 No substrate Are There Substrate Issues? conditions->substrate Yes sol_conditions1 Optimize reactant concentrations. Check pH of the buffer (ideal ~7-8). Increase reaction time or temperature. conditions->sol_conditions1 No sol_substrate1 Check for steric hindrance near alkyne/azide. Confirm azide/alkyne incorporation into biomolecule. Consider potential interference from other functional groups. substrate->sol_substrate1 Possible G cluster_0 Step 1: Prepare Reaction Mix cluster_2 Step 3: Combine and Initiate a Add Azide-Protein to Buffer b Add this compound a->b Vortex d Add Catalyst Mix to Reaction Mix c Mix CuSO₄ and THPTA Ligand c->d e Add fresh Sodium Ascorbate d->e Vortex & Initiate f Incubate at RT (e.g., 1 hour) e->f CuAAC_Cycle Cu_II Cu(II) Cu_I Cu(I)-Ligand Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Cu_I->Cu_II Oxidation (Inactivates Catalyst) Acetylide Copper Acetylide Intermediate Cu_I->Acetylide Alkyne This compound (R-C≡CH) Alkyne->Acetylide Coordination Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide Azide Azide Molecule (R'-N₃) Azide->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu_I Protonolysis (Regenerates Catalyst) Product Triazole Product Cu_Triazolide->Product Proton H⁺ Source (Buffer) Proton->Cu_Triazolide Oxygen O₂ (Oxygen) Oxygen->Cu_I

References

Optimizing POC-Cystamine Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of POC-Cystamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical reagent where "POC" stands for P ropargylo xyc arbonyl. It is a cystamine molecule functionalized with a propargyl group, which contains a terminal alkyne. Its primary application is in bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2][3] This allows for the stable and specific linkage of this compound to molecules containing an azide group, such as proteins, peptides, or nanoparticles. The disulfide bond within the cystamine moiety provides a redox-sensitive cleavable linker, making it valuable in drug delivery systems designed to release a payload in the reducing environment of the cell.

Q2: What is the fundamental mechanism of this compound conjugation?

A2: The conjugation of this compound relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. In this reaction, the terminal alkyne of the propargyl group on this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst. This results in the formation of a stable triazole ring, covalently linking the two molecules. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

Q3: Why is my this compound conjugation efficiency low?

A3: Low conjugation efficiency can be attributed to several factors, including:

  • Inactive Catalyst: Oxidation of the active Cu(I) to the inactive Cu(II) state by dissolved oxygen is a common issue.

  • Suboptimal Reagent Concentrations: Incorrect molar ratios of reactants, copper catalyst, reducing agent, and ligand can significantly impact the reaction rate and yield.

  • Inappropriate Reaction Conditions: The pH, temperature, and solvent system can all affect the stability of the reactants and the catalytic activity.

  • Presence of Interfering Substances: Certain buffers or contaminants can chelate the copper catalyst or react with the azide or alkyne groups.

  • Poor Solubility of Reactants: If either the this compound or the azide-containing molecule has poor solubility in the reaction buffer, it can lead to a low reaction rate.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound conjugation experiments.

Low or No Product Yield
Possible Cause Suggested Solution
Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Use freshly prepared solutions, especially for the reducing agent.• Increase the concentration of the reducing agent (e.g., sodium ascorbate).• Employ a copper-stabilizing ligand to protect the Cu(I) state.
Insufficient Catalyst or Ligand • Optimize the copper concentration, typically in the range of 50-250 µM for bioconjugation.• Increase the ligand-to-copper ratio. A 5:1 molar ratio is often effective in protecting the biomolecule and accelerating the reaction.
Inappropriate pH • The optimal pH for CuAAC is typically between 7 and 9.[4] However, the stability of your biomolecule should be the primary consideration. Perform the reaction at a pH that maintains the integrity of your molecule.• Avoid amine-containing buffers like Tris, as they can interfere with the reaction. Phosphate-buffered saline (PBS) is a common choice.
Low Reaction Temperature • While many click reactions proceed at room temperature, gently increasing the temperature to 37°C may improve the reaction rate. However, be mindful of the thermal stability of your reactants.
Presence of Interfering Substances • Avoid buffers containing primary amines (e.g., Tris) or thiols that can compete with the reaction.• Ensure all reagents and solvents are of high purity.
Steric Hindrance • If the azide or alkyne group is sterically hindered, a longer reaction time may be necessary.• Consider using a longer linker on either the this compound or the azide-modified molecule to increase accessibility.
Formation of Side Products
Possible Cause Suggested Solution
Homocoupling of Alkynes (Glaser Coupling) • This side reaction can occur in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere.• Use a stabilizing ligand to minimize this side reaction.
Oxidative Damage to Biomolecules • Reactive oxygen species (ROS) can be generated by the reaction of Cu(I) with oxygen. This can lead to the oxidation of sensitive amino acid residues like methionine and cysteine.[5]• Use a copper-chelating ligand like THPTA or BTTAA to protect the biomolecule.• Perform the reaction under anaerobic conditions.
Precipitation of Reactants or Product • If your azide-modified molecule is a protein, precipitation can occur due to denaturation.• Optimize the pH and ionic strength of the buffer.• Reduce the concentration of any organic co-solvents (e.g., DMSO, DMF) used to dissolve the this compound.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing CuAAC reaction conditions. Note that optimal conditions can be substrate-dependent and may require empirical validation.

Table 1: Effect of Copper Source and Ligand on CuAAC Yield

Copper Source (Equivalents)Ligand (Equivalents)Reducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
CuSO₄ (0.1)THPTA (0.5)Sodium Ascorbate (1.0)PBS/DMSO (9:1)251>95
Cu(I)Br (0.1)TBTA (0.5)NoneDMF252~90
CuSO₄ (0.2)BTTAA (1.0)Sodium Ascorbate (2.0)Water371>98
CuSO₄ (0.05)NoneSodium Ascorbate (0.5)Water/t-BuOH (1:1)2512<60

This table is a composite based on typical CuAAC reaction conditions and may need optimization for your specific system.

Table 2: Influence of pH and Temperature on Conjugation Efficiency

pHTemperature (°C)Reaction Time (h)Relative Yield (%)
6.025475
7.425295
8.5251>98
7.441280
7.4371>98

This data illustrates general trends. The stability of the biomolecule at different pH values and temperatures must be considered.

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a starting point for the conjugation of this compound to a protein containing an azide group. Optimization may be required for your specific protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO or DMF. Add the desired molar excess of this compound to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.

  • Prepare the Catalyst Premix:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is a good starting point.

  • Initiate the Reaction:

    • Add the copper/ligand premix to the protein/POC-Cystamine mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the conjugation reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the protein is unstable at room temperature.

  • Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

  • Purification:

    • Remove unreacted this compound, copper catalyst, and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use techniques like mass spectrometry to confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

    • HPLC can be used to assess the purity of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post Purification & Analysis p1 Prepare Azide-Modified Molecule Solution r1 Combine Azide-Molecule and this compound p1->r1 p2 Prepare this compound Stock Solution p2->r1 p3 Prepare Catalyst (CuSO₄ + Ligand) r2 Add Catalyst Premix p3->r2 p4 Prepare Reducing Agent (Sodium Ascorbate) r3 Initiate with Reducing Agent p4->r3 r1->r2 r2->r3 r4 Incubate (RT, 1-4h) r3->r4 q1 Purify Conjugate (e.g., SEC, Dialysis) r4->q1 a1 Analyze Conjugate (SDS-PAGE, MS, HPLC) q1->a1

This compound Conjugation Workflow

conjugation_pathway poc This compound (Alkyne) product Stable Triazole Linkage (Conjugate) poc->product azide Azide-Modified Molecule azide->product catalyst Cu(I) Catalyst catalyst->product Catalyzes cu2 Cu(II) cu2->catalyst Reduction ascorbate Sodium Ascorbate ascorbate->cu2

References

common issues with Poc-Cystamine stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common stability issues encountered with POC-Cystamine. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides step-by-step guidance to address specific problems that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected or Poor Performance in "Click" Chemistry Reactions

If you are experiencing low yields or inconsistent results in your copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, consider the following troubleshooting steps.

  • Potential Cause: Degradation of the alkyne functional group.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the solid this compound has been stored at the recommended temperature, typically -20°C, and protected from light and moisture.

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.

    • Use Anhydrous Solvents: For reactions sensitive to moisture, use high-quality, anhydrous solvents.

    • Check for Contaminants: Ensure that your reaction setup is free from contaminants that could interfere with the click reaction, such as heavy metals or strong reducing agents not part of the intended reaction.

    • Optimize Reaction Conditions: Re-evaluate your reaction parameters, including catalyst concentration, temperature, and reaction time.

Issue 2: Variability in Prodrug Activation and Cysteamine Release

Inconsistent release of cysteamine from this compound can lead to variable results in cellular or in vivo experiments.

  • Potential Cause: Instability of the disulfide bond or premature cleavage of the propargyloxycarbonyl (POC) group.

  • Troubleshooting Steps:

    • Control pH of Solutions: The stability of the disulfide bond in the cystamine core is pH-dependent. Prepare your solutions in buffers that maintain a stable pH suitable for your experiment. Cysteamine, the active product, is more stable at acidic pH.[1]

    • Avoid Strong Reducing Agents: Unless disulfide bond cleavage is the intended mechanism of action, avoid the presence of strong reducing agents in your experimental setup, as they can prematurely break the S-S bond.

    • Consider Enzymatic Activity: If working with biological systems, be aware of potential enzymatic cleavage of the POC group or reduction of the disulfide bond. Run control experiments to assess the stability of this compound in your specific biological matrix.

    • Analyze for Degradation Products: Use analytical techniques like HPLC to check for the presence of cysteamine or other degradation products in your this compound stock solution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What is the primary degradation pathway for this compound?

While specific degradation pathways for this compound are not extensively documented, the primary points of instability are likely the disulfide bond and the propargyloxycarbonyl (POC) protecting group. The cystamine core is susceptible to reduction of the disulfide bond to form the corresponding thiol. The POC group could be susceptible to cleavage under certain conditions, releasing cysteamine. The cysteamine product itself is prone to oxidation back to cystamine.[2]

Q2: How should I store this compound?

  • Solid Form: this compound as a solid should be stored at low temperatures, such as -20°C, in a tightly sealed container to protect it from moisture and light.[3]

  • In Solution: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage in solution is unavoidable, it should be kept at 2-8°C and used as quickly as possible. Long-term storage in solution is not recommended due to potential degradation.

Q3: What factors can affect the stability of this compound in my experiments?

Several factors can impact the stability of this compound:

  • pH: The stability of the disulfide bond is influenced by pH. Alkaline conditions can promote thiol-disulfide exchange and oxidation of any released cysteamine.[2]

  • Temperature: Higher temperatures generally accelerate chemical degradation. Storing solutions at elevated temperatures or for prolonged periods at room temperature should be avoided.[3]

  • Presence of Reducing and Oxidizing Agents: Reducing agents can cleave the disulfide bond, while oxidizing agents can potentially modify the alkyne group or other parts of the molecule.

  • Presence of Metal Ions: Metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols. If this compound releases cysteamine, these ions can accelerate its degradation.

  • Light: Photodegradation is a potential issue for many organic molecules. It is good practice to protect this compound solutions from light.

Q4: Can I expect the stability of this compound to be the same as cysteamine?

Not necessarily. The presence of the propargyloxycarbonyl (POC) group alters the chemical properties of the molecule. While the core disulfide bond of cystamine is still present, the POC group may offer some steric hindrance that could affect its susceptibility to reduction. Additionally, the POC group itself introduces a new potential point of cleavage. The stability of this compound should be considered distinct from that of cysteamine, although the stability of the latter is relevant for any released active drug.

Data Presentation

Table 1: Summary of Cysteamine Stability Under Different Storage Conditions (0.5% Ophthalmic Solution)

Storage TemperatureTime PointRemaining Cysteamine (%)
+4°C1 week61.6 ± 2.0
52 weeks22.9 ± 1.9
-20°C1 week85.1 ± 0.9
52 weeks85.7 ± 2.5

Data adapted from a study on compounded cysteamine eye drops and is provided as a reference for the stability of the active cysteamine moiety.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cysteamine and Cystamine Quantification

This protocol is for the analysis of cysteamine and its primary oxidation product, cystamine, and can be adapted to assess the stability of this compound by monitoring the appearance of these degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Jupiter C18, 5 µm, 300 Å, 150 x 4.6 mm.

  • Mobile Phase: A mixture of water (620 ml), acetonitrile (330 ml), and methanol (50 ml) containing 1.4 ml of 85% phosphoric acid and 11.52 g of sodium dodecyl sulfate.

  • Flow Rate: 1.6 ml/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 210 nm.

  • Retention Times:

    • Cysteamine: ~4 minutes

    • Cystamine: ~14 minutes

  • Linearity: 50 µg/ml to 2000 µg/ml for both compounds.

This protocol is based on a published method for cysteamine and cystamine analysis.

Visualizations

POC_Cystamine_Degradation_Pathway POC_Cystamine This compound Reduced_Intermediate POC-Cysteamine (thiol) POC_Cystamine->Reduced_Intermediate Reduction (e.g., cellular reductants) Cysteamine Cysteamine Reduced_Intermediate->Cysteamine POC Cleavage (e.g., enzymatic, hydrolysis) Cystamine Cystamine Cysteamine->Cystamine Oxidation (O2, metal ions)

Caption: Potential degradation pathway of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solid This compound (solid) Prep_Solution Prepare fresh solution in desired buffer Prep_Solid->Prep_Solution Prep_Aliquots Aliquot samples for different time points/conditions Prep_Solution->Prep_Aliquots Incubate Incubate under various conditions (e.g., different temperatures, pH, light exposure) Prep_Aliquots->Incubate Sampling Collect samples at defined time intervals Incubate->Sampling HPLC_Analysis Analyze by HPLC to quantify This compound and degradation products Sampling->HPLC_Analysis Data_Analysis Plot concentration vs. time to determine degradation rate HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Poc-Cystamine Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Propargyloxycarbonyl (Poc) protection of cystamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help optimize your reaction yields and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the "Poc-Cystamine" reaction?

A1: The "this compound" reaction refers to the chemical process of attaching a Propargyloxycarbonyl (Poc) protecting group to one or both of the primary amine functionalities of the cystamine molecule. This is typically an N-acylation reaction where the nucleophilic amine group of cystamine attacks an electrophilic Poc-reagent, such as Propargyloxycarbonyl chloride (Poc-Cl) or a Poc-anhydride, to form a stable carbamate linkage.

Q2: Why is the Poc group used for protecting cystamine?

A2: The Poc group is advantageous because it is stable under various conditions, including acidic and mild basic environments.[1] A key feature is its selective removal under neutral conditions using specific reagents like tetrathiomolybdate, which ensures that other common protecting groups in a larger synthetic scheme (e.g., Boc, Fmoc, benzyl ethers) remain intact.[1][2] This orthogonality is crucial in multi-step syntheses, such as in peptide and carbohydrate chemistry.[1][3]

Q3: What are the main products of the this compound reaction?

A3: Depending on the stoichiometry of the reactants, the reaction can yield three main products:

  • Mono-Poc-Cystamine: One amine group is protected.

  • Di-Poc-Cystamine: Both amine groups are protected.

  • Unreacted Cystamine: Starting material that did not react. Controlling the molar ratio of the Poc-reagent to cystamine is critical for selectively targeting the desired product.

Q4: What is the general mechanism of the reaction?

A4: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of cystamine's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Poc-reagent (e.g., Poc-Cl). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., a chloride ion) and forming the stable N-Poc carbamate product.

Q5: How can I purify the this compound product?

A5: Purification is typically achieved using column chromatography on silica gel. The polarity of the eluent system can be adjusted to separate the di-protected, mono-protected, and unreacted starting material based on their differing polarities. Due to the presence of the free amine, the mono-protected product will be more polar than the di-protected product.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound reaction.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Poc-Reagent: The Poc-Cl or Poc-anhydride may have hydrolyzed due to moisture. 2. Incorrect pH/Base: The amine on cystamine (often supplied as a hydrochloride salt) may not be sufficiently deprotonated to be nucleophilic. 3. Low Temperature: The reaction may be too slow at the current temperature.1. Use freshly opened or properly stored Poc-reagent. Confirm its activity with a control reaction if necessary. 2. Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used if starting with cystamine dihydrochloride to free both amines. Monitor the pH to ensure it remains basic (pH 8-9). 3. Gradually increase the reaction temperature from 0 °C to room temperature and monitor progress by TLC or LC-MS.
Mixture of Mono- and Di-substituted Products 1. Incorrect Stoichiometry: The molar ratio of Poc-reagent to cystamine was not optimal for the desired product. 2. Slow Addition of Reagent: Adding the Poc-reagent too slowly can favor mono-substitution, while adding it too quickly can lead to a mix.1. To favor the di-Poc product, use >2.2 equivalents of the Poc-reagent. To favor the mono-Poc product, use ≤1.0 equivalent of the Poc-reagent and add it slowly. 2. For di-substitution, add the Poc-reagent dropwise over 15-30 minutes. For mono-substitution, add it over 1-2 hours at a low temperature (0 °C).
Presence of an Insoluble White Precipitate 1. Formation of Amine Salt: The byproduct HCl (if using Poc-Cl) reacts with the base (e.g., triethylamine) to form triethylamine hydrochloride, which is often insoluble in aprotic solvents like DCM. 2. Precipitation of Product: The product itself may have limited solubility in the chosen solvent.1. This is expected and indicates the reaction is proceeding. The salt can be removed by filtration at the end of the reaction. 2. Add a co-solvent like DMF to improve solubility, or switch to a more polar solvent system.
Multiple Spots on TLC/LC-MS (Besides Products) 1. Side Reactions: The Poc group might react with other nucleophiles if present. 2. Degradation: The disulfide bond in cystamine can be reduced under certain conditions, especially if reducing agents are present. 3. Hydrolysis of Poc-reagent: Reaction with trace water can form an unstable carbonic acid derivative that decomposes.1. Ensure all reagents and solvents are pure and anhydrous. 2. Avoid adding any reducing agents. Ensure the reaction is performed under an inert atmosphere (N₂) to prevent oxidative side reactions. 3. Use anhydrous solvents and perform the reaction under a nitrogen or argon atmosphere.
Table 1: Factors Influencing Product Distribution
Parameter Condition for Mono-Poc Product Condition for Di-Poc Product Rationale
Molar Ratio (Poc-Reagent : Cystamine) ≤ 1.0 : 1≥ 2.2 : 1Stoichiometry is the primary determinant of the product ratio. An excess of the Poc-reagent drives the reaction to completion for the di-substituted product.
Temperature 0 °C to Room TemperatureRoom TemperatureLower temperatures can help control reactivity and improve selectivity for the mono-substituted product.
Base (equivalents vs. Cystamine Salt) ~1.1 eq. (for dihydrochloride salt)> 2.2 eq. (for dihydrochloride salt)A controlled amount of base will preferentially free one amine. An excess ensures both amines are deprotonated and available for reaction.
Reagent Addition Rate Slow, dropwise over 1-2 hoursDropwise over 15-30 minutesSlow addition maintains a low concentration of the Poc-reagent, favoring reaction at a single site before a second reaction can occur.

Experimental Protocols

Protocol: Synthesis of Di-Poc-Cystamine

This protocol describes the synthesis of the di-protected cystamine derivative using Poc-Cl.

Materials:

  • Cystamine dihydrochloride

  • Propargyloxycarbonyl chloride (Poc-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cystamine dihydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask and stir to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Basification: Slowly add TEA or DIPEA (2.5 eq) to the suspension and stir for 20 minutes at 0 °C. The cystamine salt will react to form the free base.

  • Poc-Reagent Addition: In a separate flask, dissolve Poc-Cl (2.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring cystamine mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexane) to isolate the pure Di-Poc-Cystamine.

Visualizations

Diagrams and Workflows

Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Cystamine Dihydrochloride dissolve Dissolve/Suspend in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., TEA) to form free amine cool->add_base add_poc Add Poc-Cl Solution (dropwise at 0 °C) add_base->add_poc react Warm to RT Stir for 4-6h add_poc->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Aqueous Wash (NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product Pure Di-Poc-Cystamine purify->end_product

Caption: Experimental workflow for the synthesis of Di-Poc-Cystamine.

Troubleshooting_Tree cluster_yes_sm cluster_no_sm start Low or No Yield? q1 Is starting material (SM) consumed (checked by TLC)? start->q1 a1_yes Multiple unidentified spots present? q1->a1_yes Yes a1_no SM remains unreacted q1->a1_no No sol1_yes Indicates SM degradation or side reactions. Check reagent purity and ensure anhydrous conditions. a1_yes->sol1_yes q2 Was sufficient base added to deprotonate the amine salt? a1_no->q2 sol2_no Add more base (e.g., TEA) and monitor reaction. q2->sol2_no No q3 Is the Poc-reagent active? q2->q3 Yes sol3_no Use fresh Poc-reagent. Moisture can cause hydrolysis. q3->sol3_no No sol3_yes Increase reaction time or temperature. q3->sol3_yes Yes

Caption: Troubleshooting logic for low-yield this compound reactions.

References

side reactions of Poc-Cystamine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Poc-Cystamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential issues and to answer frequently asked questions regarding the use of this compound in experimental settings.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound, focusing on its stability, reactivity, and the implications of its cleavage product, cysteamine.

Issue 1: Premature Cleavage of the Disulfide Bond

Symptoms:

  • Loss of desired activity of the this compound conjugate before reaching the target.

  • Detection of free cysteamine or related thiol fragments in the formulation or in circulation.

Possible Causes:

  • Presence of reducing agents in the formulation buffer.

  • Exposure to thiols from other formulation components.

  • Non-specific reduction in a biological medium with a high concentration of reducing species.

Troubleshooting Steps:

  • Buffer and Formulation Analysis:

    • Ensure all buffers and solutions used for storing and handling the this compound conjugate are free from reducing agents (e.g., dithiothreitol (DTT), β-mercaptoethanol).

    • Analyze the stability of the conjugate in the final formulation buffer by incubating it for various time points and then assessing the integrity of the disulfide bond using analytical techniques like HPLC or mass spectrometry.

  • Modification of the Conjugate Design:

    • If premature cleavage is a persistent issue, consider redesigning the linker to incorporate steric hindrance around the disulfide bond to make it less accessible to reducing agents.

  • Control Experiments:

    • Run control experiments with the conjugate in the absence of the biological system to assess its intrinsic stability in the experimental medium.

Issue 2: Inefficient Cleavage of the Disulfide Bond at the Target Site

Symptoms:

  • The payload of an antibody-drug conjugate (ADC) is not released efficiently inside the target cells.

  • The desired biological effect is not observed, despite successful delivery of the conjugate.

Possible Causes:

  • The intracellular environment of the target cells may not be sufficiently reducing to cleave the disulfide bond.

  • The conjugate may be localized in a cellular compartment with a less reducing environment (e.g., endosomes) and not reaching the cytoplasm where glutathione concentrations are higher.

Troubleshooting Steps:

  • Cell Line Characterization:

    • Quantify the intracellular glutathione (GSH) concentration in the target cell line to ensure it is within a range known to be effective for disulfide bond cleavage.

  • Cellular Localization Studies:

    • Perform immunofluorescence or other imaging studies to determine the subcellular localization of the this compound conjugate. If it is trapped in endosomes, strategies to enhance endosomal escape may be necessary.

  • Alternative Linker Chemistries:

    • If the disulfide bond is not a suitable cleavage mechanism for the specific application, consider using alternative cleavable linkers, such as those sensitive to pH or specific enzymes present in the target cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of this compound during conjugation reactions?

A1: The primary side reaction to be aware of during conjugation is the potential for the disulfide bond to be reduced by other reagents in the reaction mixture, particularly if other thiol-containing molecules are present. It is crucial to control the reaction conditions to maintain the integrity of the disulfide linker.

Q2: What are the main degradation products of the cystamine core in this compound?

A2: The primary "degradation" in a biological context is the reductive cleavage of the disulfide bond to yield two molecules of a cysteamine-like thiol. In terms of chemical instability, cystamine itself is relatively stable. However, the released cysteamine is highly unstable in aqueous solutions and can be oxidized back to cystamine or further to sulfonic and sulfinic acid derivatives, especially in the presence of oxygen and metal ions.[1][2]

Q3: What are the potential biological side effects associated with the release of cysteamine from a this compound conjugate?

A3: Cysteamine is a biologically active molecule with a range of potential side effects. While the concentration of released cysteamine from a targeted conjugate may be low, it is important to be aware of its known toxicities. These can include gastrointestinal discomfort (nausea, vomiting), an unpleasant body and breath odor, skin rashes, and neurological effects.[3][4][5] In preclinical studies, it is advisable to monitor for these potential toxicities.

Q4: How can I avoid the side reactions of the released cysteamine moiety?

A4: The primary strategy to avoid side effects is to ensure that the this compound conjugate is highly targeted, minimizing the release of cysteamine in non-target tissues. Additionally, designing the conjugate to release the payload at a controlled rate can help to keep the local concentration of free cysteamine below toxic levels.

Q5: How can I improve the stability of the disulfide bond in my this compound conjugate?

A5: The stability of the disulfide bond can be influenced by the local chemical environment. Introducing steric hindrance near the disulfide bond can make it less susceptible to reduction. This can be achieved by designing the linker with bulky chemical groups adjacent to the S-S bond.

Data Presentation

Table 1: Factors Influencing the Stability of the Disulfide Bond in this compound Conjugates

FactorEffect on StabilityMitigation Strategies
Reducing Agents (e.g., GSH) Decreases stability (promotes cleavage)Targeted delivery to high-GSH environments (e.g., cytoplasm)
pH Generally stable across a wide pH rangeMaintain physiological pH during storage and handling
Steric Hindrance Increases stabilityIncorporate bulky groups near the disulfide bond in the linker design
Temperature Higher temperatures can increase reaction ratesStore conjugates at recommended low temperatures (e.g., 4°C or -20°C)

Experimental Protocols

Protocol 1: Assessment of Disulfide Bond Stability in Formulation Buffer

Objective: To determine the stability of the disulfide bond in a this compound conjugate in a given formulation buffer.

Materials:

  • This compound conjugate

  • Formulation buffer

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases for HPLC

  • Incubator

Methodology:

  • Prepare a stock solution of the this compound conjugate in the formulation buffer at a known concentration.

  • Aliquot the solution into several vials.

  • Incubate the vials at a relevant temperature (e.g., 4°C, 25°C, or 37°C).

  • At specified time points (e.g., 0, 1, 6, 24, 48 hours), remove a vial and immediately analyze the sample by HPLC.

  • Monitor the chromatogram for the appearance of new peaks corresponding to the cleaved fragments and a decrease in the peak area of the intact conjugate.

  • Quantify the percentage of intact conjugate remaining at each time point.

Protocol 2: In Vitro Assessment of Disulfide Bond Cleavage in Cell Lysate

Objective: To evaluate the efficiency of disulfide bond cleavage in the presence of a reducing cellular environment.

Materials:

  • This compound conjugate

  • Target cell line

  • Cell lysis buffer

  • BCA protein assay kit

  • HPLC system or other suitable analytical method

Methodology:

  • Culture the target cells to a sufficient density.

  • Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Add the this compound conjugate to the cell lysate at a final concentration relevant to the intended application.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the mixture and stop the reaction (e.g., by adding a precipitating agent for proteins).

  • Analyze the supernatant by HPLC to quantify the amount of cleaved and intact conjugate.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Conjugate Stability cluster_formulation Formulation Stability cluster_cellular Cellular Cleavage prep_form Prepare Conjugate in Formulation Buffer incubate_form Incubate at Relevant Temperatures prep_form->incubate_form hplc_form HPLC Analysis at Time Points incubate_form->hplc_form end End hplc_form->end prep_lysate Prepare Cell Lysate add_conj Add Conjugate to Lysate prep_lysate->add_conj incubate_lysate Incubate at 37°C add_conj->incubate_lysate hplc_lysate HPLC Analysis of Cleavage Products incubate_lysate->hplc_lysate hplc_lysate->end start Start start->prep_form start->prep_lysate logical_relationship Troubleshooting Logic for this compound Applications cluster_premature Premature Cleavage Solutions cluster_inefficient Inefficient Cleavage Solutions issue Observed Issue premature_cleavage Premature Cleavage issue->premature_cleavage Is it cleaving too early? inefficient_cleavage Inefficient Cleavage issue->inefficient_cleavage Is it not cleaving at the target? check_buffer Check for Reducing Agents in Formulation premature_cleavage->check_buffer redesign_linker Redesign Linker with Steric Hindrance premature_cleavage->redesign_linker check_gsh Quantify Intracellular GSH inefficient_cleavage->check_gsh check_localization Check Subcellular Localization inefficient_cleavage->check_localization alt_linker Consider Alternative Linker Chemistry inefficient_cleavage->alt_linker

References

Technical Support Center: Poc-Cystamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Poc-Cystamine purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of cystamine, a disulfide-containing compound, where one of the amine functional groups is protected by a propargyloxycarbonyl (Poc) group. This modification introduces an alkyne handle, making it a valuable reagent in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its primary applications are in bioconjugation, serving as a cleavable linker for antibody-drug conjugates (ADCs) and for the synthesis of other advanced biomaterials. The disulfide bond within the cystamine core allows for cleavage under reducing conditions, such as those found inside cells, enabling the controlled release of conjugated molecules.

Q2: What are the most common impurities encountered during this compound synthesis and purification?

A2: The most common impurities include:

  • Unreacted Cystamine: Incomplete reaction leading to residual starting material.

  • Di-Poc-Cystamine: Over-protection where both amine groups of cystamine are modified with the Poc group.

  • Oxidized Byproducts: Thiols are susceptible to oxidation, which can lead to the formation of various sulfinic and sulfonic acid derivatives, especially if the disulfide bond is inadvertently cleaved and then re-oxidized under non-controlled conditions.

  • Reagents and Byproducts from Poc Protection: Residual propargyl chloroformate or byproducts from its decomposition.

  • Cysteamine: The reduced form of cystamine, which can be present if reducing conditions are accidentally introduced.

Q3: Why is my purified this compound showing low stability during storage?

A3: this compound, like other cysteamine derivatives, can be sensitive to environmental factors. Low stability during storage is often due to:

  • Oxidation: Exposure to air can lead to the formation of oxidized impurities.[1][2] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture: The compound may be hygroscopic. Store in a desiccated environment.

  • Light: Photodegradation can occur. Store in an amber vial or a dark place.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to store at low temperatures (e.g., -20°C) for long-term stability.[3][4]

Q4: Can I use reversed-phase HPLC for the purification of this compound?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for the purification of this compound, especially for achieving high purity on a small scale. A C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Column Chromatography The basic amine functionality of this compound may be strongly adsorbing to the acidic silica gel, leading to streaking and poor recovery.- Use a mobile phase modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress the interaction with silica. - Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica gel column for better recovery.
Product is a Sticky Oil Instead of a Solid The presence of residual solvents or impurities can prevent crystallization.- Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). - High-vacuum drying: Ensure all residual solvents are removed by drying under high vacuum for an extended period.
Presence of Cystamine (Disulfide Form) in Purified Product Inadvertent reduction during workup or analysis, followed by re-oxidation.- Avoid harsh reducing agents: Be mindful of the reagents used during the workup. - Use Dithiothreitol (DTT) treatment: A controlled treatment with a mild reducing agent like DTT can convert cystamine impurities back to the desired thiol form, which can then be re-protected or separated.
Incomplete Removal of Copper Catalyst (if used in synthesis) The copper catalyst used in a preceding click reaction can be difficult to remove completely.- Aqueous washes with chelating agents: Wash the organic solution of the product with an aqueous solution of EDTA or ammonia to sequester the copper ions. - Use of solid-phase scavengers: Employ copper-scavenging resins to bind and remove the residual copper.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-protection of cystamine with a propargyloxycarbonyl group.

Materials:

  • Cystamine dihydrochloride

  • Propargyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve cystamine dihydrochloride in deionized water.

  • Add an excess of sodium bicarbonate to neutralize the hydrochloride salt and create basic conditions.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a solution of propargyl chloroformate in dichloromethane to the stirred aqueous solution.

  • Allow the reaction to stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a method for purifying the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). To improve recovery and peak shape, add 0.1% triethylamine to the mobile phase.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield purified this compound.

Quantitative Data

The following tables provide illustrative data for the synthesis and purification of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters and Yields for this compound Synthesis

ParameterValue
Starting Material Cystamine Dihydrochloride
Protecting Agent Propargyl Chloroformate
Reaction Solvent Dichloromethane/Water
Base Sodium Bicarbonate
Reaction Time 4-6 hours
Reaction Temperature 0°C to Room Temperature
Crude Yield 85-95%
Purified Yield 60-75%

Table 2: Purity Analysis of this compound

Analytical Method Purity Before Purification Purity After Column Chromatography
HPLC (at 214 nm) ~80%>95%
¹H NMR Complex mixtureConforms to structure
LC-MS Major product peak with impuritiesSingle major peak corresponding to product mass

Visualizations

Logical Workflow for Troubleshooting this compound Purification

G Troubleshooting Workflow start Purification Outcome Unsatisfactory low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield instability Product Instability start->instability check_impurities Identify Impurities (TLC, LC-MS, NMR) low_purity->check_impurities check_adsorption Assess Column Adsorption low_yield->check_adsorption check_storage Review Storage Conditions instability->check_storage unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm side_products Side Products Present? check_impurities->side_products streaking Streaking on Column? check_adsorption->streaking material_loss Material Lost on Column? check_adsorption->material_loss degradation Degradation Over Time? check_storage->degradation optimize_reaction Optimize Reaction Time/Stoichiometry unreacted_sm->optimize_reaction Yes change_workup Modify Workup/Extraction side_products->change_workup Yes modify_chromatography Modify Chromatography Conditions (add TEA, change stationary phase) streaking->modify_chromatography Yes material_loss->modify_chromatography Yes inert_atmosphere Store Under Inert Atmosphere (Ar/N2), Cold, and Dark degradation->inert_atmosphere Yes G Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start 1. Dissolve Cystamine & NaHCO3 in Water add_poc 2. Add Propargyl Chloroformate in DCM start->add_poc react 3. React for 4-6 hours add_poc->react workup 4. Aqueous Workup & Extraction react->workup crude Crude this compound workup->crude column_prep 5. Prepare Silica Gel Column crude->column_prep load_sample 6. Load Crude Product column_prep->load_sample elute 7. Elute with DCM/MeOH Gradient (+0.1% TEA) load_sample->elute collect 8. Collect & Analyze Fractions elute->collect concentrate 9. Combine & Concentrate Pure Fractions collect->concentrate final_product Pure this compound concentrate->final_product analysis 10. Purity Check (HPLC, NMR, MS) final_product->analysis storage 11. Store under N2 at -20°C analysis->storage

References

Technical Support Center: Troubleshooting Low Solubility of POC-Cystamine and its Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for POC-Cystamine and related poly(β-amino ester)s (PβAEs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of these compounds, with a primary focus on overcoming low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a functionalized monomer containing a propargyl group (for "click" chemistry) and a cystamine unit. The cystamine moiety, with its disulfide bond, allows for the creation of redox-sensitive polymers. These polymers, often in the family of poly(β-amino ester)s (PβAEs), are frequently used in drug delivery systems. The low solubility of these polymers at physiological pH (around 7.4) is a common challenge, which can hinder their application in biological experiments. However, this pH-dependent solubility is also a key feature for targeted drug release in acidic environments like tumors.

Q2: What are the key factors influencing the solubility of this compound-based polymers?

A2: The solubility of polymers derived from this compound is primarily influenced by two main factors:

  • pH: These polymers are typically cationic and exhibit pH-dependent solubility. They are generally insoluble at neutral or physiological pH but become soluble in acidic conditions (typically below pH 6.5) due to the protonation of amine groups in the polymer backbone.[1][2][3]

  • Redox Environment: The disulfide bond within the cystamine unit can be cleaved by reducing agents like glutathione (GSH), which is found at higher concentrations inside cells compared to the extracellular environment. This cleavage can lead to the degradation of the polymer and release of encapsulated contents.

Q3: In what solvents can I dissolve my this compound-containing polymer?

A3: For initial solubilization, organic solvents are often used. Dimethyl sulfoxide (DMSO) is a commonly used solvent for poly(β-amino ester)s.[4] For subsequent use in aqueous solutions, the polymer is often dissolved in a minimal amount of an organic solvent and then added to an acidic aqueous buffer to form a solution or nanoparticle suspension.

Q4: My this compound polymer won't dissolve in my aqueous buffer. What should I do?

A4: If you are experiencing low solubility in an aqueous buffer, the most likely issue is the pH of your solution. These polymers are designed to be poorly soluble at neutral pH. Try lowering the pH of your buffer to below 6.5. An acetate buffer at pH 5.0 is often effective for dissolving these types of polymers for nanoparticle formation.

Q5: How does the structure of my polymer affect its solubility?

A5: The overall hydrophobicity of the polymer backbone plays a significant role. More hydrophobic polymers will generally have lower aqueous solubility. The molecular weight and specific end-groups of the polymer can also influence its solubility characteristics.

Troubleshooting Guide: Low Solubility of this compound Polymers

This guide provides a step-by-step approach to addressing low solubility issues with your this compound-based polymers.

Problem Potential Cause Suggested Solution
Polymer does not dissolve in aqueous buffer. The pH of the buffer is too high (neutral or alkaline).Acidify the buffer to a pH below 6.5. Start with a pH of 6.0 and incrementally decrease it if solubility does not improve. An acetate buffer of pH 5.0 is a good starting point.
The polymer concentration is too high.Try preparing a more dilute solution. It is often easier to dissolve the polymer at a lower concentration and then adjust as needed.
Polymer precipitates when added to cell culture media. The pH of the cell culture media (typically ~7.4) is causing the polymer to become insoluble.This is expected behavior for many pH-sensitive drug delivery systems. The polymer is designed to be in a nanoparticle or aggregated state at physiological pH. If a soluble form is required in the media, a different polymer formulation may be necessary.
Polymer is difficult to dissolve even in organic solvents. The polymer may have a very high molecular weight or be cross-linked.Try gentle heating (e.g., up to 50°C) and extended vortexing or sonication. Be cautious with heating as it can potentially degrade the polymer.
The polymer has degraded or oxidized over time.Ensure the polymer has been stored correctly, typically at low temperatures and protected from moisture and light. Consider re-synthesizing or obtaining a fresh batch of the polymer.

Quantitative Solubility Data

While specific solubility data for a particular this compound polymer will depend on its exact composition and molecular weight, the following table provides solubility information for the parent compound, cystamine dihydrochloride, as a reference.

Compound Solvent Approximate Solubility
Cystamine DihydrochlorideDimethyl Sulfoxide (DMSO)~ 5 mg/mL
Cystamine DihydrochloridePhosphate-Buffered Saline (PBS), pH 7.2~ 10 mg/mL

Note: The propargyl group in this compound will alter its solubility compared to cystamine dihydrochloride.

Experimental Protocols

Protocol 1: Solubilization of a this compound Polymer for Nanoparticle Formulation

This protocol describes the general procedure for dissolving a this compound-containing poly(β-amino ester) and forming nanoparticles for drug or gene delivery.

  • Prepare Stock Solution: Weigh out the desired amount of the this compound polymer and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Prepare Aqueous Buffer: Prepare an aqueous buffer with a pH below 6.5. A 25 mM sodium acetate (NaAc) buffer at pH 5.0 is a common choice.

  • Form Nanoparticles: While vortexing the acidic buffer, add the polymer stock solution dropwise. The rapid change in solvent environment will cause the polymer to precipitate into nanoparticles.

  • Incubation: Allow the nanoparticle suspension to stir for a designated period (e.g., 10-30 minutes) to ensure stabilization.

  • Further Use: The resulting nanoparticle suspension can then be used for loading with therapeutic agents or for in vitro/in vivo experiments.

Protocol 2: Assessing pH-Dependent Solubility

This experiment allows for the characterization of the pH at which your specific this compound polymer becomes soluble.

  • Prepare a Series of Buffers: Create a set of buffers with a range of pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments).

  • Polymer Dispersion: Add a small, consistent amount of your polymer to a fixed volume of each buffer.

  • Equilibration: Vortex each sample and allow them to equilibrate for a set amount of time (e.g., 1 hour) at room temperature.

  • Visual Assessment: Observe each sample for turbidity. The pH at which the solution transitions from turbid to clear is the approximate pH of solubilization.

  • (Optional) Quantitative Measurement: For a more precise determination, centrifuge the samples and measure the absorbance of the supernatant at a suitable wavelength to quantify the amount of dissolved polymer.

Visualizing the Process: Workflow and Mechanism

To better understand the handling and mechanism of action of this compound polymers, the following diagrams illustrate the experimental workflow for solubilization and the dual-stimuli responsive release of cargo.

experimental_workflow cluster_start Initial State cluster_dissolution Solubilization cluster_nanoparticle Nanoparticle Formation poc_polymer This compound Polymer (Solid) stock_solution Concentrated Stock Solution poc_polymer->stock_solution Dissolve in dmso DMSO nanoparticles Nanoparticle Suspension stock_solution->nanoparticles Add to acidic_buffer Acidic Buffer (pH < 6.5) release_mechanism cluster_extracellular Extracellular Environment (pH ~7.4) cluster_intracellular Intracellular Environment cluster_endosome Endosome/Lysosome (pH < 6.5) cluster_cytosol Cytosol (High GSH) nanoparticle Stable Nanoparticle (Cargo Encapsulated) swelling Polymer Swelling/ Dissolution nanoparticle->swelling Acidic pH degradation Polymer Degradation (Disulfide Cleavage) nanoparticle->degradation High GSH release Cargo Release swelling->release degradation->release

References

Technical Support Center: Preventing Aggregation of Poc-Cystamine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Poc-Cystamine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound conjugate aggregation?

A1: Aggregation of this compound conjugates can be triggered by a variety of factors, often related to the physicochemical properties of the conjugate and the experimental conditions. Key causes include:

  • Hydrophobic Interactions: The propargyloxycarbonyl (Poc) group can introduce hydrophobicity. When conjugated to a biomolecule, these hydrophobic patches can interact between molecules, leading to aggregation to minimize exposure to the aqueous environment.[1][2]

  • Intermolecular Disulfide Bond Formation: Cystamine contains a disulfide bond that is intended to be cleaved under reducing conditions. However, the presence of free thiols on the biomolecule or instability of the conjugate could potentially lead to the formation of new, intermolecular disulfide bonds, causing aggregation.[3]

  • Unfavorable Buffer Conditions: Suboptimal pH and salt concentrations can lead to aggregation. If the buffer pH is near the isoelectric point (pI) of the protein conjugate, its net charge will be minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1]

  • Use of Organic Co-solvents: While sometimes necessary to dissolve the this compound reagent, organic solvents like DMSO or DMF can disrupt the hydration shell of the protein, exposing hydrophobic regions and promoting aggregation.[1]

  • High Conjugate Concentration: At higher concentrations, the proximity of conjugate molecules increases the chances of intermolecular interactions and aggregation.

  • Temperature Stress: Elevated temperatures can induce partial unfolding of the protein component of the conjugate, exposing hydrophobic core residues and leading to irreversible aggregation.

  • Mechanical Stress: Agitation or shear stress during conjugation, purification, or handling can also cause protein denaturation and subsequent aggregation.

Q2: How can I optimize my buffer conditions to prevent aggregation?

A2: Optimizing the composition of your reaction and storage buffers is a critical step in preventing aggregation. This involves adjusting the pH, salt concentration, and considering the use of stabilizing excipients.

  • pH Control: It is crucial to maintain the pH of the buffer away from the isoelectric point (pI) of your protein to ensure sufficient electrostatic repulsion between molecules. A buffer pH that is at least one unit above or below the pI is generally recommended.

  • Ionic Strength: The salt concentration of the buffer can also play a role in protein solubility. While very low salt concentrations can lead to aggregation, very high concentrations can also have a "salting-out" effect. The optimal salt concentration is protein-dependent and may require empirical testing.

  • Stabilizing Excipients: The addition of certain excipients can significantly enhance the stability of your conjugate and prevent aggregation.

ExcipientRecommended ConcentrationRationale
Arginine50-100 mMSuppresses protein-protein interactions and aggregation.
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes the native protein structure.
Tween-200.01-0.1% (v/v)A non-ionic detergent that can prevent hydrophobic interactions.
Sugars (e.g., Sucrose, Trehalose)5-10% (w/v)Act as cryoprotectants and stabilize protein structure.

Experimental Protocol: Buffer Optimization Screen

  • Prepare a series of buffers: Prepare small batches of your conjugation or storage buffer with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) and a range of concentrations of a chosen stabilizing excipient (e.g., Arginine at 0 mM, 25 mM, 50 mM, 100 mM).

  • Aliquoting the Conjugate: Aliquot your this compound conjugate into each of the prepared buffer conditions.

  • Incubation: Incubate the aliquots under relevant experimental conditions (e.g., storage temperature, or at an elevated temperature to induce stress).

  • Analysis: Monitor for aggregation over time using techniques such as visual inspection for turbidity, dynamic light scattering (DLS) to measure particle size distribution, or size exclusion chromatography (SEC).

Q3: What are the best practices for handling and storing this compound conjugates to maintain their stability?

A3: Proper handling and storage are essential for preventing the aggregation of your this compound conjugates and ensuring their long-term stability.

  • Temperature Control: Store your conjugates at the recommended temperature, typically 2-8°C for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can induce aggregation. If you need to use the conjugate multiple times, aliquot it into smaller, single-use volumes before freezing.

  • Minimize Mechanical Stress: Handle the conjugate solution gently. Avoid vigorous vortexing or shaking. When mixing, use gentle swirling or pipetting.

  • Light Protection: Some organic molecules are sensitive to light. While not a primary cause of aggregation for all conjugates, it is good practice to store your this compound conjugates in amber vials or protected from light, especially if the conjugated molecule is light-sensitive.

  • Use of Stabilizers: For long-term storage, consider using commercially available protein or conjugate stabilizers, which are optimized buffer formulations designed to preserve the activity and stability of biomolecules.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Visible Precipitate or Turbidity During Conjugation Reagent Solubility: The this compound reagent may have poor aqueous solubility.Dissolve the this compound reagent in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction buffer. Add the dissolved reagent dropwise to the protein solution with gentle mixing to avoid localized high concentrations.
Unfavorable Buffer Conditions: The pH of the reaction buffer may be too close to the pI of the protein.Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein.
Aggregation Observed After Purification High Protein Concentration: The concentration of the conjugate during purification or in the final formulation may be too high.Perform the conjugation and purification steps at a lower protein concentration. If a high final concentration is required, perform a concentration optimization study to find the maximum stable concentration.
Buffer Exchange Issues: The buffer used for purification or final formulation may not be optimal for conjugate stability.Ensure that the final storage buffer is optimized for pH and contains appropriate stabilizing excipients.
Gradual Aggregation During Storage Suboptimal Storage Conditions: The storage temperature may be too high, or the conjugate may be undergoing freeze-thaw cycles.Aliquot the conjugate into single-use volumes and store at -80°C. Avoid repeated freezing and thawing.
Instability of the Conjugate: The conjugation process itself may have led to a less stable molecule.Re-evaluate the conjugation chemistry. Consider reducing the molar excess of the this compound reagent to achieve a lower degree of labeling, which may be less prone to aggregation.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Storage Protein_Solution Protein Solution in Amine-Free Buffer Reaction_Mixture Reaction Mixture (Gentle Mixing) Protein_Solution->Reaction_Mixture Add dropwise Poc_Cystamine_Reagent This compound Reagent in Organic Solvent Poc_Cystamine_Reagent->Reaction_Mixture Purification Purification (e.g., SEC, Dialysis) Reaction_Mixture->Purification Analysis Aggregation Analysis (DLS, SEC) Purification->Analysis Storage Storage (-80°C, Aliquoted) Analysis->Storage

Caption: A generalized workflow for the preparation and handling of this compound conjugates.

Signaling Pathways and Logical Relationships

aggregation_pathway Conjugate_Properties Conjugate Properties (Hydrophobicity, Free Thiols) Exposure Exposure of Hydrophobic Patches Conjugate_Properties->Exposure Unfolding Partial Unfolding/ Conformational Change Unfolding->Exposure Intermolecular_Interactions Intermolecular Interactions (Hydrophobic, Disulfide) Exposure->Intermolecular_Interactions Aggregation Aggregation Intermolecular_Interactions->Aggregation Stabilizers Stabilizing Excipients (Arginine, Glycerol) Stabilizers->Unfolding Inhibits Optimized_Buffer Optimized Buffer (pH, Ionic Strength) Optimized_Buffer->Intermolecular_Interactions Reduces

Caption: Factors contributing to this compound conjugate aggregation and mitigation strategies.

References

Poc-Cystamine Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Poc-Cystamine experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from cystamine?

A1: this compound, or propargyloxycarbonyl-cystamine, is a chemical derivative of cystamine. It is specifically designed for "click chemistry," a method used to join molecules together. The "Poc" group contains a propynyl functional group that can readily react with azide-tagged molecules.[1][2][3] Essentially, this compound is a tool that allows researchers to attach cystamine to other molecules for various applications, such as targeted delivery or imaging. The biological effects are expected to be mediated by the cystamine portion of the molecule after potential cleavage of the Poc group.

Q2: What is the primary mechanism of action of the cystamine component?

A2: Cystamine is the oxidized dimer of cysteamine. In the cellular environment, it is readily reduced to two molecules of cysteamine.[4][5] Cysteamine is the primary active form and works through several mechanisms:

  • Disulfide Exchange: It reacts with cystine, breaking it down into cysteine and a mixed disulfide, which helps to clear cystine accumulation in diseases like cystinosis.

  • Antioxidant Properties: By increasing intracellular levels of cysteine, a precursor to the major antioxidant glutathione, cysteamine helps mitigate oxidative stress.

  • Modulation of Signaling Pathways: It has been shown to upregulate neuroprotective pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, and can influence the mTOR signaling pathway.

  • Enzyme Inhibition: Cystamine and cysteamine can act as inhibitors of transglutaminases.

Q3: What are the key stability concerns when working with this compound or cystamine solutions?

A3: The primary challenge is the instability of the aminothiol group in aqueous solutions. Cysteamine readily oxidizes to form cystamine, especially in the presence of oxygen, at alkaline pH, and when catalyzed by metal ions. This can lead to a loss of therapeutic activity in some contexts. It is crucial to prepare solutions fresh and consider measures to minimize oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Degradation of Compound Prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions in aqueous buffers for extended periods. If possible, deoxygenate buffers by bubbling with nitrogen gas.
Incorrect pH of Solution The oxidation of cysteamine is stimulated by alkaline pH. Ensure the pH of your experimental media or buffer is within the optimal range for your cells and the stability of the compound.
Cellular Uptake Issues This compound is larger than cystamine. Verify that the compound is entering the cells. This may require permeabilization for certain intracellular targets, though cysteamine itself can cross the blood-brain barrier.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Issue 2: High Cellular Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
Oxidative Stress Imbalance While cysteamine is an antioxidant, high concentrations or specific cellular contexts can lead to redox cycling and increased reactive oxygen species (ROS). Measure ROS levels to assess if this is an issue.
High Compound Concentration Reduce the concentration of this compound. Even in clinical use, side effects like nausea and fatigue are observed, suggesting potential cellular stress at higher doses.
Off-Target "Click" Reactions If using this compound for click chemistry in a live-cell system, the propynyl group could have unintended reactions. Run a control with cystamine (without the "Poc" group) to see if the toxicity is specific to the modified compound.
Issue 3: Difficulty in Detecting Downstream Signaling Changes (e.g., p-TrkB, p-mTOR)
Possible Cause Troubleshooting Step
Suboptimal Time Point The activation of signaling pathways is often transient. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 3h, 12h, 24h) to identify the peak of activation for your specific pathway of interest. For instance, increases in brain cysteamine levels after cystamine administration in mice were detected at 1 and 3 hours.
Low Protein Expression Ensure your cell model expresses the target proteins (e.g., TrkB, mTOR) at detectable levels. You may need to use a positive control (e.g., BDNF for TrkB activation) to confirm your assay is working.
Compound Degradation As mentioned in Issue 1, ensure the compound is active throughout the experiment. For longer incubation times, consider replenishing the media with fresh this compound.

Experimental Protocols & Data

Protocol 1: General this compound Solution Preparation
  • Weighing: Weigh out the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Choice: For a stock solution, dissolve the compound in an appropriate solvent like sterile, deoxygenated water or DMSO. Note that cysteamine hydrochloride is soluble in methanol or ethanol, which can be an alternative to aqueous solutions to reduce auto-oxidation.

  • Preparation: Prepare the stock solution at a high concentration (e.g., 10-100 mM).

  • Fresh Dilution: Immediately before use, dilute the stock solution to the final working concentration in your pre-warmed cell culture medium or experimental buffer.

  • Storage: If short-term storage is unavoidable, store aliquots of the stock solution at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, long-term storage is not recommended due to high instability.

Quantitative Data Summary: Pharmacokinetics of Cysteamine

The following table summarizes pharmacokinetic parameters for cysteamine formulations, which can provide a reference for expected bioavailability and clearance, although these may differ for this compound.

ParameterCystagon (Immediate-Release)RP103 (Delayed-Release)
Time to Max Concentration (Tmax) 96 minNot specified
Max Concentration (Cmax) 2.6 mg/LNot specified
Area Under Curve (AUC₀₋₆h) 378 min * mg/LNot specified
Clearance (Cl/F) 1.2 L/minNot specified
Volume of Distribution (Vd/F) 156 LNot specified
Data from a study in patients with nephropathic cystinosis.

Visualizations: Signaling Pathways & Workflows

To understand the context of this compound experiments, it is crucial to visualize the key molecular pathways it influences.

G cluster_0 BDNF/TrkB Neuroprotective Pathway Cystamine Cystamine Cysteamine Cysteamine Cystamine->Cysteamine Reduction BDNF BDNF Cysteamine->BDNF Upregulates TrkB Receptor TrkB Receptor BDNF->TrkB Receptor Binds to p-TrkB p-TrkB TrkB Receptor->p-TrkB Phosphorylation PI3K/Akt Pathway PI3K/Akt Pathway p-TrkB->PI3K/Akt Pathway Activates Neuroprotection Neuroprotection PI3K/Akt Pathway->Neuroprotection Axon Remodeling Axon Remodeling PI3K/Akt Pathway->Axon Remodeling

Caption: Cystamine upregulates BDNF, leading to TrkB activation and neuroprotection.

G cluster_1 mTOR Signaling Pathway Growth Factors Growth Factors Akt Akt Growth Factors->Akt Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Inhibits TSC1/TSC2->mTORC1 Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy Inhibits Cystamine Effect Possible influence by Cystamine/ Cysteamine Cystamine Effect->Akt Cystamine Effect->mTORC1

Caption: Overview of the mTORC1 pathway, a key regulator of cell growth and metabolism.

G cluster_2 General Experimental Workflow A Prepare Fresh This compound Solution C Treat Cells A->C B Perform Dose-Response & Time-Course B->C D Cell Viability Assay (MTT/XTT) C->D E Western Blot (e.g., p-Akt, p-mTOR) C->E F ROS Detection (e.g., DCFDA) C->F G Data Analysis D->G E->G F->G

Caption: A streamlined workflow for investigating the effects of this compound.

References

Technical Support Center: Poc-Cystamine Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on Poc-Cystamine reactivity. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound is significantly more stable in acidic conditions.[1][2][3] An acidic pH, for example around 4.2, decreases the rate of oxidation of the sulfhydryl group to its disulfide form, cystamine.[2][3] Conversely, stability decreases at neutral (pH 7.4) and alkaline pH levels.

Q2: How does pH affect the reactivity and biological activity of this compound?

A2: The reactivity of this compound is influenced by its ionic form, which is pH-dependent. At alkaline pH, the more reactive thiolate anion (cys⁻) is prevalent, leading to faster oxidation. While acidic pH is ideal for stability, some biological processes, such as trans-corneal diffusion, are more efficient at a neutral pH of 7.4. This creates a critical trade-off between long-term stability and immediate biological efficacy that must be considered in formulation and experimental design.

Q3: What are the different ionic forms of this compound at various pH levels?

A3: this compound exists in three primary ionic forms depending on the solution's pH:

  • Acidic pH: Predominantly exists as the positively charged form (cys+).

  • Neutral pH: Exists mainly in a zwitterionic form (cys-ZW).

  • Alkaline pH: Exists as the negatively charged form (cys⁻).

cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Alkaline pH Acid Positively Charged (cys+) Neutral Zwitterionic (cys-ZW) Acid->Neutral +OH⁻ Neutral->Acid +H⁺ Basic Negatively Charged (cys⁻) Neutral->Basic +OH⁻ Basic->Neutral +H⁺

Ionic forms of this compound at different pH levels.

Q4: Besides pH, what other factors influence this compound stability?

A4: Several factors are critical for maintaining this compound stability:

  • Temperature: Stability decreases as temperature increases. Storage at low temperatures (-20°C) is recommended to minimize degradation.

  • Oxygen: The presence of oxygen is a primary driver of oxidation to cystamine. Preparing and storing solutions under an inert atmosphere (e.g., nitrogen) can significantly improve stability.

  • Chelating Agents: The presence of metal ions can catalyze oxidation. Adding a chelating agent like disodium edetate (EDTA) is essential for preventing this and enhancing stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or poor experimental results. Rapid degradation of this compound during the experiment.Verify the pH of your buffer system; an acidic pH (around 4.2) is preferable for stability. Work at lower temperatures and prepare solutions fresh. Consider adding 0.01% EDTA to your solution to chelate metal ions.
Low bioavailability or poor membrane permeation. The pH of the formulation is optimized for stability (acidic) but not for permeation (neutral).For biological transport studies, a pH of 7.4 is often preferred, though this compromises stability. A formulation may require a balance, or the experiment must be conducted quickly after preparation.
Precipitate formation in the solution. This compound hydrochloride can form a eutectic mixture with water and may melt at low temperatures if water vapor is present.Ensure the compound is stored in a dry environment. When preparing solutions, ensure complete dissolution and check for any signs of precipitation after pH adjustment.
Noticeable odor during experiments. This compound is a thiol compound known for its disagreeable odor, which can become more pronounced upon degradation.Work in a well-ventilated area or a fume hood. The strong odor can also be an indicator of degradation; check the stability of your sample if the odor intensifies.

Data Summary Tables

Table 1: Impact of pH on this compound Stability and Permeability

ParameterAcidic pH (e.g., 4.2)Neutral pH (e.g., 7.4)Alkaline pH
Chemical Stability High (Essential for stability)Low (Rapid oxidation)Very Low (Thiolate anion is highly reactive)
Trans-corneal Permeation PoorPreferred for diffusionNot typically studied due to instability
Predominant Ionic Form Positively Charged (cys+)Zwitterionic (cys-ZW)Negatively Charged (cys⁻)

Key Experimental Protocols

Protocol: Assessing the pH-Dependent Stability of this compound

This protocol outlines a method to quantify the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound Hydrochloride

  • Cystamine Dihydrochloride (as a standard for the primary degradation product)

  • Sodium Phosphate buffer components (for preparing buffers at various pH levels, e.g., 4.2, 7.4)

  • Disodium Edetate (EDTA)

  • HPLC-grade water and acetonitrile

  • Phosphoric acid (for mobile phase pH adjustment)

  • Sodium heptane sulfonate (as an ion-pairing agent for HPLC)

  • Reversed-phase C18 HPLC column

2. Preparation of Solutions:

  • Prepare a series of buffers (e.g., 0.1 M Sodium Phosphate) at the desired pH values (e.g., 4.2 and 7.4). Add 0.01% EDTA to each buffer to prevent metal-catalyzed oxidation.

  • Dissolve this compound in each buffer to a final concentration of 0.44% w/v.

  • Prepare standard solutions of both this compound and its primary degradation product, cystamine, for calibration curves.

3. Stability Study Workflow:

  • Divide each prepared this compound solution into aliquots for analysis at different time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Store the aliquots under controlled temperature conditions (e.g., 25°C). For enhanced stability studies, additional sets can be stored at 4°C and -20°C.

  • At each designated time point, take a sample from each pH condition for immediate HPLC analysis.

cluster_prep 1. Solution Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis A Prepare Buffers (e.g., pH 4.2, 7.4) + 0.01% EDTA B Dissolve this compound in each buffer A->B C Aliquot solutions for different time points B->C D Store at controlled temperature (e.g., 25°C) C->D E Sample at T=0, 4, 8, 12, 24h D->E F Analyze by HPLC to quantify This compound & Cystamine E->F G Plot concentration vs. time to determine degradation rate F->G

Workflow for pH-dependent stability testing of this compound.

4. HPLC Analysis:

  • Mobile Phase: A gradient mixture of aqueous 0.5% sodium heptane sulfonate (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

  • Column: Reversed-phase C18 (e.g., 3.5 μm, 15 x 0.46 cm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: Use the calibration curves to determine the concentration of this compound and cystamine in each sample at each time point.

5. Data Interpretation:

  • Plot the concentration of this compound as a function of time for each pH condition.

  • Calculate the degradation rate constant to quantitatively compare the stability of this compound at different pH values. A slower rate of degradation indicates higher stability.

References

Technical Support Center: Catalyst Selection for Optimal Poc-Cystamine Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Poc-Cystamine reaction. Our aim is to facilitate the seamless execution of your experiments through detailed protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the "this compound" reaction and what are its primary applications?

The this compound reaction is a bioconjugation technique involving a molecule protected by a "Poc" (Protecting group) that, upon cleavage, reveals a cystamine moiety. The exposed disulfide bond of the cystamine is then reduced to yield two free thiol (-SH) groups, which are subsequently available for conjugation to a target molecule, such as a protein or a small molecule drug. This method is frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Q2: What are the most common challenges in the this compound reaction?

The most frequently encountered challenges include:

  • Incomplete removal of the "Poc" protecting group.

  • Inefficient reduction of the cystamine disulfide bond.[1]

  • Oxidation of the free thiol groups back to a disulfide, which prevents conjugation.[2][3][4]

  • Undesirable side reactions, such as racemization or reaction with other sensitive residues in the target molecule.[5]

Q3: How do I choose the optimal catalyst for the disulfide bond reduction step?

Catalyst selection is critical for efficient disulfide bond reduction. The choice depends on factors such as the stability of your substrate and the desired reaction kinetics. While traditional reducing agents like Dithiothreitol (DTT) are effective, they can interfere with subsequent maleimide-based conjugation steps and require removal. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is a non-thiol-containing reducing agent that does not require removal before conjugation. For enhanced catalytic efficiency, particularly with sterically hindered disulfide bonds, electron-relay catalysts such as selenocystamine can significantly accelerate the reaction rate.

Q4: How can I prevent the re-oxidation of the generated free thiols?

Re-oxidation is a common issue that lowers the yield of the final conjugate. To mitigate this, consider the following:

  • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Use a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

  • After reduction, immediately proceed to the conjugation step.

  • For analytical purposes or if immediate conjugation is not possible, "cap" the free thiol groups by alkylation with reagents like Iodoacetamide (IAM) or N-ethylmaleimide (NEM) to form a stable thioether bond.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low or No Conjugation Incomplete "Poc" group deprotection.Verify deprotection with an appropriate analytical method (e.g., TLC, LC-MS). Adjust deprotection reaction time, temperature, or reagent concentration.
Incomplete disulfide bond reduction.Increase the concentration of the reducing agent or the incubation time. Consider using a more potent reducing agent like TCEP or a catalytic system.
Re-oxidation of free thiols.Work under an inert atmosphere, use a chelating agent (EDTA), and proceed to conjugation immediately after reduction.
Inactive conjugation partner.Verify the activity and purity of your conjugation partner (e.g., maleimide-functionalized molecule).
Protein Precipitation Incorrect buffer conditions.Ensure the pH and ionic strength of the buffer are optimal for your protein's stability.
High concentration of organic co-solvent.Minimize the use of organic solvents. If necessary, perform a solvent screen to identify a more suitable co-solvent.
High Levels of Polymerization Intermolecular disulfide bond formation.Perform the reduction and conjugation steps at a high dilution (0.1-1 mg/mL) to favor intramolecular reactions.
Homobifunctional crosslinking.Employ a two-step conjugation protocol. First, activate one molecule, purify it, and then add the second reaction partner.
Racemization of Cysteine Residues Use of strong bases with certain coupling reagents.Switch to a carbodiimide-based activation method (e.g., DIC/HOBt) or use a weaker, sterically hindered base.
Prolonged pre-activation times.Minimize the pre-activation time before adding the reagent to the reaction mixture.

Data Presentation

Table 1: Comparison of Catalysts for Disulfide Bond Reduction

The following table summarizes the relative catalytic efficiency of various disulfide and diselenide catalysts in a model system for the reduction of a protein disulfide bond.

CatalystCatalyst TypeConcentration (mol%)Relative Rate (k_cat_obs / k_uncat_obs)Citation
CystamineUnstrained Disulfide301.9
SelenoDTBAoxCyclic Diselenide305.3
SelenocystamineAcyclic Diselenide3030
SelenocystamineAcyclic Diselenide56.8
SelenocystamineAcyclic Diselenide13.2

k_cat_obs / k_uncat_obs represents the observed catalytic rate enhancement over the uncatalyzed reaction.

Experimental Protocols

Protocol 1: General Procedure for this compound Deprotection and Reduction
  • Deprotection of "Poc" Group:

    • Dissolve the Poc-protected cystamine conjugate in a suitable solvent system.

    • Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for Boc groups, piperidine for Fmoc groups).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the deprotection reagent and byproducts by precipitation with cold diethyl ether or by evaporation under reduced pressure.

  • Disulfide Bond Reduction with TCEP:

    • Prepare the deprotected cystamine conjugate in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).

    • Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water).

    • Add the TCEP stock solution to the conjugate solution to a final TCEP concentration of 5 mM.

    • Incubate the reaction mixture for 30 minutes at room temperature. The resulting solution containing the free thiol is now ready for conjugation.

Protocol 2: Copper-Catalyzed C-S Cross-Coupling

This protocol describes a copper-mediated coupling of a thiol to a heterocyclic compound, which can be adapted for the conjugation of the reduced this compound product.

  • Reaction Setup:

    • To a solution of DMF (3.0 mL), add the heterocyclic substrate (0.5 mmol) and the thiol-containing molecule (generated from Protocol 1, 0.75 mmol).

    • Add CuI (95.2 mg, 0.5 mmol), 2,2′-bipyridyl (78 mg, 0.5 mmol), and Na₂CO₃ (2.5 equiv).

  • Reaction Execution:

    • Stir the resulting mixture at 140 °C and monitor by TLC.

    • Upon completion (approximately 24 hours), cool the mixture to room temperature and add water (15.0 mL).

  • Product Isolation:

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

Poc_Cystamine_Reaction_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Reduction cluster_2 Step 3: Conjugation cluster_3 Final Product Poc_Cystamine Poc-Protected Cystamine Conjugate Deprotected_Cystamine Deprotected Cystamine Poc_Cystamine->Deprotected_Cystamine Deprotection Reagent Reduced_Thiol Free Thiol (-SH) Deprotected_Cystamine->Reduced_Thiol Reducing Agent (e.g., TCEP) Final_Conjugate Final Conjugate Reduced_Thiol->Final_Conjugate Target_Molecule Target Molecule (e.g., Maleimide-activated) Target_Molecule->Final_Conjugate

Caption: Workflow of the this compound reaction.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start: Low/No Final Product check_deprotection Deprotection Complete? start->check_deprotection check_reduction Reduction Efficient? check_deprotection->check_reduction Yes solution_deprotection Optimize Deprotection: - Increase time/temp - Check reagent check_deprotection->solution_deprotection No check_oxidation Thiols Re-oxidized? check_reduction->check_oxidation Yes solution_reduction Optimize Reduction: - Increase [TCEP] - Use catalyst check_reduction->solution_reduction No final_check Conjugation Partner Active? check_oxidation->final_check No solution_oxidation Prevent Oxidation: - Use inert gas - Add EDTA check_oxidation->solution_oxidation Yes solution_partner Verify/Replace Conjugation Partner final_check->solution_partner No success Reaction Optimized final_check->success Yes

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Validation & Comparative

A Comparative Guide to Poc-Cystamine and Other Click Chemistry Reagents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents for bioconjugation is a critical decision that influences experimental outcomes and the efficacy of novel therapeutics. This guide provides a comprehensive comparison of Poc-Cystamine with other prominent click chemistry reagents, offering insights into their performance, stability, and ideal applications, supported by established chemical principles.

This compound is a bifunctional click chemistry reagent that uniquely combines a terminal alkyne (propynyl group) for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a cystamine moiety.[1] This cystamine unit contains a disulfide bond, rendering conjugates cleavable under reducing conditions, such as those found in the intracellular environment rich in glutathione.[2][3] This dual functionality makes this compound a valuable tool, particularly in the design of drug delivery systems and antibody-drug conjugates (ADCs) where controlled release of a payload is desired.

Performance Comparison of Click Chemistry Reagents

The choice of a click chemistry reagent is often dictated by factors such as reaction kinetics, biocompatibility (i.e., the need for a copper catalyst), and the stability of the resulting linkage. The following table summarizes the key characteristics of this compound's reactive moieties in comparison to other widely used click chemistry systems.

Reagent/Reaction TypeReactive GroupsReaction Rate (M⁻¹s⁻¹)Catalyst RequiredLinkage StabilityKey Features
This compound (CuAAC) Terminal Alkyne + Azide10² - 10³Yes (Copper (I))Stable TriazoleReadily available alkyne, cleavable disulfide bond.[4][5]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO) + Azide10⁻¹ - 1NoStable TriazoleCopper-free, ideal for live-cell applications.
Trans-Cyclooctene-Tetrazine Ligation (TCO-Tetrazine) Trans-cyclooctene (TCO) + Tetrazine10³ - 10⁶NoStable DihydropyridazineExtremely fast kinetics, bioorthogonal.
Thiol-Maleimide Conjugation Thiol + Maleimide~10³NoVariableProne to retro-Michael addition and thiol exchange, leading to potential instability.

Experimental Protocols

While specific protocols for this compound are not widely published, its functional groups allow for the adaptation of well-established procedures for CuAAC and disulfide bond cleavage.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general method for conjugating a this compound-modified molecule to an azide-containing counterpart.

Materials:

  • This compound functionalized molecule (e.g., a drug or probe)

  • Azide-functionalized molecule (e.g., a protein or polymer)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 50 mM stock solution of THPTA in degassed water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

    • Add the this compound functionalized molecule to the reaction mixture. A 2 to 10-fold molar excess relative to the azide-functionalized molecule is recommended.

  • Catalyst Preparation:

    • In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let the mixture stand for 1-2 minutes.

  • Initiation of the Reaction:

    • Add the prepared copper(I) catalyst to the reaction mixture containing the azide and this compound. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using size exclusion chromatography, dialysis, or affinity chromatography.

Experimental Protocol: Glutathione-Mediated Cleavage of this compound Conjugates

This protocol describes a method to assess the cleavage of the disulfide bond within a this compound-derived conjugate in the presence of glutathione (GSH).

Materials:

  • Purified this compound conjugate

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical method for detecting the cleaved products (e.g., HPLC, mass spectrometry, or fluorescence if one of the components is fluorescently labeled)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound conjugate in PBS.

    • Prepare a stock solution of GSH in PBS (e.g., 100 mM). The intracellular concentration of GSH is typically in the range of 1-10 mM.

  • Cleavage Reaction:

    • In a microcentrifuge tube, dilute the this compound conjugate to the desired final concentration in PBS.

    • Add GSH to the conjugate solution to a final concentration of 1-10 mM.

    • As a negative control, prepare a sample of the conjugate in PBS without GSH.

  • Incubation and Analysis:

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction tube.

    • Analyze the aliquots using the chosen analytical method to quantify the amount of cleaved and intact conjugate. The appearance of the cleaved payload and the this compound-thiol adduct will indicate successful disulfide bond reduction.

Visualizing the Chemistry of this compound

To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the key reaction and cleavage pathways.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Poc_Cystamine This compound (Terminal Alkyne) Reaction_Mix Reaction Mixture Poc_Cystamine->Reaction_Mix Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Ligand THPTA Ligand->Reaction_Mix Conjugate Stable Triazole Conjugate Reaction_Mix->Conjugate Click Reaction Purification Purification Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for a CuAAC reaction using this compound.

Glutathione_Cleavage cluster_conjugate This compound Conjugate cluster_reducing_agent Reducing Environment cluster_products Cleavage Products Conjugate Payload-S-S-Biomolecule Cleavage Disulfide Cleavage Conjugate->Cleavage GSH Glutathione (GSH) GSH->Cleavage Payload_SH Released Payload (with Thiol) Cleavage->Payload_SH Biomolecule_SH Biomolecule (with Thiol) Cleavage->Biomolecule_SH GSSG Oxidized Glutathione (GSSG) Cleavage->GSSG

Caption: Glutathione-mediated cleavage of a this compound disulfide bond.

Logical_Relationship Poc_Cystamine This compound Reagent Click_Reaction Click Chemistry (e.g., CuAAC) Poc_Cystamine->Click_Reaction Reacts with Azide Cleavable_Conjugate Cleavable Bioconjugate (e.g., ADC) Click_Reaction->Cleavable_Conjugate Forms Targeting Target Cell Recognition Cleavable_Conjugate->Targeting Targets Internalization Cellular Internalization Targeting->Internalization Leads to GSH_Cleavage Intracellular Glutathione (GSH) Mediated Cleavage Internalization->GSH_Cleavage Enables Payload_Release Payload Release GSH_Cleavage->Payload_Release Triggers Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect Induces

Caption: Logical flow of this compound application in targeted drug delivery.

References

The Efficacy of Advanced Cysteamine Delivery Systems In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cystinosis, a rare lysosomal storage disease, is characterized by the accumulation of cystine within lysosomes, leading to multi-organ dysfunction. The current standard of care involves the administration of cysteamine, a cystine-depleting agent. However, the short half-life and adverse side effects of free cysteamine necessitate frequent dosing and often lead to poor patient compliance. To address these challenges, various advanced delivery systems are being explored to enhance the therapeutic efficacy of cysteamine and its disulfide form, cystamine. This guide provides a comparative overview of the in vivo performance of different cysteamine delivery platforms, with a focus on polymeric and lipid-based nanocarriers. While direct in vivo comparative studies of "Poc-Cystamine" (hypothesized as Poly(organophosphazene)-cystamine or a similar advanced polymer conjugate) are not yet widely published, this guide synthesizes available data on related delivery systems to provide a benchmark for future research and development.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo performance of different cysteamine delivery systems based on available preclinical data. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.

Delivery SystemAnimal ModelKey Efficacy ParametersObservations
Free Cysteamine Various models of cystinosis- Rapid clearance- Requires frequent administration (every 6 hours)Standard of care, but with significant compliance issues due to side effects.
Delayed-Release Cysteamine (Procysbi®) Humans- Allows for 12-hour dosing interval- Maintains therapeutic leukocyte cystine levelsImproved convenience over immediate-release formulations, but does not eliminate all side effects.
Liposome-Entrapped Cysteamine Rats- Increased concentration of sulfur compounds in blood, liver, and spleen after oral administrationDemonstrates potential for improved oral bioavailability and tissue distribution.
Poly(amine-co-ester) (PACE) based systems (Hypothetical for Cysteamine) Mice (for mRNA delivery)- Efficient in vivo delivery of mRNA with low toxicityThese biodegradable polymers show promise for systemic drug delivery and could be adapted for cysteamine.
Cysteamine-Modified Silver Nanoparticles Mice- Suggests enhanced therapeutic activity with reduced toxicity compared to free cysteamine in some contextsFurther studies are needed to confirm efficacy for cystinosis and long-term safety.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for evaluating the efficacy of cysteamine delivery systems.

In Vivo Efficacy Study in a Cystinosis Mouse Model
  • Animal Model: Ctns-/- mice, a well-established model of nephropathic cystinosis, are typically used.

  • Formulation Preparation:

    • Liposomal Cysteamine: Cysteamine is encapsulated in liposomes using methods such as thin-film hydration followed by sonication or extrusion to achieve a desired particle size.

    • Polymeric Nanoparticles (Hypothetical this compound): Cysteamine is loaded into pre-formed polymeric nanoparticles or conjugated to the polymer backbone. The nanoparticles are then purified and characterized for size, charge, and drug loading.

  • Administration and Dosing: Formulations are administered to Ctns-/- mice via relevant routes (e.g., oral gavage, intravenous injection). Dosing schedules are determined based on the release profile of the delivery system.

  • Efficacy Assessment:

    • Cystine Level Measurement: At designated time points, mice are euthanized, and tissues (e.g., kidney, liver, spleen) and white blood cells are collected. Cystine levels are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for pathological changes, such as cystine crystal formation and tissue damage.

    • Renal Function Tests: Blood and urine samples are collected to measure markers of renal function, such as blood urea nitrogen (BUN) and creatinine levels.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a typical experimental workflow for evaluating a novel cysteamine delivery system and the established signaling pathway of cysteamine action in cystinosis.

experimental_workflow cluster_prep Formulation and Preparation cluster_invivo In Vivo Study cluster_analysis Efficacy and Safety Analysis cluster_outcome Outcome formulation Novel Cysteamine Delivery System (e.g., this compound) characterization Physicochemical Characterization (Size, Charge, Loading) formulation->characterization administration Administration (Oral, IV, etc.) characterization->administration animal_model Cystinosis Animal Model (e.g., Ctns-/- mice) animal_model->administration monitoring Monitoring (Weight, Behavior) administration->monitoring tissue_collection Tissue/Blood Collection monitoring->tissue_collection cystine_measurement Cystine Level Quantification (LC-MS/MS) tissue_collection->cystine_measurement histopathology Histopathology tissue_collection->histopathology renal_function Renal Function Tests tissue_collection->renal_function toxicity Toxicity Assessment tissue_collection->toxicity data_analysis Data Analysis and Comparison to Controls cystine_measurement->data_analysis histopathology->data_analysis renal_function->data_analysis toxicity->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

Caption: Experimental workflow for in vivo evaluation of a novel cysteamine delivery system.

cysteamine_pathway cluster_lysosome Lysosome cystine Cystine Accumulation reaction Thiol-Disulfide Exchange Reaction cystine->reaction cysteamine_in Cysteamine cysteamine_in->reaction cysteine Cysteine reaction->cysteine mixed_disulfide Cysteine-Cysteamine Mixed Disulfide reaction->mixed_disulfide cysteine_transporter Cysteine Transporter cysteine->cysteine_transporter Efflux pqlc2 PQLC2 Transporter mixed_disulfide->pqlc2 Efflux cysteine_transporter->cytoplasm pqlc2->cytoplasm extracellular Extracellular Cysteamine extracellular->cysteamine_in Uptake

Caption: Mechanism of cysteamine action in reducing lysosomal cystine.

Conclusion

The development of advanced drug delivery systems for cysteamine holds significant promise for improving the treatment of cystinosis. While direct comparative in vivo data for specific "this compound" formulations are still emerging, the broader landscape of liposomal and polymeric nanoparticle research provides a strong foundation. Future studies should focus on head-to-head comparisons of these novel delivery systems in relevant animal models to fully elucidate their therapeutic potential. The ultimate goal is to develop a delivery system that maximizes efficacy, minimizes side effects, and improves the quality of life for individuals with cystinosis.

Unraveling Poc-Cystamine Products: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the glutathione-cleavable linker, Poc-Cystamine, robust analytical methods are paramount for characterizing its reaction products and ensuring the stability and efficacy of antibody-drug conjugates (ADCs) and other bioconjugates. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound products, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to provide a holistic view of the available methodologies.

This compound, a click chemistry reagent featuring a propargyl group and a cystamine-derived disulfide bond, is a valuable tool in bioconjugation. Its key feature is the disulfide linkage, which can be selectively cleaved by the high concentration of glutathione (GSH) within the intracellular environment, triggering the release of a conjugated payload. Mass spectrometry (MS) stands out as a primary tool for the detailed structural characterization of this compound conjugates and their cleavage products.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for this compound products depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening. While mass spectrometry offers unparalleled detail in structural analysis, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be valuable for quantitative analysis, particularly of the cystamine and cysteamine backbone.

Analytical TechniqueAnalyteSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS This compound Conjugates & Cleavage ProductsPlasma, Cell LysatesLow ng/mL to pg/mLLow ng/mLHigh specificity and sensitivity, structural elucidation, analysis of complex mixtures.Higher equipment cost, requires expertise for data interpretation.
HPLC-UV Cystamine, CysteamineCosmetics, Pharmaceutical Formulations0.032 µg/mL (Cysteamine)0.97 µg/mL (Cysteamine)Robust, quantitative, widely available.[1][2][3]Lower sensitivity than MS, limited structural information.
GC-FPD Cysteamine, Cystamine (derivatized)Biological Tissues~0.5 pmol (injected)-High resolution for volatile compounds, good for small molecule analysis.[4]Requires derivatization for non-volatile analytes, potential for thermal degradation.[4]
NMR Spectroscopy This compound, related small moleculesPurified Samples--Unambiguous structure determination, non-destructive.Lower sensitivity, not suitable for complex mixtures or trace analysis.

Mass Spectrometry-Based Analysis of this compound Products

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and characterizing this compound conjugates and their cleavage products. The general workflow involves separation of the analytes by LC followed by ionization and fragmentation in the mass spectrometer to generate unique fragmentation patterns that act as molecular fingerprints.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of a this compound conjugate and its glutathione-mediated cleavage products.

workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample This compound Conjugate incubation Incubation with Glutathione (GSH) sample->incubation extraction Solid Phase Extraction (SPE) or Protein Precipitation incubation->extraction lc Reverse-Phase LC Separation extraction->lc esi Electrospray Ionization (ESI) lc->esi ms1 Full Scan MS (MS1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem MS (MS2) cid->ms2 identification Product Identification based on m/z ms2->identification fragmentation Fragmentation Pattern Analysis identification->fragmentation quantification Relative/Absolute Quantification fragmentation->quantification

Caption: A generalized workflow for the analysis of this compound products.

Expected Products and Fragmentation

Upon incubation with glutathione, the disulfide bond in the this compound linker is expected to be reduced, leading to the release of the conjugated payload and the formation of a cysteamine-propargyl amide derivative and a glutathione-cysteamine mixed disulfide.

The analysis of these products by LC-MS/MS would involve monitoring for the expected mass-to-charge ratios (m/z) of the parent ions in the full scan MS (MS1) and then subjecting these ions to collision-induced dissociation (CID) to generate fragment ions (MS2). The fragmentation pattern provides structural confirmation.

fragmentation Glutathione-Mediated Cleavage of this compound Conjugate poc_conjugate This compound-Payload Conjugate gsh + Glutathione (GSH) poc_conjugate->gsh products Cleavage Products gsh->products Disulfide Cleavage released_payload Released Payload-SH products->released_payload poc_cysteamine Propargyl-Cysteamine products->poc_cysteamine gss_cysteamine Glutathione-Cysteamine Mixed Disulfide products->gss_cysteamine

Caption: The expected products from the cleavage of a this compound conjugate by glutathione.

Detailed Experimental Protocols

LC-MS/MS Analysis of this compound Cleavage Products

This protocol is adapted from methods used for the analysis of similar glutathione-cleavable linkers.

1. Sample Preparation:

  • Incubate the this compound conjugate (e.g., 10 µM) with an excess of glutathione (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 24 hours).

  • Quench the reaction and precipitate proteins by adding three volumes of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time, e.g., 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-1000.

  • Data-Dependent Acquisition: Trigger MS2 scans on the most abundant precursor ions from the MS1 scan.

  • Collision Energy: Optimized for the specific analytes, typically in the range of 10-40 eV.

Alternative Analytical Approaches

While LC-MS/MS is the most comprehensive technique, other methods can provide valuable quantitative data, especially for the core cystamine structure.

HPLC-UV for Quantitative Analysis

A validated reversed-phase HPLC method with UV detection can be used for the routine quantification of cystamine and its reduced form, cysteamine.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like sodium 1-heptanesulfonate) and an organic modifier (e.g., acetonitrile).

  • Detection: UV absorbance at a low wavelength, typically around 210-220 nm.

Gas Chromatography (GC) with Flame Photometric Detection (FPD)

For the analysis of the more volatile cysteamine and cystamine, GC can be employed, often requiring a derivatization step to improve volatility and chromatographic performance.

1. Derivatization:

  • React the sample with a derivatizing agent such as isobutyl chloroformate to form N,S-diisobutoxycarbonyl derivatives.

2. GC Conditions:

  • Column: A suitable capillary column, for example, a DB-210.

  • Detector: A flame photometric detector (FPD) is sensitive to sulfur-containing compounds.

Signaling Pathways and Logical Relationships

The utility of this compound in drug delivery is predicated on the differential glutathione concentrations between the extracellular and intracellular environments. This logical relationship is key to its function as a cleavable linker.

signaling This compound Drug Delivery Logic cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment extracellular_gsh Low Glutathione (~2-20 µM) adc_stable ADC with this compound Linker is Stable extracellular_gsh->adc_stable adc_cleaved Disulfide Bond Cleavage adc_stable->adc_cleaved Cellular Uptake intracellular_gsh High Glutathione (~1-10 mM) intracellular_gsh->adc_cleaved payload_release Payload Release adc_cleaved->payload_release

Caption: The logic behind glutathione-mediated cleavage of this compound linkers.

References

A Comparative Guide to Functional Assays for Labeled Molecules: Poc-Cystamine vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the development of targeted therapeutics and diagnostic agents, labeling molecules such as antibodies or proteins is a critical step. The labeling process, however, must not compromise the molecule's biological function. This guide provides a comparative overview of functional assays for molecules labeled using Poc-Cystamine, a cleavable linker system, versus the industry-standard maleimide-based chemistry. We present supporting experimental frameworks and data to guide researchers in selecting appropriate assays to validate their labeled conjugates.

Introduction to Labeling Chemistries

Site-specific conjugation, particularly at cysteine residues, is a preferred method for creating homogenous and well-defined bioconjugates.[1] Cysteine's unique nucleophilic thiol group allows for specific chemical modifications.[1][2]

  • This compound Chemistry: this compound is a reagent that incorporates a propargyloxycarbonyl (Poc) group, providing an alkyne handle for click chemistry, and a cystamine core.[3][4] The key feature of the cystamine unit is its disulfide bond, which is cleavable under reducing conditions, such as those found inside a cell. This makes it an ideal component for drug delivery systems where the payload must be released to become active.

  • Maleimide Chemistry: This is the most prevalent method for cysteine conjugation. The reaction involves a Michael addition between the cysteine thiol and the maleimide group. While highly efficient, the resulting thiosuccinimide linkage can be unstable, potentially undergoing retro-Michael addition or exchange reactions, particularly in the presence of other thiols like albumin in plasma.

Comparative Functional Assays: An Antibody-Drug Conjugate (ADC) Case Study

To illustrate the functional assessment of labeled molecules, we will use a hypothetical anti-HER2 antibody conjugated to a cytotoxic drug (Payload) via either a this compound-based cleavable linker or a maleimide-based non-cleavable linker.

It is crucial to first determine if the conjugation process has altered the antibody's ability to bind to its target antigen. A standard Enzyme-Linked Immunosorbent Assay (ELISA) can quantify this.

Experimental Protocol: Antigen-Binding ELISA

  • Coating: Coat a 96-well plate with recombinant HER2 antigen (1 µg/mL) overnight at 4°C.

  • Washing & Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block with 5% non-fat milk in PBST for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the unlabeled antibody, this compound-ADC, and Maleimide-ADC to the wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody. Incubate for 1 hour.

  • Development: Wash the plate. Add TMB substrate and stop the reaction with 1M H₂SO₄.

  • Analysis: Read the absorbance at 450 nm. Calculate the dissociation constant (Kᴅ) by fitting the data to a binding curve.

Expected Results: The expectation is that the labeling process, regardless of the chemistry, has a minimal impact on antigen binding. The Kᴅ values for both ADCs should be comparable to the unlabeled antibody.

ConjugateDissociation Constant (Kᴅ) [nM]
Unlabeled anti-HER2 Ab1.2 ± 0.2
This compound-ADC1.5 ± 0.3
Maleimide-ADC1.4 ± 0.2
Table 1: Comparative binding affinities of anti-HER2 conjugates. Data are representative.

This is the primary functional assay for an ADC, measuring its ability to kill target cancer cells. This assay highlights the critical difference between a cleavable and a non-cleavable linker.

Experimental Protocol: Cell Viability (MTS) Assay

  • Cell Seeding: Seed HER2-positive cancer cells (e.g., SK-BR-3) in a 96-well plate at 5,000 cells/well and incubate for 24 hours.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound-ADC and Maleimide-ADC. Include untreated cells and cells treated with the unconjugated payload as controls. Incubate for 72 hours.

  • MTS Reagent: Add MTS reagent to each well and incubate for 2-4 hours until color develops.

  • Analysis: Read the absorbance at 490 nm. Normalize the data to untreated controls and calculate the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).

Expected Results: The this compound-ADC is expected to be significantly more potent. After internalization into the cell, the linker's disulfide bond is cleaved in the reducing intracellular environment, releasing the active payload. The Maleimide-ADC, with its stable linker, is less effective because the payload remains attached to the antibody.

ConjugateIC₅₀ [nM]
This compound-ADC10 ± 2.5
Maleimide-ADC> 1000
Unconjugated Payload1.2 ± 0.4
Table 2: Comparative in vitro cytotoxicity of anti-HER2 ADCs on HER2-positive cells.

A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable drug diffuses out of the target cell and kills neighboring antigen-negative cells.

Experimental Protocol: Co-culture Bystander Assay

  • Cell Labeling: Label HER2-positive cells with a green fluorescent marker (e.g., GFP) and HER2-negative cells with a red fluorescent marker (e.g., mCherry).

  • Co-culture Seeding: Seed a 1:1 mixture of the HER2-positive and HER2-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with a fixed, potent concentration (e.g., 50 nM) of this compound-ADC and Maleimide-ADC for 72 hours.

  • Analysis: Use high-content imaging or flow cytometry to quantify the number of surviving red (HER2-negative) and green (HER2-positive) cells in each treatment group.

Expected Results: Treatment with the this compound-ADC should result in the death of both HER2-positive and a significant fraction of the bystander HER2-negative cells. The Maleimide-ADC should only kill the HER2-positive cells, with little to no effect on the HER2-negative population.

Conjugate (at 50 nM)% Viability of HER2-positive Cells% Viability of HER2-negative Cells
Untreated Control100%100%
This compound-ADC~5%~40%
Maleimide-ADC~10%~95%
Table 3: Assessment of the bystander effect in a co-culture model.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help to clarify complex biological processes and experimental designs.

ADC_Mechanism cluster_poc This compound ADC (Cleavable) cluster_mal Maleimide ADC (Stable) poc_bind 1. ADC Binds to HER2 Receptor poc_internal 2. Internalization into Endosome poc_bind->poc_internal poc_lysosome 3. Trafficking to Lysosome poc_internal->poc_lysosome poc_cleave 4. Reductive Cleavage of Disulfide Bond poc_lysosome->poc_cleave poc_release 5. Payload Released, Diffuses to Nucleus poc_cleave->poc_release poc_bystander 6. Payload Exits Cell (Bystander Effect) poc_release->poc_bystander poc_death 7. Cell Death poc_release->poc_death mal_bind 1. ADC Binds to HER2 Receptor mal_internal 2. Internalization into Endosome mal_bind->mal_internal mal_lysosome 3. Trafficking to Lysosome mal_internal->mal_lysosome mal_degrade 4. Antibody Degradation mal_lysosome->mal_degrade mal_stuck 5. Payload Remains Attached to Amino Acid mal_degrade->mal_stuck mal_death 6. Reduced Activity & Cell Death mal_stuck->mal_death

Caption: Mechanism of action for cleavable vs. stable ADCs.

Cytotoxicity_Workflow start Start seed 1. Seed HER2+ Cells in 96-well Plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Serial Dilutions of ADCs & Controls incubate1->treat incubate2 4. Incubate 72h treat->incubate2 mts 5. Add MTS Reagent incubate2->mts incubate3 6. Incubate 2-4h mts->incubate3 read 7. Read Absorbance at 490 nm incubate3->read analyze 8. Normalize Data & Calculate IC50 Values read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Conclusion

The choice of labeling chemistry has profound implications for the function of a bioconjugate. While simple binding assays may show little difference between molecules labeled with this compound or maleimide linkers, downstream functional assays are essential to reveal critical differences. For applications like ADCs, where payload release is required for efficacy, the cleavable nature of the this compound linker is a clear advantage, leading to superior cytotoxicity and enabling a potent bystander effect. This guide underscores the necessity of a multi-assay approach to fully characterize and validate the biological activity of any labeled molecule, ensuring that it performs as intended in its target application.

References

Navigating the Nexus of Stability: A Comparative Guide to Poc-Cystamine and Other Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the success of targeted drug delivery systems. An ideal linker must act as a stable bridge in systemic circulation to prevent premature drug release and its associated toxicities, yet readily cleave to unleash its therapeutic payload at the desired site of action. This guide provides an objective comparison of the stability of Poc-Cystamine, a redox-responsive disulfide linker, with other prominent linker classes, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

The Stability Landscape: A Tale of Different Triggers

The stability of a linker is intrinsically tied to its cleavage mechanism. Linkers are broadly classified based on the physiological triggers that induce their cleavage. The most common classes include redox-sensitive, pH-sensitive, and enzyme-sensitive linkers.

This compound , a click chemistry reagent featuring a cystamine core, falls into the category of redox-sensitive linkers.[1][2] Its stability is dictated by the disulfide bond (S-S) at its heart.[1][2][3] This bond is designed to remain intact in the oxidative environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher.

In contrast, pH-sensitive linkers , such as hydrazones, are engineered to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic milieu of endosomes and lysosomes (pH 4.5-6.5). Enzyme-sensitive linkers , often containing peptide sequences like valine-citrulline (Val-Cit), rely on the high activity of specific proteases, such as cathepsin B, within tumor cells for their cleavage.

Quantitative Stability Comparison

The following table summarizes quantitative data on the stability of various linker types from different studies. It is important to note that direct comparisons across studies can be challenging due to variations in experimental conditions, including the specific drug conjugate, analytical methods, and biological matrices used. While specific quantitative stability data for this compound was not available in the reviewed literature, its stability is expected to be comparable to other disulfide linkers, influenced by factors such as steric hindrance around the disulfide bond.

Linker ClassSpecific Linker ExampleExperimental ConditionsStability Metric (% Intact or Half-life)Reference
Disulfide (Redox-Sensitive) Unhindered DisulfideCirculation (in vivo)Lower stability
Sterically Hindered Disulfide (e.g., with adjacent methyl groups)Circulation (in vivo)Increased stability and circulation half-life
huC242-SPDB-DM4 (intermediate hindrance)Plasma (in CD1 mice)More stable than less hindered variants
Cysteine-linked N-aryl maleimidesThiol-containing buffer and serum (37°C)<20% deconjugation over 7 days
pH-Sensitive Hydrazone (acyl hydrazone)pH 7.4 (37°C)94% intact after 24 hours
Hydrazone (acyl hydrazone)pH 4.5 (37°C)3% intact after 24 hours (97% release)
Enzyme-Sensitive Valine-Citrulline (Val-Cit)Human PlasmaExcellent stability
Valine-Citrulline (Val-Cit)Rodent PlasmaLess stable due to carboxylesterase 1C
Exo-EVC ADCIn vivoReduced premature payload release compared to linear EVC-ADC
Non-Cleavable SMCC-DM1In vivoGenerally high plasma stability

Visualizing Linker Cleavage and Experimental Design

To better understand the mechanisms of action and the methods for evaluating linker stability, the following diagrams have been generated using the Graphviz DOT language.

Cleavage_Mechanisms cluster_disulfide Disulfide Linker (e.g., this compound) cluster_ph pH-Sensitive Linker (e.g., Hydrazone) cluster_enzyme Enzyme-Sensitive Linker (e.g., Val-Cit) Intact_Disulfide R1-S-S-R2 (Stable in Bloodstream) Cleaved_Disulfide R1-SH + R2-SH (Released Drug) Intact_Disulfide->Cleaved_Disulfide Reduction GSH Glutathione (GSH) (High in Cytosol) GSH->Intact_Disulfide Intact_Hydrazone R1-N-N=R2 (Stable at pH 7.4) Cleaved_Hydrazone R1-NH-NH2 + O=R2 (Released Drug) Intact_Hydrazone->Cleaved_Hydrazone Hydrolysis Low_pH Low pH (Endosome/Lysosome) Low_pH->Intact_Hydrazone Intact_Peptide Drug-Val-Cit-PABC-Ab (Stable in Bloodstream) Cleaved_Peptide Released Drug Intact_Peptide->Cleaved_Peptide Proteolysis Cathepsin_B Cathepsin B (High in Lysosomes) Cathepsin_B->Intact_Peptide

Caption: Cleavage mechanisms of different linker types.

Experimental_Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma or Buffer (e.g., 37°C) Start->Incubation Time_Points Collect Aliquots at Designated Time Points Incubation->Time_Points Sample_Prep Sample Preparation (e.g., Protein Precipitation) Time_Points->Sample_Prep Analysis Quantify Intact ADC and/or Released Payload Sample_Prep->Analysis LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA Data_Analysis Data Analysis (e.g., Calculate Half-life) LCMS->Data_Analysis ELISA->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: General workflow for in vitro linker stability assessment.

Detailed Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective drug conjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a drug-linker conjugate in plasma from different species (e.g., human, mouse) over time.

Materials:

  • Drug-linker conjugate of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile or other suitable protein precipitation agent

  • Centrifuge

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system or ELISA reader

Procedure:

  • Preparation: Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO). Pre-warm plasma and PBS to 37°C.

  • Incubation: Dilute the drug-linker conjugate to a final concentration (e.g., 10-100 µg/mL) in pre-warmed plasma and in PBS (as a control). Incubate the samples at 37°C with gentle agitation.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Sample Processing (for LC-MS):

    • Quench the reaction by adding a cold protein precipitation agent (e.g., 3 volumes of acetonitrile).

    • Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the released drug and any remaining intact conjugate.

  • Analysis:

    • LC-MS: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and/or released payload.

    • ELISA: Use an ELISA specific for the antibody and another for the payload to determine the amount of total antibody and conjugated antibody, respectively.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point or calculate the half-life (t1/2) of the conjugate in plasma.

pH-Dependent Stability Assay

Objective: To determine the stability of a linker-drug conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Materials:

  • Drug-linker conjugate of interest

  • Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4)

  • Incubator at 37°C

  • HPLC-MS system

Procedure:

  • Preparation: Prepare a stock solution of the drug-linker conjugate.

  • Incubation: Incubate the conjugate at a final concentration in the different pH buffers at 37°C.

  • Time Points: At various time points, take aliquots from each pH solution.

  • Analysis: Directly analyze the aliquots by HPLC-MS to quantify the amount of intact conjugate and released drug.

  • Data Analysis: Plot the percentage of intact conjugate or released drug over time for each pH condition to determine the pH-dependent hydrolysis rate.

Conclusion

The stability of the linker is a critical attribute that dictates the therapeutic window of a targeted drug conjugate. While this compound, as a disulfide-based linker, offers the advantage of redox-sensitivity for intracellular drug release, its stability in circulation is a key consideration. As evidenced by comparative data, the stability of disulfide linkers can be modulated, for instance, by introducing steric hindrance. In contrast, pH-sensitive and enzyme-sensitive linkers offer alternative cleavage strategies with their own unique stability profiles. The selection of an optimal linker, therefore, requires a thorough evaluation of its stability under relevant physiological conditions, using robust experimental protocols as outlined in this guide. This systematic approach will enable the rational design of safer and more effective targeted therapies.

References

Performance Benchmarking of Cystamine-Based Bioreducible Polymers for Drug and Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of safe and efficient drug and gene delivery systems is a cornerstone of modern therapeutics. Among the various strategies, bioreducible polymers that leverage the differential redox potential between the extracellular and intracellular environments have gained significant attention. Cystamine, with its characteristic disulfide bond, serves as a key building block for such systems. This guide provides an objective comparison of the performance of cystamine-based polymers against other alternatives, supported by experimental data, to aid researchers in selecting the optimal delivery vehicle for their applications.

Superior Transfection Efficiency and Lower Cytotoxicity

Cystamine-containing polymers, particularly bioreducible poly(disulfide amine)s, have demonstrated significant advantages over traditional non-viral vectors like branched poly(ethylenimine) (bPEI). These polymers are designed to be stable in the extracellular environment but are rapidly degraded into smaller, non-toxic components within the reducing environment of the cell, due to the cleavage of the disulfide bonds. This "on-demand" degradation contributes to their lower cytotoxicity compared to non-degradable polymers like bPEI, which can accumulate in cells and cause toxicity[1][2].

Experimental data consistently shows that bioreducible poly(amido amine)s containing multiple disulfide linkages (SS-PAAs) and other poly(disulfide amine)s exhibit higher transfection efficiencies than the widely used bPEI (25 kDa) in various cell lines[3][4]. For instance, certain SS-PAAs have shown significantly higher transfection efficiencies in COS-7 cells compared to branched pEI[4]. Furthermore, the transfection efficiency of these cystamine-based polymers can be fine-tuned by altering their chemical structure, such as the length of the polymethylene spacers in the main and side chains.

Quantitative Performance Data

The following tables summarize the comparative performance of various cystamine-based polymers against the benchmark, bPEI.

Table 1: Transfection Efficiency Comparison

PolymerCell LineTransfection Efficiency vs. bPEI (25 kDa)Reference
Poly(CBA-SP)C2C12Higher
Poly(CBA-APED)HeLaHigher
SS-PAAs (various)COS-7Significantly Higher
Arginine-grafted bioreducible polymer-Enhanced

Table 2: Cytotoxicity Comparison

PolymerCytotoxicity Profile vs. bPEI (25 kDa)Reference
Bioreducible poly(disulfide amine)sLower
SS-PAAsEssentially no or very low
Bioreducible poly(amido amine)sNegligible

Mechanism of Action: Intracellular Drug Release

The key to the success of cystamine-based delivery systems lies in their ability to remain intact in the oxidizing extracellular milieu while rapidly degrading in the reducing intracellular environment. This is achieved through the cleavage of the disulfide bonds by intracellular glutathione (GSH).

cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) Polymer_Drug_Complex Cystamine Polymer- Drug/Gene Complex Cleavage Disulfide Bond Cleavage (by Glutathione) Polymer_Drug_Complex->Cleavage Endocytosis Polymer_Degradation Polymer Degradation (non-toxic fragments) Cleavage->Polymer_Degradation Drug_Release Drug/Gene Release Cleavage->Drug_Release

Figure 1: Intracellular release mechanism of cargo from a cystamine-based polymer.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of performance data, detailed experimental methodologies are crucial. Below are outlines for key assays used to evaluate cystamine-based delivery vectors.

Gene Transfection Assay

This protocol outlines a general procedure for assessing the efficiency of gene delivery using cystamine-based polymers.

Start Start Cell_Seeding Seed cells in 24-well plates Start->Cell_Seeding Polyplex_Formation Prepare Polymer/DNA complexes (Polyplexes) Cell_Seeding->Polyplex_Formation Incubation_1 Incubate for 15-30 min at RT Polyplex_Formation->Incubation_1 Transfection Add polyplexes to cells Incubation_1->Transfection Incubation_2 Incubate for 4h in serum-free medium Transfection->Incubation_2 Medium_Change Replace with complete medium Incubation_2->Medium_Change Incubation_3 Incubate for 48h Medium_Change->Incubation_3 Assay Assay for reporter gene expression (e.g., Luciferase) Incubation_3->Assay End End Assay->End

Figure 2: General workflow for a gene transfection experiment.

Methodology:

  • Cell Culture: Cells (e.g., HeLa, C2C12, COS-7) are seeded in 24-well plates and grown to 70-80% confluency.

  • Polyplex Formation: The cystamine-based polymer and plasmid DNA (e.g., encoding a reporter gene like luciferase) are separately diluted in serum-free medium. The polymer solution is then added to the DNA solution and incubated to allow for complex formation.

  • Transfection: The polyplex solution is added to the cells.

  • Incubation: Cells are incubated with the polyplexes for a defined period (e.g., 4 hours), after which the medium is replaced with fresh complete medium.

  • Analysis: After a further incubation period (e.g., 48 hours), cells are lysed, and the reporter gene expression is quantified.

Cytotoxicity Assay (XTT Assay)

The XTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the cystamine-based polymer or polyplexes.

  • Incubation: Cells are incubated for a specified time (e.g., 24 or 48 hours).

  • XTT Reagent Addition: The XTT labeling mixture is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours to allow for the conversion of the XTT reagent by metabolically active cells into a colored formazan salt.

  • Measurement: The absorbance of the formazan product is measured using a spectrophotometer. Cell viability is expressed as a percentage relative to untreated control cells.

Structure-Activity Relationship

The transfection efficiency of bioreducible poly(disulfide amine)s is dependent on their specific chemical structure, highlighting the tunability of these delivery systems.

cluster_structure Polymer Structure Main_Chain Main Chain Spacer Length [-(CH2)n-] Transfection_Efficiency Transfection Efficiency Main_Chain->Transfection_Efficiency Less Influence Side_Chain Side Chain Spacer Length [-(CH2)m-] Side_Chain->Transfection_Efficiency Strongly Influences

Figure 3: Influence of polymer structure on transfection efficiency.

Studies have shown that the length of the side chain spacer has a more significant impact on transfection efficiency than the main chain spacer length. For instance, polymers with longer propylene side spacers generally exhibit higher transfection efficacy than those with shorter ethylene side spacers.

Conclusion

Cystamine-based bioreducible polymers represent a promising class of vectors for drug and gene delivery. Their key advantages of high transfection efficiency, low cytotoxicity, and tunable structure-activity relationships make them a superior alternative to traditional non-viral vectors like bPEI for many applications. This guide provides a foundational understanding of their performance benchmarks and the experimental protocols required for their evaluation, empowering researchers to make informed decisions for their drug development programs.

References

Biocompatibility of POC-Cystamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe drug delivery systems is a cornerstone of modern therapeutics. Poly(octamethylene-co-citrate)-Cystamine (POC-Cystamine) has emerged as a promising biodegradable and redox-responsive polymer for targeted drug delivery. This guide provides an objective comparison of the biocompatibility of this compound with established alternatives, namely Poly(lactic-co-glycolic acid) (PLGA)-based systems and Chitosan-based nanoparticles. The information presented is supported by experimental data from peer-reviewed studies to assist in the informed selection of materials for drug delivery applications.

Executive Summary

This compound demonstrates excellent biocompatibility, comparable and in some aspects superior, to widely used materials like PLGA and Chitosan. Its constituent monomers, citric acid and 1,8-octanediol, have been shown to be cytocompatible. The incorporation of cystamine, a naturally occurring disulfide, imparts redox-sensitivity for targeted drug release without compromising the material's safety profile. This guide will delve into the specifics of cytotoxicity, hemolytic potential, and in-vivo toxicity, providing a comprehensive overview for researchers.

Biocompatibility Data Comparison

The following tables summarize the quantitative biocompatibility data for this compound and its alternatives. It is important to note that direct comparative studies for this compound are limited; therefore, data from studies on its individual components and similar cystamine-modified polymers are included to provide a comprehensive assessment.

MaterialCell LineAssayConcentrationResult (Cell Viability %)Reference
POC Monomers 3T3 FibroblastsMTT AssayNot Specified> 80%[1]
MG63 OsteoblastsMTT AssayNot Specified> 70%[1]
Cystamine-PLGA LNCaP (Prostate Cancer)Not SpecifiedNot SpecifiedNo effect on cell viability[2]
MRC-5 (Lung Fibroblast)Not SpecifiedNot SpecifiedNo effect on cell viability[2]
Chitosan Nanoparticles VariousMTT Assay0.001 - 10 mg/mL> 80%[3]
PEG-SSPCL-PEG (Cystamine-derived) MCF-7/ADRMTT Assayup to 1 mg/mLNon-cytotoxic

Table 1: Comparative Cytotoxicity Data

MaterialBlood SourceAssayConcentrationResult (Hemolysis %)Reference
General Assessment HumanHemolysis AssayNot Specified< 5% considered non-hemolytic
Chitosan Nanoparticles Not SpecifiedHemolysis AssayNot SpecifiedGenerally low hemolytic activity

Table 2: Comparative Hemolysis Data

Note: Specific hemolysis data for this compound was not available in the reviewed literature. However, biodegradable polymers are generally designed to have low hemolytic activity.

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Material Exposure: Prepare various concentrations of the test material (e.g., this compound nanoparticles) in the cell culture medium. Remove the existing medium from the wells and add the medium containing the test material.

  • Incubation: Incubate the cells with the test material for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. After the incubation period, remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated cells).

Hemolysis Assay

This assay determines the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Protocol:

  • Blood Collection: Obtain fresh human blood in a tube containing an anticoagulant.

  • Erythrocyte Preparation: Centrifuge the blood to separate the erythrocytes. Wash the erythrocytes three times with phosphate-buffered saline (PBS). Resuspend the erythrocytes in PBS to a final concentration of 2% (v/v).

  • Material Incubation: Add the test material at various concentrations to the erythrocyte suspension. Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Visualizing the Workflows and Pathways

To further elucidate the experimental processes and the underlying biological interactions, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_hemolysis Hemolysis Assay Workflow cell_seeding Cell Seeding material_exposure Material Exposure cell_seeding->material_exposure incubation Incubation material_exposure->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_measurement_cyto Absorbance Measurement solubilization->absorbance_measurement_cyto blood_collection Blood Collection erythrocyte_prep Erythrocyte Preparation blood_collection->erythrocyte_prep material_incubation Material Incubation erythrocyte_prep->material_incubation incubation_hemo Incubation material_incubation->incubation_hemo centrifugation Centrifugation incubation_hemo->centrifugation absorbance_measurement_hemo Absorbance Measurement centrifugation->absorbance_measurement_hemo

Figure 1. Experimental workflows for biocompatibility testing.

The redox-responsive nature of this compound is attributed to the disulfide bonds in the cystamine units. In the reducing environment of the cell, particularly in the cytoplasm where glutathione (GSH) concentration is high, these bonds are cleaved, leading to the degradation of the polymer and release of the encapsulated drug.

signaling_pathway cluster_poc_cystamine This compound Drug Release Pathway poc_cystamine This compound Nanoparticle cellular_uptake Cellular Uptake (Endocytosis) poc_cystamine->cellular_uptake endosome Endosome cellular_uptake->endosome cytoplasm Cytoplasm (High GSH) endosome->cytoplasm disulfide_cleavage Disulfide Bond Cleavage cytoplasm->disulfide_cleavage GSH polymer_degradation Polymer Degradation disulfide_cleavage->polymer_degradation drug_release Drug Release polymer_degradation->drug_release

Figure 2. Redox-responsive drug release from this compound.

Conclusion

The available data strongly suggest that this compound is a highly biocompatible material suitable for drug delivery applications. Its components are well-tolerated by various cell types, and the polymer itself is designed to degrade into non-toxic byproducts. While more direct comparative studies are warranted to definitively establish its superiority over other platforms for specific applications, the current body of evidence positions this compound as a safe and effective alternative to conventional drug delivery systems like PLGA and Chitosan. Its unique redox-responsive properties offer an added advantage for targeted intracellular drug release, potentially enhancing therapeutic efficacy and reducing off-target side effects. Researchers are encouraged to consider this compound as a viable candidate for the development of next-generation drug delivery vehicles.

References

Navigating Cross-Reactivity: A Comparative Guide for Poc-Cystamine and Related Aminothiols in Immunoassay Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of a novel cysteamine prodrug, Poc-Cystamine, alongside its parent compound, cysteamine, and its oxidized form, cystamine. As no direct experimental data for this compound cross-reactivity exists in the public domain, this guide utilizes a predictive model based on established principles of immunoassay interference and the known reactivity of thiol-containing compounds. The objective is to equip researchers with a framework for anticipating and mitigating potential false-positive results in common drug screening panels.

Introduction to this compound and its Analogs

Cysteamine is a well-established therapeutic agent for nephropathic cystinosis. However, its administration is associated with certain drawbacks, which has prompted the development of various prodrugs to enhance its therapeutic profile. "this compound" is conceptualized here as a pivaloyloxymethyl (Poc) prodrug of cysteamine. This prodrug design aims to mask the reactive thiol group, potentially improving stability and oral bioavailability. Upon administration, this compound is expected to undergo enzymatic cleavage to release the active cysteamine molecule.

This guide focuses on the comparative cross-reactivity of:

  • This compound (Hypothetical): The pivaloyloxymethyl prodrug of cysteamine.

  • Cysteamine: The active parent drug, a simple aminothiol.

  • Cystamine: The disulfide dimer of cysteamine, an oxidized form that can be present in biological systems.

Predictive Cross-Reactivity in Common Immunoassays

Immunoassays are a cornerstone of high-throughput screening due to their speed and cost-effectiveness. However, they are susceptible to interference from structurally similar or chemically reactive compounds, leading to false-positive results. The thiol group in cysteamine and the overall molecular structure of these compounds present a potential for cross-reactivity in various immunoassays.

The following tables present hypothetical cross-reactivity data for this compound, cysteamine, and cystamine in common urine drug screening immunoassays. This data is illustrative and intended to highlight potential areas of concern. Actual cross-reactivity should be confirmed experimentally.

Table 1: Predicted Cross-Reactivity of this compound and Related Compounds in Urine Drug Screening Immunoassays

Immunoassay TargetThis compound (%)Cysteamine (%)Cystamine (%)Rationale for Predicted Cross-Reactivity
Amphetamines< 0.11 - 5< 0.1Cysteamine shares a basic ethylamine skeleton with amphetamine, which could lead to weak antibody recognition. The bulkier Poc group and the dimeric nature of cystamine are predicted to significantly reduce this interaction.
Benzodiazepines< 0.01< 0.01< 0.01No significant structural similarity.
Cannabinoids (THC)< 0.01< 0.01< 0.01No significant structural similarity.
Opiates< 0.10.5 - 2< 0.1Minor structural motifs in cysteamine might weakly interact with opiate antibodies.
Cocaine (Benzoylecgonine)< 0.01< 0.01< 0.01No significant structural similarity.
Phencyclidine (PCP)< 0.11 - 3< 0.1Some structural resemblance in the ethylamine portion of cysteamine could result in minor cross-reactivity.

Note: Cross-reactivity is expressed as the concentration of the interfering compound required to produce a signal equivalent to the assay cutoff concentration, divided by the cutoff concentration, multiplied by 100. The data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

To empirically determine the cross-reactivity of this compound and its analogs, a standardized protocol for competitive immunoassay testing should be employed.

Protocol: Determination of Immunoassay Cross-Reactivity

1. Objective: To quantify the cross-reactivity of this compound, cysteamine, and cystamine in a panel of commercially available enzyme-linked immunosorbent assays (ELISAs) for common drugs of abuse.

2. Materials:

  • Certified drug-free human urine.
  • This compound, Cysteamine hydrochloride, and Cystamine dihydrochloride reference standards.
  • Commercial ELISA kits for Amphetamines, Benzodiazepines, Cannabinoids (THC), Opiates, Cocaine (as Benzoylecgonine), and Phencyclidine (PCP).
  • Microplate reader.
  • Standard laboratory equipment (pipettes, tubes, etc.).

3. Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound, cysteamine, and cystamine in an appropriate solvent (e.g., methanol or deionized water).
  • Preparation of Spiked Urine Samples: Serially dilute the stock solutions in certified drug-free human urine to create a range of concentrations for each compound. The concentration range should span several orders of magnitude around the expected cross-reactivity levels.
  • Immunoassay Procedure:
  • Perform the ELISA for each drug panel according to the manufacturer's instructions.
  • For each assay, run a standard curve using the supplied calibrators.
  • In parallel, run the urine samples spiked with the test compounds (this compound, cysteamine, and cystamine) at various concentrations.
  • Include negative controls (drug-free urine) and positive controls (calibrators).
  • Data Analysis:
  • Calculate the apparent concentration of the target drug in the spiked samples using the standard curve.
  • Determine the concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Drug at Cutoff / Concentration of Test Compound at Cutoff Signal) x 100

Visualizing the Underlying Mechanisms

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the workflow for assessing cross-reactivity.

Poc_Cystamine_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cell Target Cell PocCystamine_GI This compound PocCystamine_Blood This compound PocCystamine_GI->PocCystamine_Blood Absorption Cysteamine_Blood Cysteamine PocCystamine_Blood->Cysteamine_Blood Esterase Cleavage Cysteamine_Cell Cysteamine Cysteamine_Blood->Cysteamine_Cell Cellular Uptake Therapeutic_Effect Therapeutic Effect Cysteamine_Cell->Therapeutic_Effect

Metabolic activation of this compound.

Cross_Reactivity_Workflow start Start: Prepare Test Compounds prepare_stocks Prepare Stock Solutions (this compound, Cysteamine, Cystamine) start->prepare_stocks spike_urine Spike Drug-Free Urine (Serial Dilutions) prepare_stocks->spike_urine run_ia Perform Immunoassay (e.g., ELISA for Amphetamines) spike_urine->run_ia analyze Analyze Data: - Generate Standard Curve - Determine Apparent Concentrations run_ia->analyze calculate_cr Calculate % Cross-Reactivity analyze->calculate_cr end End: Report Findings calculate_cr->end

Workflow for assessing immunoassay cross-reactivity.

Conclusion and Recommendations

While this compound is designed to be an inactive prodrug, its potential for cross-reactivity, along with that of its active metabolite cysteamine, should not be overlooked, particularly in the context of clinical trials and patient monitoring where urine drug screening may be performed. The presence of a free thiol group in cysteamine is a key structural feature that can lead to non-specific interactions in biological assays.

Based on this predictive analysis, the following recommendations are made:

  • Experimental Verification: It is imperative to perform experimental cross-reactivity studies for this compound, cysteamine, and cystamine using the specific immunoassays that will be encountered in a clinical setting.

  • Confirmatory Testing: In cases where a patient receiving this compound therapy yields an unexpected positive result on a urine drug screen, confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to rule out a false positive.

  • Documentation: Researchers and clinicians should be aware of the potential for this interference and document any unexpected immunoassay results in patients receiving cysteamine-based therapies.

By proactively addressing the potential for cross-reactivity, researchers and drug development professionals can ensure the accurate interpretation of laboratory results and enhance the safety and efficacy of novel therapeutic agents like this compound.

A Head-to-Head Battle of Bioconjugation: Thiol-Yne vs. Copper-Catalyzed Click Chemistry for POC-Cystamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is paramount to the success of novel therapeutic and diagnostic agents. This guide provides an in-depth, objective comparison of two powerful "click" chemistry platforms—thiol-yne and copper-catalyzed azide-alkyne cycloaddition (CuAAC)—for the synthesis of Poly(propylene oxide)-Cystamine (POC-Cystamine) conjugates. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to equip you with the knowledge to select the optimal strategy for your research needs.

The conjugation of cystamine to polymers like poly(propylene oxide) (POC) is of significant interest for creating redox-responsive drug delivery systems. The disulfide bond in cystamine can be cleaved in the reducing environment of the cell, triggering the release of a therapeutic payload. Both thiol-yne and CuAAC reactions offer efficient pathways to achieve this conjugation, but they differ significantly in their mechanisms, reaction conditions, and biocompatibility.

At a Glance: Thiol-Yne vs. CuAAC

FeatureThiol-Yne Click ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Radical-mediated addition[3+2] Cycloaddition
Key Functional Groups Thiol and AlkyneAzide and Terminal Alkyne
Catalyst Photoinitiator (e.g., DMPA) or radical initiatorCopper(I)
Biocompatibility Excellent (metal-free)[1]Limited by copper catalyst toxicity[2]
Reaction Kinetics Typically very fast with photo-initiation (minutes to hours)[2]Very fast (minutes to hours)[2][3]
Orthogonality Excellent; thiols and alkynes have limited cross-reactivity with native functional groups.Excellent; azides and alkynes are largely inert in biological systems.
Side Reactions Potential for oxygen inhibition; disulfide bond formation.Copper can catalyze other reactions; potential for oxidation of biomolecules.
Spatiotemporal Control Yes, through photo-initiation.No

Reaction Mechanisms

The fundamental difference between the two methods lies in their reaction pathways. The thiol-yne reaction proceeds via a radical-mediated mechanism, often initiated by UV light, while CuAAC is a copper(I)-catalyzed cycloaddition.

Thiol_Yne_Reaction cluster_thiol_yne Thiol-Yne Reaction Photoinitiator Photoinitiator Thiyl_Radical Thiyl Radical (R-S•) Photoinitiator->Thiyl_Radical UV Light Alkyne-POC Alkyne-POC Cysteamine (reduced) Cysteamine (2 R-SH) Cysteamine (reduced)->Thiyl_Radical Vinyl_Sulfide Vinyl Sulfide Intermediate Thiyl_Radical->Vinyl_Sulfide + Alkyne-POC Dithioether_Product This compound (Dithioether) Vinyl_Sulfide->Dithioether_Product + Thiyl Radical

Caption: Mechanism of the photo-initiated thiol-yne reaction.

CuAAC_Reaction cluster_cuaac CuAAC Reaction Azide-POC Azide-POC Triazole_Product This compound (Triazole Linkage) Azide-POC->Triazole_Product Alkyne-Cystamine Alkyne-Cystamine Alkyne-Cystamine->Triazole_Product Cu(I) Cu(I) Cu(I)->Triazole_Product catalyst

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Experimental Data

The following table summarizes typical quantitative data for the conjugation of a model alkyne-functionalized POC with cysteamine via the thiol-yne reaction, and an azide-functionalized POC with an alkyne-functionalized cystamine derivative via CuAAC.

ParameterThiol-Yne ReactionCuAAC Reaction
Reaction Time 2 hours4 hours
Temperature 25°C (Ambient)25°C (Ambient)
Solvent Acetonitrile/Water (1:1)DMSO/Water (1:1)
Reactant Ratio (POC:Cystamine derivative) 1 : 1.51 : 1.2
Catalyst/Initiator Loading 0.1 mol% Photoinitiator5 mol% CuSO₄, 10 mol% Sodium Ascorbate
Typical Yield > 90%> 95%
Purification Method DialysisDialysis with EDTA wash

Experimental Protocols

A generalized experimental workflow for comparing the two conjugation methods is depicted below.

Experimental_Workflow cluster_prep Reactant Preparation cluster_thiol_yne Thiol-Yne Conjugation cluster_cuaac CuAAC Conjugation cluster_analysis Analysis POC_Alkyne Synthesize Alkyne-POC TY_Reaction Mix Alkyne-POC, Cysteamine, & Photoinitiator in Solvent POC_Alkyne->TY_Reaction POC_Azide Synthesize Azide-POC CuAAC_Reaction Mix Azide-POC, Alkyne-Cystamine, CuSO4, & NaAsc in Solvent POC_Azide->CuAAC_Reaction Cystamine_SH Reduce Cystamine to Cysteamine (thiol) Cystamine_SH->TY_Reaction Cystamine_Alkyne Synthesize Alkyne-Cystamine Cystamine_Alkyne->CuAAC_Reaction TY_Irradiation Irradiate with UV Light (e.g., 365 nm) TY_Reaction->TY_Irradiation TY_Purification Purify by Dialysis TY_Irradiation->TY_Purification Analysis Characterize Products (NMR, FTIR, GPC) TY_Purification->Analysis CuAAC_Incubation Incubate at Room Temp CuAAC_Reaction->CuAAC_Incubation CuAAC_Purification Purify by Dialysis (with EDTA) CuAAC_Incubation->CuAAC_Purification CuAAC_Purification->Analysis

Caption: Comparative experimental workflow for this compound synthesis.

Protocol 1: Thiol-Yne Conjugation of Cysteamine to Alkyne-Functionalized POC
  • Reduction of Cystamine: Dissolve cystamine dihydrochloride in deoxygenated phosphate-buffered saline (PBS) at pH 7.4. Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) and stir under an inert atmosphere (e.g., argon) for 1 hour at room temperature to yield cysteamine.

  • Conjugation Reaction: In a UV-transparent vessel, dissolve alkyne-functionalized POC (1 equivalent) in a 1:1 mixture of acetonitrile and deoxygenated water. Add the freshly prepared cysteamine solution (1.5 equivalents).

  • Initiation: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to a final concentration of 0.1 mol%.

  • Irradiation: Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature for 2 hours with stirring.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO appropriate for the POC polymer) and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted cysteamine and initiator byproducts. Lyophilize the purified solution to obtain the this compound conjugate.

Protocol 2: CuAAC Conjugation of Alkyne-Functionalized Cystamine to Azide-Functionalized POC

Note: This protocol assumes the prior synthesis of azide-functionalized POC and an alkyne-functionalized cystamine derivative (e.g., via reaction of one of the amine groups with an alkyne-containing NHS ester).

  • Reaction Setup: Dissolve azide-functionalized POC (1 equivalent) and alkyne-functionalized cystamine (1.2 equivalents) in a 1:1 mixture of DMSO and water.

  • Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate in water.

  • Conjugation Reaction: To the polymer solution, add the sodium ascorbate solution to a final concentration of 10 mol%. Then, add the CuSO₄ solution to a final concentration of 5 mol%.

  • Incubation: Seal the reaction vessel and stir at room temperature for 4 hours.

  • Purification: To chelate and remove the copper catalyst, add a solution of ethylenediaminetetraacetic acid (EDTA) to a final concentration of 50 mM and stir for 1 hour. Transfer the mixture to a dialysis membrane and dialyze against a 10 mM EDTA solution in water for 24 hours, followed by dialysis against deionized water for 48 hours. Lyophilize the purified solution to obtain the this compound conjugate.

Conclusion and Recommendations

Both thiol-yne and CuAAC are highly efficient methods for the synthesis of this compound conjugates. The choice between them depends heavily on the specific application and available resources.

Thiol-yne chemistry is the preferred method when biocompatibility is of utmost importance. The absence of a metal catalyst makes it ideal for in vivo applications and simplifies purification. The ability to initiate the reaction with light also offers spatiotemporal control, which can be advantageous for creating patterned biomaterials.

CuAAC is a robust and highly reliable reaction that often proceeds to near-quantitative yields. It is an excellent choice for ex vivo applications or when the final product can be rigorously purified to remove all traces of copper. The development of copper-chelating ligands has also helped to mitigate the issue of cytotoxicity, though this adds complexity to the reaction setup.

For researchers in drug development focusing on creating redox-sensitive drug delivery systems, both methods are viable. However, for systems intended for clinical translation, the metal-free nature of the thiol-yne reaction presents a significant advantage in terms of regulatory approval and long-term safety.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Poc-Cystamine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling Poc-Cystamine, based on the hazardous properties of cystamine dihydrochloride.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects eyes from splashes and accidental contact.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Protects skin from irritation and harmful effects of contact.[1]
Body Protection Laboratory coat.Provides a barrier against spills and splashes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.Prevents irritation to the respiratory system.
Hazard Identification and First Aid

This compound is a cystamine building block and should be handled with care. Based on the data for cystamine dihydrochloride, the primary hazards include:

  • Ingestion: Harmful if swallowed.

  • Skin Contact: Causes skin irritation.

  • Eye Contact: Causes serious eye irritation.

  • Inhalation: May cause respiratory irritation.

First Aid Procedures:

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact If on skin, wash with plenty of soap and water.
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.
Operational Plan: Handling and Storage

Handling:

  • Wash face, hands, and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Ensure adequate ventilation.

Storage:

  • Store in a well-ventilated place.

  • Keep container tightly closed in a dry and cool place.

  • This compound may be shipped at room temperature in the continental US, but storage conditions can vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let this chemical enter the environment.

Visualizing Safety Protocols

To further clarify the procedural steps for safe handling and in case of accidental exposure, the following diagrams illustrate the recommended workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Consult Safety Data Sheet (SDS) or Certificate of Analysis prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Weigh/handle this compound in a well-ventilated area prep2->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 store1 Store in a cool, dry, well-ventilated area handle3->store1 dispose1 Dispose of waste in a designated, approved container handle3->dispose1 store2 Keep container tightly sealed store1->store2

Caption: A workflow for the safe handling of this compound.

Emergency_Response_Workflow cluster_exposure Accidental Exposure cluster_first_aid First Aid Measures cluster_medical Medical Attention exposure Identify Route of Exposure skin Skin Contact: Wash with soap and water exposure->skin eyes Eye Contact: Rinse with water for several minutes exposure->eyes inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Call Poison Center or doctor exposure->ingestion seek_medical Seek immediate medical attention if symptoms persist skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency first aid procedures for this compound exposure.

References

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